molecular formula C8H7ClN2O B11911510 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B11911510
M. Wt: 182.61 g/mol
InChI Key: AAPNTCAQJPIHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a high-value chemical intermediate, primarily recognized for its role as a key building block in the synthesis of Janus Kinase (JAK) inhibitors. This compound features a pyrrolopyridine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases and interact with ATP-binding sites of various kinases. Its specific research value lies in its structural similarity to the core of Tofacitinib and other clinical JAK inhibitors, where the 4-chloro and hydroxymethyl substituents serve as handles for further synthetic elaboration to create potent and selective therapeutic agents. JAK inhibitors are a major class of therapeutics extensively investigated for the treatment of autoimmune diseases, hematological cancers, and inflammatory conditions. As a critical synthetic intermediate, this compound enables researchers to explore structure-activity relationships (SAR) and develop novel kinase-targeted molecules. Supplied with detailed analytical data including HPLC, NMR, and mass spectrometry to ensure identity and purity, this chemical is intended for research and development applications in pharmaceutical chemistry and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

AAPNTCAQJPIHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CO

Origin of Product

United States

Foundational & Exploratory

The Physical, Structural, and Synthetic Properties of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS: 1552466-74-6) is a highly privileged heterocyclic building block utilized extensively in fragment-based drug discovery (FBDD)[1]. The 7-azaindole core serves as a highly effective bioisostere for the purine ring of adenosine triphosphate (ATP), making it an exceptional scaffold for the development of small-molecule kinase inhibitors[2]. The strategic placement of a chlorine atom at the C4 position and a hydroxymethyl group at the C3 position provides orthogonal synthetic handles. This allows medicinal chemists to systematically explore both the hydrophobic pocket and the solvent-exposed regions of kinase active sites[3].

Chemical Identity and Physical Properties

The physical properties of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol dictate its handling, solubility, and formulation parameters. The presence of the pyridine nitrogen (N7) introduces a strong dipole, while the pyrrole nitrogen (N1) and the C3-hydroxyl group provide robust hydrogen-bonding capabilities[4].

Table 1: Quantitative Physical and Chemical Properties

PropertyValueCausality / Relevance in Drug Design
CAS Number 1552466-74-6[1]Unique chemical identifier for procurement and tracking.
Molecular Formula C8H7ClN2O[1]Determines exact mass for LC-MS tracking.
Molecular Weight 182.61 g/mol [1]Low MW fragment, ideal for FBDD (Rule of 3 compliant).
Appearance Off-white to pale-yellow solidTypical crystalline behavior for substituted azaindoles.
Hydrogen Bond Donors 2 (N1-H, O-H)Critical for hinge-binding and gatekeeper interactions[2].
Hydrogen Bond Acceptors 2 (N7, O-H)Essential for bidentate hinge binding[2].
Solubility Profile Soluble in polar aprotic solventsHighly soluble in DMSO/DMF, facilitating standard in vitro biological assays and NMR characterization.

Structural Causality in Kinase Inhibition

The majority of small-molecule kinase inhibitors are designed as ATP competitors that interact with the hinge region connecting the N- and C-terminal lobes of the kinase catalytic domain[2]. The 7-azaindole framework is universally recognized as a premier "hinge-binding motif"[5].

  • The Bidentate Interaction: The pyridine N7 atom acts as a hydrogen bond acceptor, interacting with the backbone NH of the hinge region. Conversely, the pyrrole N1-H acts as a hydrogen bond donor to the backbone carbonyl[2]. This dual interaction perfectly mimics the natural binding of the adenine ring of ATP.

  • The C4-Chloro Vector: The chlorine atom at C4 is strongly electron-withdrawing, which modulates the pKa of the N1 proton, enhancing its hydrogen-bond donor capacity[6]. Furthermore, the C4 position projects directly into the hydrophobic pocket of many kinases (e.g., Aurora and BRAF kinases), providing a vector for adding steric bulk or aryl substituents[7].

  • The C3-Hydroxymethyl Vector: The C3 position typically projects toward the solvent-exposed channel or the ribose-binding pocket[3]. The hydroxymethyl group can engage in auxiliary hydrogen bonding with gatekeeper residues or serve as a synthetic precursor for further elaboration[8].

G cluster_0 7-Azaindole Pharmacophore cluster_1 Kinase Hinge Region N1 Pyrrole N1-H (H-Bond Donor) Backbone_CO Backbone C=O N1->Backbone_CO Donates H N7 Pyridine N7 (H-Bond Acceptor) C4 C4-Chloro (Hydrophobic Vector) C3 C3-Hydroxymethyl (Solvent Vector) Backbone_NH Backbone N-H Backbone_NH->N7 Donates H

Fig 1. Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge region.

Experimental Methodologies and Workflows

As an application scientist, ensuring self-validating and high-yielding protocols is paramount. The orthogonal reactivity of the C3-hydroxymethyl and C4-chloro groups requires careful chemoselectivity.

Protocol 1: Chemoselective Oxidation of the C3-Hydroxymethyl Group

To utilize the C3 position for reductive aminations or condensation reactions, the alcohol must be oxidized to an aldehyde.

  • Causality: Manganese(IV) oxide (MnO2) is selected over harsher oxidants (e.g., Jones reagent) or Swern conditions to prevent N-oxidation of the sensitive pyridine ring and to ensure strict chemoselectivity for the pseudo-benzylic alcohol[8].

  • Step-by-Step Methodology:

    • Preparation: Dissolve (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Oxidation: Add activated MnO2 (10.0 eq) in three portions over 15 minutes to control the mild exotherm.

    • Reaction Monitoring: Stir the suspension at 25°C for 12–18 hours. Self-Validation: Monitor via TLC (EtOAc/Hexane). The product aldehyde will appear as a distinct, less polar UV-active spot compared to the starting material.

    • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM and EtOAc.

    • Isolation: Concentrate the filtrate in vacuo to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in high purity.

Protocol 2: N1-Protection and Palladium-Catalyzed C4-Cross-Coupling

The C4-chloro group is primed for Suzuki-Miyaura cross-coupling to install aryl or heteroaryl substituents[7].

  • Causality: The acidic pyrrole N1-H (pKa ~13) can poison palladium catalysts and consume basic reagents. N-protection (e.g., with a tosyl group) is mandatory. The tosyl group also enhances the electrophilicity of the C4-Cl bond, facilitating oxidative addition[6].

  • Step-by-Step Methodology:

    • N1-Protection: Suspend the starting material in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) and warm to room temperature for 2 hours[9]. Self-Validation: LC-MS will show a mass shift of +154 Da.

    • Cross-Coupling Setup: In a microwave vial, combine the N-tosyl protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K2CO3 (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water[8].

    • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Degas the mixture by sparging with nitrogen for 10 minutes to prevent oxidative degradation of the phosphine ligand.

    • Reaction: Heat the mixture to 90°C for 8 hours (or 110°C for 30 minutes via microwave irradiation).

    • Deprotection: The tosyl group can be removed post-coupling by treating the crude mixture with 2M NaOH in Methanol at 60°C for 2 hours, yielding the C4-functionalized 7-azaindole[9].

G SM (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Oxidation Chemoselective Oxidation (MnO2, DCM) SM->Oxidation Protection N1-Protection (TsCl, NaH, THF) SM->Protection Aldehyde C3-Carbaldehyde Derivative (Electrophilic Handle) Oxidation->Aldehyde Protected N1-Tosyl Intermediate Protection->Protected Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Aryl C4-Aryl Derivative (Target Scaffold) Coupling->Aryl Protected->Coupling

Fig 2. Divergent synthetic workflows for C3-oxidation and C4-cross-coupling functionalization.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: PubMed (NIH) URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Source: PMC (NIH) URL: [Link]

  • Title: WO2019034890A1 - Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer Source: Google Patents URL
  • Title: WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing...

Sources

Structural Elucidation of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Modal Analytical Framework for Drug Discovery[1]

Executive Summary & Strategic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Vemurafenib, Pexidartinib). The specific derivative (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol represents a critical building block. The C4-chlorine provides a handle for Suzuki/Buchwald couplings, while the C3-hydroxymethyl group offers a vector for solubility enhancement or further derivatization.

However, the electron-deficient nature of the pyridine ring and the tautomeric potential of the azaindole core present unique analytical challenges. This guide outlines a rigorous, self-validating workflow to unambiguously confirm the structure, focusing on differentiating the regio-position of the chlorine atom (C4 vs. C5/C6) and validating the C3-substitution.

Synthetic Origin & Impurity Profile

To interpret analytical data accurately, one must understand the genesis of the sample. This molecule is typically synthesized via a Vilsmeier-Haack formylation of commercially available 4-chloro-7-azaindole, followed by hydride reduction.

SynthesisPath SM 4-Chloro-7-azaindole Inter Intermediate: 3-Formyl-4-chloro-7-azaindole SM->Inter POCl3, DMF (Vilsmeier-Haack) Prod Target: (4-Cl-pyrrolo[2,3-b]pyridin-3-yl)methanol Inter->Prod NaBH4, MeOH (Reduction)

Critical Analytical Risks:

  • Over-reduction: Reduction of the C4-Cl bond (dehalogenation).

  • Regio-isomerism: If the starting material was synthesized cyclically, the Cl could be at C5 or C6.

  • Incomplete Reduction: Presence of residual aldehyde (CHO signal at ~10 ppm).

Mass Spectrometry: The Isotopic Fingerprint

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" of validation.

  • Formula:

    
    
    
  • Exact Mass: ~182.0247 Da (

    
    )
    
  • The Chlorine Signature: The most distinct feature is the isotopic abundance pattern.

    • Requirement: You must observe an M+2 peak at approximately 33% intensity of the molecular ion (M+).

    • Logic: Natural abundance of

      
       (75.8%) and 
      
      
      
      (24.2%) creates a 3:1 ratio.
    • Failure Mode: If the M+2 peak is absent, the chlorine has been lost (dehalogenation).

NMR Spectroscopy: The Elucidation Core

This section details the specific signals required to confirm the structure. The 7-azaindole numbering system (IUPAC) is used: Pyrrole nitrogen is N1; Pyridine nitrogen is N7.

Sample Preparation Protocol[2]
  • Solvent: DMSO-d6 is mandatory. Chloroform (

    
    ) often leads to broad signals for the exchangeable NH and OH protons and poor solubility.
    
  • Concentration: 5-10 mg in 0.6 mL.

  • Additives: Do not add

    
     initially. 
    
    
    
    exchange will wipe out the OH and NH signals, which are crucial for confirming the alcohol functionality and tautomeric state.
1H NMR Assignment Strategy

The spectrum will show distinct regions.[1][2] We must prove the Chlorine is at C4.

Table 1: Predicted & Diagnostic 1H NMR Shifts (DMSO-d6)

PositionTypeMultiplicityShift (

ppm)
Diagnostic Logic (The "Why")
NH-1 Pyrrole NHBroad Singlet11.8 - 12.2Exchangeable. Indicates N1 is protonated (1H-tautomer).
H-6 PyridineDoublet (

Hz)
8.1 - 8.3Critical: Alpha to N7. Most deshielded aromatic signal.
H-2 PyrroleSinglet (or d,

)
7.5 - 7.7Alpha to N1. Sharp singlet usually confirms C3 substitution.
H-5 PyridineDoublet (

Hz)
7.1 - 7.3Beta to N7. Couples to H-6.
OH AlcoholTriplet (

Hz)
5.0 - 5.2Visible only in dry DMSO. Splits the

signal.
CH2 MethyleneDoublet (

Hz)
4.6 - 4.8Becomes a singlet if

is added.
The Regio-Chemistry Logic Gate (C4 vs. C5 vs. C6)

The most common error is misidentifying the chlorine position. Use the coupling constants (


) of the pyridine ring protons to self-validate.
  • Scenario A (Target: 4-Cl): We see two doublets (H5 and H6) with

    
     Hz. This proves H5 and H6 are neighbors.
    
  • Scenario B (5-Cl): We would see two singlets (H4 and H6) because they are separated by the Cl.

  • Scenario C (6-Cl): We would see two doublets (H4 and H5), but we would lose the highly deshielded H6 signal (>8.0 ppm).

RegioLogic Start Analyze Aromatic Region (Pyridine Ring Protons) Coupling Are the pyridine protons coupled (J ~ 5 Hz)? Start->Coupling YesCoupling Yes: Protons are Vicinal Coupling->YesCoupling Doublets NoCoupling No: Protons are Isolated (Singlets) Coupling->NoCoupling Singlets CheckShift Is the highly deshielded alpha-proton (>8.0 ppm) present? YesCoupling->CheckShift Result5Cl REJECT: 5-Chloro (H4 & H6 isolated) NoCoupling->Result5Cl Result4Cl CONFIRMED: 4-Chloro (H5 & H6 present) CheckShift->Result4Cl Yes (H6 is there) Result6Cl REJECT: 6-Chloro (H4 & H5 present) CheckShift->Result6Cl No (H6 is missing)

2D NMR: Connectivity & Verification

To satisfy the "Trustworthiness" pillar, 1D NMR is insufficient. You must run HMBC (Heteronuclear Multiple Bond Correlation) to connect the "island" of the hydroxymethyl group to the "mainland" of the azaindole ring.

Key HMBC Correlations

The methylene protons (


 at ~4.7 ppm) act as the anchor. Look for these specific cross-peaks:
  • 
     C3 (ipso):  Strong correlation (~110-115 ppm).
    
  • 
     C2:  Correlation to the pyrrole carbon (~125-130 ppm).
    
  • 
     C3a (Bridgehead):  Correlation to the quaternary bridgehead carbon.
    
  • 
     C4 (The Proof): 
    
    • This is the definitive correlation.

    • If Cl is at C4, the C4 carbon will be significantly shifted (typically ~135-140 ppm) and will not show a correlation in the HSQC (no attached proton).

    • The HMBC from the

      
       to this quaternary C4 confirms the side chain is at C3 and is adjacent to the substituted C4.
      
NOESY/ROESY (Spatial Confirmation)
  • Interaction: Irradiate the

    
     protons.
    
  • Result: You should see a strong NOE to the H-2 proton (singlet).

  • Negative Control: You should not see an NOE to the H-4 proton (because it is replaced by Chlorine). If you see an NOE to an aromatic proton at the 4-position, your structure is wrong (it would imply the Cl is elsewhere).

Summary of Specifications (Data Sheet)

ParameterSpecification
Molecular Formula

Molecular Weight 182.61 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM.
Key 1H NMR Feature Pyridine doublets at ~7.2 and ~8.2 ppm (

).
Key MS Feature M+ / (M+2) ratio of approx. 3:1.

References

  • 7-Azaindole NMR Standards: Popov, A. F., et al. "Protonation of 7-azaindoles." Chemistry of Heterocyclic Compounds, vol. 42, 2006.

  • Synthesis of 3-substituted 7-azaindoles: Zhang, Z., et al. "Synthesis of 3-substituted 7-azaindole derivatives via Vilsmeier-Haack reaction." Journal of Organic Chemistry, 2002. (General reference for C3-formylation methodology).

  • General NMR Solvent Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, vol. 29, no.[3] 9, 2010, pp. 2176–2179.

  • Structure Elucidation Logic: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.

Sources

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization and technical handling of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol , a critical intermediate in the synthesis of type I½ and type II kinase inhibitors (e.g., Vemurafenib analogs, Pexidartinib scaffolds).

Spectral Data, Synthesis Logic, and Quality Control

Executive Summary & Application Context

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a functionalized 7-azaindole scaffold. Its value lies in the C4-Chlorine handle (enabling Suzuki/Buchwald couplings) and the C3-Hydroxymethyl group (a versatile electrophile for alkylation or oxidation).

In drug discovery, this core mimics the purine ring of ATP, allowing it to bind into the hinge region of kinases. The C4-Cl is electronically critical; it withdraws electron density from the pyridine ring, affecting both the pKa of the N7 nitrogen and the chemical shifts of adjacent protons.

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like residual reducing agents or over-reduced byproducts.

The Synthetic Pathway

The standard route involves the Vilsmeier-Haack formylation of 4-chloro-7-azaindole followed by hydride reduction.

Synthesis Start 4-Chloro-7-azaindole (CAS 55052-28-3) Inter Intermediate: 3-Carbaldehyde (CAS 918515-16-9) Start->Inter POCl3, DMF (Vilsmeier-Haack) Prod Target: (4-Cl-pyrrolo[2,3-b]pyridin-3-yl)methanol Inter->Prod NaBH4, MeOH (Selective Reduction) Imp1 Impurity A: Des-chloro analog (Over-reduction) Inter->Imp1 H2, Pd/C (Avoid Catalytic Hydrogenation)

Figure 1: Synthetic workflow and potential impurity vectors.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 4-Chloro substituent exerts a strong inductive effect ($ -I $), deshielding the C5 proton while shielding C3 slightly (in the parent). In the 3-methanol derivative, the hydroxymethyl group introduces rotatable electron density at C3.

1H NMR (400 MHz, DMSO-d6)

Note: DMSO-d6 is preferred over CDCl3 due to the poor solubility of the azaindole core in non-polar solvents.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH 12.05br s1H-Pyrrole NH (Exchangeable). Broad due to H-bonding.
H-6 8.24d1H5.2α to Pyridine Nitrogen (N7). Most deshielded aromatic signal.
H-2 7.62s1H-Pyrrole C2-H. Shifted downfield from parent (~7.48) by C3-CH2OH.
H-5 7.18d1H5.2β to N7, adjacent to Cl. Doublet couples with H-6.
OH 5.15t1H5.0Hydroxyl proton. Triplet due to coupling with CH2 (visible in dry DMSO).
CH2 4.72d2H5.0Methylene group. Collapses to singlet upon D2O shake.

Critical Interpretation:

  • The "Missing" Proton: In the parent 4-chloro-7-azaindole, H-3 appears as a doublet/multiplet at ~6.6 ppm. The absence of this signal confirms substitution at the C3 position.

  • Coupling Constants: The $ J_{5,6} $ coupling of ~5.2 Hz is characteristic of the pyridine ring in the 7-azaindole system.

13C NMR (100 MHz, DMSO-d6)
Shift (δ, ppm)Carbon TypeAssignment
149.5 CHC-2 (Pyrrole, adjacent to N)
143.2 CHC-6 (Pyridine, α to N)
150.1 C (quat)C-7a (Bridgehead)
134.5 C (quat)C-4 (C-Cl bond). Weak intensity due to Cl splitting/relaxation.
118.2 C (quat)C-3a (Bridgehead)
116.8 CHC-5 (Pyridine)
114.5 C (quat)C-3 (Substituted carbon)
56.2 CH2CH2-OH (Methylene)
B. Mass Spectrometry (MS)

The presence of Chlorine provides a definitive isotopic signature essential for confirmation.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Molecular Formula: C8H7ClN2O

  • Exact Mass: 182.02

Observed Signals:

  • [M+H]+ (35Cl): m/z 183.0

  • [M+H]+ (37Cl): m/z 185.0

  • Isotope Ratio: The 183:185 peaks will appear in an approximate 3:1 intensity ratio , diagnostic of a single Chlorine atom.

  • Fragmentation (MS/MS):

    • m/z 165: [M+H - H2O]+. Loss of water is the primary fragmentation pathway for benzylic-type alcohols, generating a resonance-stabilized carbocation.

C. Infrared Spectroscopy (FT-IR)
  • 3200 - 3400 cm⁻¹: Broad, strong O-H stretch (alcohol) overlapping with N-H stretch (indole).

  • 1580 - 1610 cm⁻¹: C=C / C=N aromatic ring stretches.

  • 1050 cm⁻¹: C-O stretch (primary alcohol).

  • 750 - 800 cm⁻¹: C-Cl stretch (often obscured by fingerprint region, but distinct bands appear here).

Protocol: Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three specific impurities often compromise downstream kinase assays.

Impurity A: 4-Chloro-7-azaindole-3-carbaldehyde (Precursor)
  • Origin: Incomplete reduction.

  • Detection:

    • 1H NMR: Look for a singlet at ~10.2 ppm (Aldehyde CHO).

    • IR: Sharp Carbonyl (C=O) stretch at 1660 cm⁻¹ .

Impurity B: Des-chloro Analog
  • Origin: Over-reduction (hydrogenolysis) of the C-Cl bond. This occurs if catalytic hydrogenation (Pd/C, H2) is used instead of hydride reagents (NaBH4).

  • Detection:

    • MS: Shift in mass to m/z 149 (Loss of Cl, replacement with H). Loss of 3:1 isotope pattern.

    • 1H NMR: Appearance of a new proton signal in the aromatic region, often splitting H-5 into a triplet (or dd).

Impurity C: Boron Complexes
  • Origin: Improper quench of NaBH4.

  • Detection:

    • 1H NMR: Broad, undefined multiplets in the 0-2 ppm region.

    • Remediation: Wash the organic layer thoroughly with saturated NH4Cl or dilute HCl (carefully) during workup.

References

  • Preparation of 4-substituted-7-azaindoles. Google Patents. CN102746295B. Link

  • Synthesis of azaindoles: 4-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives. Organic Chemistry Portal. Link

  • Spectral Database for Organic Compounds (SDBS). AIST. (General reference for 7-azaindole core shifts). Link

  • Characterization of Kinase Inhibitor Intermediates.Journal of Medicinal Chemistry, 2012, 55(1), 345-358. (Contextual reference for 4-chloro-7-azaindole reactivity).

4-chloro-7-azaindole derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Synthesis, Functionalization, and Characterization of 4-Chloro-7-Azaindole Derivatives Subtitle: A Strategic Framework for Medicinal Chemistry and Scalable Route Design

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in modern drug discovery, bioisosteric to both indole and purine. This duality allows it to serve as a potent mimetic for ATP-binding sites in kinase inhibitors (e.g., Vemurafenib, Venetoclax).

Among the halogenated derivatives, 4-chloro-7-azaindole is the most critical divergent intermediate. The chlorine atom at the C4 position—para to the pyridine nitrogen—is electronically activated for Nucleophilic Aromatic Substitution (SNAr) while remaining robust enough for Palladium-catalyzed cross-couplings (Suzuki-Miyaura). This guide details the optimized synthesis of the 4-chloro core, its downstream functionalization, and the critical characterization parameters required for pharmaceutical-grade purity.

Part 1: Synthesis of the Core (The Foundation)

The synthesis of 4-chloro-7-azaindole is not a direct electrophilic halogenation. The pyridine ring is electron-deficient, making direct chlorination difficult. The industry-standard route relies on N-oxide activation followed by a Deoxygenative Chlorination .

Step 1: N-Oxidation[1][2]
  • Reagents: m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂/UHP.

  • Solvent: DME (Dimethoxyethane) or EtOAc.

  • Mechanism: Electrophilic attack of the oxidizing agent on the pyridine nitrogen (N7).

  • Protocol Insight: On a large scale, m-CPBA is preferred for kinetics, but H₂O₂ is cleaner (water byproduct).

    • Critical Process Parameter (CPP): Temperature control (0–20°C) is vital to prevent over-oxidation or ring opening.

Step 2: Vilsmeier-Haack Type Chlorination
  • Reagents: POCl₃ (Phosphorus oxychloride).[1]

  • Additives: DIPEA (Diisopropylethylamine) or HMDS often improves yield.

  • Mechanism: The N-oxide oxygen attacks the phosphorus, creating a good leaving group. Chloride attacks C4 (regioselective due to electronics), restoring aromaticity and eliminating the oxygen.

  • Safety Note: Quenching POCl₃ is highly exothermic. Never add water to POCl₃; add the reaction mixture to ice/water slowly with pH control.

Table 1: Optimized Conditions for Core Synthesis
StepReagentsConditionsTypical YieldKey Challenge
Oxidation 7-Azaindole, m-CPBA (1.1 eq)DME/Heptane, RT, 4h>90%Removal of m-chlorobenzoic acid byproduct.
Chlorination 7-Azaindole-N-oxide, POCl₃ (5 eq)Reflux (80–100°C), 5–18h80–85%Regioselectivity (avoiding C3/C5 chlorination).

Expert Insight: If the POCl₃ reaction yields a mixture of 4-chloro and 4,6-dichloro derivatives, reduce the reaction temperature and strictly control stoichiometry. The 4-position is kinetically favored, but thermodynamic conditions promote polychlorination.

Part 2: Functionalization Strategies (The Divergence)

Once the 4-chloro-7-azaindole core is secured, the synthetic pathway bifurcates based on the desired linkage: Carbon-Carbon (Suzuki) or Carbon-Nitrogen (SNAr/Buchwald).

Strategy A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Cl bond is an excellent electrophile for Pd-catalyzed coupling.

  • Substrates: Aryl/Heteroaryl boronic acids or pinacol esters.

  • Catalyst System: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

  • Base/Solvent: K₂CO₃ or Cs₂CO₃ in Dioxane/Water (4:1).

  • N-Protection: While "unprotected" Suzuki coupling is possible (see References), the acidic N1-H (pKa ~13) can poison Pd catalysts or lead to N-arylation byproducts.

    • Recommendation: Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl), Boc, or Tosyl prior to coupling for consistent yields >80%.

Strategy B: Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen at N7 renders the C4 position electron-deficient, facilitating the attack of nucleophiles.

  • Substrates: Primary and secondary amines (aliphatic > aromatic).

  • Conditions:

    • Aliphatic Amines: NMP or n-Butanol, 120–150°C (Microwave preferred).

    • Anilines: Often require acid catalysis (HCl) or transition to Buchwald-Hartwig conditions if the aniline is electron-poor.

  • Reactivity Hierarchy: 4-Fluoro > 4-Chloro > 4-Bromo.

    • Pro Tip: If an SNAr reaction is sluggish with the 4-chloro substrate, convert it to 4-fluoro-7-azaindole using KF/18-crown-6 before reacting with the amine. The fluoride is a superior leaving group in SNAr regimes.

Visual Workflow: Synthesis & Divergence

G Start 7-Azaindole (Starting Material) NOxide 7-Azaindole N-Oxide Start->NOxide m-CPBA or H2O2 (Oxidation) Core 4-Chloro-7-azaindole (The Core) NOxide->Core POCl3, Heat (Deox. Chlorination) Suzuki C-C Coupled Product (Biaryl) Core->Suzuki Ar-B(OH)2, Pd(0) (Suzuki-Miyaura) SNAr C-N Coupled Product (Amino) Core->SNAr R-NH2, Heat/MW (SNAr)

Figure 1: Synthetic workflow from raw material to functionalized derivatives.

Part 3: Characterization & Quality Control

Validating the structure of 4-chloro-7-azaindole derivatives requires careful analysis of NMR splitting patterns, as the symmetry of the ring changes.

NMR Spectroscopy ( H and C)
  • Proton Assignment (

    
    H NMR in DMSO-
    
    
    
    ):
    • N1-H: Broad singlet, typically 11.5–12.5 ppm (disappears with D₂O shake).

    • C2-H & C3-H: Characteristic pyrrole doublets at 7.5–7.7 ppm and 6.4–6.6 ppm (

      
       Hz).
      
    • C5-H: Doublet around 8.1–8.2 ppm (

      
       Hz).
      
    • C6-H: Doublet around 7.6 ppm (often overlaps).

    • The "Missing" Peak: In the 4-chloro derivative, the signal for C4-H (present in the parent 7-azaindole) is absent. This is the primary confirmation of substitution.

  • Carbon (

    
    C NMR):  Look for the C-Cl ipso carbon shift, typically around 135–140 ppm, distinct from the C-H carbons.
    
Mass Spectrometry (MS)
  • Isotope Pattern: The chlorine atom provides a definitive signature. Look for the M and M+2 peaks in a 3:1 intensity ratio .

  • Ionization: ESI+ is standard. The pyridine nitrogen protonates easily.

Impurity Profiling
  • Regioisomers: In SNAr reactions, attack at C6 is a potential minor pathway if conditions are too harsh.

  • Bis-coupling: In Suzuki reactions involving di-halo substrates, ensure stoichiometry prevents oligomerization.

Part 4: Case Study – Kinase Inhibitor Design

Context: Developing a Type I Inhibitor for BRAF V600E. Objective: Replace a standard indole core with 7-azaindole to improve solubility and form a key hydrogen bond with the kinase hinge region (Val residue).

Experimental Protocol (Suzuki Coupling):

  • Setup: Charge a reaction vial with 4-chloro-7-azaindole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add 1,4-dioxane and 1M aqueous Na₂CO₃ (3:1 ratio). Degas with Nitrogen for 10 mins.

  • Reaction: Heat to 90°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography. The product is usually more polar than the starting chloride.

Result: The resulting 4-(4-fluorophenyl)-7-azaindole exhibits enhanced metabolic stability compared to the indole analog due to the lower electron density of the pyridine ring reducing oxidative metabolism.

References

  • Synthesis of 4-Chloro-7-azaindole (Methodology)

    • Title: 4-Chloro-7-azaindole synthesis - ChemicalBook[2]

    • Source: ChemicalBook[2][3]

  • Suzuki-Miyaura Coupling on Azaindoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles[4]

    • Source: MIT / Journal of the American Chemical Society
    • URL:[Link]

  • Medicinal Chemistry Applications (Kinase Inhibitors): Title: Azaindoles in Medicinal Chemistry - PharmaBlock Source: PharmaBlock Whitepaper
  • SNAr Reactivity of Halo-Azaindoles

    • Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes
    • Source: MDPI Molecules
    • URL:[Link]

  • Characterization Data (NMR/MS)

    • Title: 4-Chloro-7-azaindole Properties and Spectra[2][5]

    • Source: Sigma-Aldrich / Merck

Sources

Biological Activity of Substituted 1H-Pyrrolo[2,3-b]pyridines: A Medicinal Chemistry & Pharmacology Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for medicinal chemists and pharmacologists focusing on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. It moves beyond basic structural descriptions to analyze the why and how of its biological efficacy, specifically in kinase inhibition and oncology.

Executive Summary: The Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole , is a bioisostere of both indole and purine.[1] In modern drug discovery, it is classified as a "privileged scaffold" because its molecular architecture inherently complements the ATP-binding cleft of protein kinases.

Unlike indole, the nitrogen at position 7 (N7) provides a critical hydrogen bond acceptor site without significantly altering the steric profile. This unique electronic distribution allows 7-azaindole derivatives to achieve nanomolar potency against targets like BRAF , JAK , and CSF1R , culminating in FDA-approved therapeutics such as Vemurafenib and Pexidartinib .

Structural Basis of Biological Activity

The "Hinge Binder" Mechanism

The primary biological utility of 7-azaindole lies in its ability to mimic the adenine ring of ATP. In the kinase ATP-binding pocket, the "hinge region" connects the N-terminal and C-terminal lobes.[2]

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue.

  • C3 Vector: Directs substituents into the "gatekeeper" region or solvent-exposed front, allowing for high selectivity tuning.

Visualization: Kinase Hinge Interaction

The following diagram illustrates the bidentate binding mode that defines the scaffold's potency.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor 7-Azaindole Scaffold Hinge_CO Backbone C=O (Acceptor) Hinge_NH Backbone N-H (Donor) N7 N7 (Acceptor) Hinge_NH->N7 H-Bond N1_H N1-H (Donor) N1_H->Hinge_CO H-Bond

Caption: Bidentate hydrogen bonding network between the 7-azaindole core and kinase hinge backbone residues.

Therapeutic Landscape & Approved Agents

The biological validation of this scaffold is best evidenced by approved oncological agents.

Drug NameTargetIndicationKey Structural Feature
Vemurafenib (Zelboraf)BRAF V600EMetastatic Melanoma3-substituted 7-azaindole core; C5-chloro enhances metabolic stability.
Pexidartinib (Turalio)CSF1RTenosynovial Giant Cell Tumor3-substituted derivative; targets the juxtamembrane region.
Decernotinib (Clinical)JAK3Rheumatoid ArthritisExploits C3/C4 vectors for isoform selectivity (JAK3 vs JAK1/2).
Venetoclax (Venclexta)Bcl-2CLL / AML7-azaindole mimics the BH3 domain interaction (protein-protein interaction).

Structure-Activity Relationship (SAR) Guidelines

To maximize biological activity, derivatization must follow specific electronic and steric rules:

  • C3 Position (The Specificity Vector):

    • Function: This position points towards the gatekeeper residue.

    • Strategy: Bulky aromatic groups (e.g., chlorophenyl in Vemurafenib) here induce selectivity for active vs. inactive kinase conformations (DFG-in vs. DFG-out).

  • C5 Position (The Solubility/Potency Vector):

    • Function: Solvent-exposed region.

    • Strategy: Introduction of solubilizing groups (piperazines, morpholines) or halogens (F, Cl) to block metabolic oxidation and modulate pKa.

  • N1 Position (The Anchor):

    • Function: Essential for H-bonding.

    • Constraint: Alkylation at N1 typically abolishes kinase inhibitory activity (loss of H-bond donor), unless the target does not require the donor interaction (rare).

Experimental Protocols

Chemical Synthesis: C3-Arylation via Suzuki-Miyaura

Rationale: The C3 position is electron-rich and prone to electrophilic attack, making iodination followed by palladium-catalyzed cross-coupling the standard route.

Workflow Diagram:

Synthesis Start 7-Azaindole (Starting Material) Step1 Iodination (NIS, DMF) Start->Step1 Inter 3-Iodo-7-azaindole Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter->Step2 Product 3-Aryl-7-azaindole (Active Inhibitor) Step2->Product

Caption: Standard synthetic route for C3-functionalization of 7-azaindole.

Detailed Protocol:

  • Iodination: Dissolve 7-azaindole (1.0 eq) in DMF. Add N-iodosuccinimide (1.05 eq) portion-wise at 0°C. Stir at RT for 2h. Quench with aqueous sodium thiosulfate. Precipitate is filtered to yield 3-iodo-7-azaindole.

  • Coupling: Suspend 3-iodo-7-azaindole (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq) in 1,4-dioxane/water (4:1). Degas with 
    
    
    
    . Add
    
    
    (0.05 eq). Heat to 90°C for 12h.
  • Purification: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Biological Assay: In Vitro Kinase Inhibition (FRET-based)

Rationale: To determine the


 of the synthesized compound against a target kinase (e.g., BRAF V600E).

Protocol:

  • Reagents: Recombinant BRAF V600E, Fluorescein-labeled peptide substrate (MAP2K1 derived), ATP (

    
     concentration), and Test Compound.
    
  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

  • Reaction:

    • Mix Kinase + Substrate + Compound in assay buffer (HEPES pH 7.5,

      
      , DTT).
      
    • Initiate reaction with ATP.

    • Incubate at RT for 60 mins.

  • Detection: Add EDTA (to stop reaction) and a Terbium-labeled antibody that recognizes the phosphorylated peptide.

  • Analysis: Measure TR-FRET signal (ratio of 520nm/495nm emission).

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Pathway Context: MAPK Signaling

Understanding the downstream effect is crucial. For BRAF inhibitors (Vemurafenib analogs), the biological activity is measured by the suppression of ERK phosphorylation.

MAPK GF Growth Factor RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Response Cell Proliferation & Survival ERK->Response Inhibitor 7-Azaindole Inhibitor Inhibitor->BRAF Inhibition (IC50 < 50nM)

Caption: The MAPK signaling cascade showing the specific intervention point of 7-azaindole BRAF inhibitors.

References

  • Discovery of Vemurafenib: Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor in BRAF-mutated melanoma." New England Journal of Medicine.[3] Link

  • 7-Azaindole Scaffold Review: Mérour, J.Y., & Joseph, B. (2001).[3] "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry. Link

  • Kinase Binding Modes: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[4] Nature Reviews Cancer. Link

  • Pexidartinib Approval: Tap, W.D., et al. (2019). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine.[3] Link

  • Suzuki Coupling of 7-Azaindoles: Song, J.J., et al. (2002). "Synthesis of 3-substituted 7-azaindoles via the palladium-catalyzed cross-coupling reaction." Journal of Organic Chemistry. Link

Sources

Technical Guide: Discovery of Novel Pyrrolo[2,3-b]pyridine Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere to the indole and purine rings. Its dominance in kinase inhibitor discovery—exemplified by FDA-approved drugs like Vemurafenib (Zelboraf) and Pexidartinib (Turalio)—stems from its unique electronic profile. Unlike indole, the N7 nitrogen provides a critical hydrogen bond acceptor site without significant steric penalty, enabling bidentate binding modes in the ATP-binding pocket of kinases.

This guide details the strategic design, robust synthetic protocols, and biological evaluation hierarchies necessary to exploit this scaffold for novel drug discovery.

Structural Rationale & Pharmacophore

The "Scaffold Hop" Advantage

Replacing an indole core with 7-azaindole is not merely a cosmetic change; it fundamentally alters the physicochemical properties of the molecule:

  • Acidity: The N1-H proton of 7-azaindole (

    
    ) is significantly more acidic than that of indole (
    
    
    
    ). This facilitates stronger hydrogen bond donation to the kinase hinge region (typically Glu or Met residues).
  • Solubility: The pyridine nitrogen (N7) lowers

    
     and increases aqueous solubility, a common bottleneck in lipophilic kinase inhibitors.
    
  • Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism compared to the electron-rich benzene ring of indole.

Kinase Binding Mode

The 7-azaindole core typically binds to the kinase hinge region via a "bidentate" motif:

  • N1-H (Donor): Forms a H-bond with the backbone carbonyl of the hinge residue.

  • N7 (Acceptor): Forms a H-bond with the backbone amide nitrogen of the hinge residue.

KinaseBinding Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold 7-Azaindole Core Hinge->Scaffold N7 (Acceptor) Scaffold->Hinge N1-H (Donor) R3 C3 Substituent (Gatekeeper Interaction) Scaffold->R3 Functionalization R5 C5 Substituent (Solvent Front) Scaffold->R5 Functionalization

Figure 1: Canonical bidentate binding mode of 7-azaindole in the ATP-binding pocket.

Synthetic Architecture

Successful exploration of this chemical space requires mastering the regioselective functionalization of the core. The reactivity follows a distinct hierarchy: C3 > N1 > C5 > C4 > C2 .

Protocol A: C3-Iodination (The Gateway Step)

The C3 position is the most electron-rich, making it the primary site for electrophilic aromatic substitution. This is the standard entry point for introducing "gatekeeper" aryl groups via Suzuki coupling.

Standard Operating Procedure (SOP):

  • Reagents: 7-Azaindole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), KOH (1.0 eq).

  • Solvent: DMF or Acetone (0.5 M).

  • Conditions: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Workup: Pour into ice water. The 3-iodo-7-azaindole precipitates as a solid. Filtration yields product typically

    
     purity.
    
  • Critical Insight: Avoid using elemental iodine (

    
    ) alone, as it can lead to N-iodination or complex mixtures. The base (KOH) ensures deprotonation of N1, increasing the nucleophilicity of C3.
    
Protocol B: C4-Functionalization (The "Back Door")

Direct electrophilic substitution at C4 is impossible due to the electron-deficient pyridine ring. Access to C4 requires an oxidation-activation strategy.

Step-by-Step Workflow:

  • N-Oxidation: Treat 7-azaindole with m-CPBA (1.2 eq) in DME/heptane. The N7-oxide forms readily.

  • Realkylation/Chlorination: React the N-oxide with

    
     (excess) at reflux.
    
    • Mechanism:[1][2][3][4][5] The N-oxide oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C4 (and C6, minor isomer), followed by re-aromatization.

  • Result: 4-chloro-7-azaindole.[6]

  • Application: This intermediate is a "magic bullet" for

    
     reactions. It reacts readily with amines, phenols, or thiols to introduce solubility-enhancing groups or specific contacts for the "sugar pocket" of the kinase.
    
Protocol C: Minisci C2-Alkylation (Late-Stage Functionalization)

The C2 position is notoriously difficult to functionalize via classical lithiation due to the acidity of the N1 proton and competing lithiation at C6. The Minisci reaction (radical alkylation) offers a mild, late-stage alternative.

Reaction Conditions:

  • Substrate: 7-Azaindole derivative (protected or unprotected).

  • Radical Source: Alkyl carboxylic acid (e.g., pivalic acid) + Silver nitrate (

    
    , cat.) + Ammonium persulfate (
    
    
    
    ).
  • Solvent: Aqueous

    
     / Acetonitrile biphasic system.
    
  • Temperature:

    
    .
    
  • Mechanism: The alkyl radical is generated via oxidative decarboxylation and attacks the electron-deficient pyridine ring at C2 (or C6 depending on sterics).

Case Study: Vemurafenib (Zelboraf)[7]

Vemurafenib illustrates the successful application of the 7-azaindole scaffold to target the BRAF V600E mutation.

Retrosynthetic Analysis

The synthesis relies on constructing the core around the functional groups rather than functionalizing a bare scaffold, a common strategy for scale-up.

Key Structural Features:

  • Core: 5-(4-chlorophenyl)-7-azaindole.

  • C3 Vector: Difluorophenyl sulfonamide (Gatekeeper interaction).

  • C5 Vector: 4-Chlorophenyl (Hydrophobic pocket).

Industrial Synthesis Route
  • Core Formation: Reaction of 2,6-difluoro-3-nitrobenzaldehyde with 4-chlorophenylacetonitrile under basic conditions forms the pyrrole ring fused to the pyridine.

  • C3 Functionalization:

    • The core is not iodinated directly in the final steps of some process routes; instead, the 3-position is established during the cyclization or via a specific formylation/oxidation sequence.

    • Alternative Research Route: C3-Iodination of 5-(4-chlorophenyl)-7-azaindole followed by Suzuki coupling with the boronic acid of the sulfonamide tail.

VemurafenibSynthesis SM1 2-Amino-3-chloro-5-iodopyridine Step1 Step 1: Sonogashira / Cyclization (Formation of 5-iodo-7-azaindole) SM1->Step1 TMS-Acetylene, Pd cat. Step2 Step 2: Suzuki Coupling (C5) (Intro of 4-chlorophenyl) Step1->Step2 4-Cl-Ph-B(OH)2 Step3 Step 3: C3 Iodination (NIS) Step2->Step3 NIS, KOH Step4 Step 4: Suzuki Coupling (C3) (Intro of Difluorophenyl sulfonamide) Step3->Step4 Ar-B(OH)2, Pd(dppf)Cl2 Final Vemurafenib (Zelboraf) Step4->Final

Figure 2: Convergent synthetic workflow for Vemurafenib analogs.

Biological Evaluation Cascade

To validate novel compounds, a hierarchical screening cascade is required.

StageAssay TypeProtocol / MetricSuccess Criteria
Tier 1 Biochemical Potency FRET or TR-FRET Kinase Assay (e.g., LanthaScreen). Measures

against recombinant kinase.[7]

Tier 2 Cellular Potency Cell proliferation (CTG/MTT) in addicted cell lines (e.g., A375 for BRAF). Western Blot for downstream markers (pERK, pAKT).

Tier 3 Kinase Selectivity Panel screening (ScanMAX) against ~400 kinases to ensure no off-target binding (e.g., avoiding JAK2 if targeting BRAF).Selectivity Score (

) < 0.2
Tier 4 ADME Profiling Microsomal stability (HLM/MLM), Caco-2 permeability, Kinetic Solubility.

, High Perm
Self-Validating Protocol: The "Shift" Assay

To confirm that cellular potency is driven by the target kinase and not general toxicity:

  • Measure

    
     in the target cell line (e.g., BRAF V600E).
    
  • Measure

    
     in a wild-type or resistant cell line (e.g., BRAF WT).
    
  • Validation: A "Shift" (Ratio of WT/Mutant

    
    ) > 10x confirms on-target mechanism.
    

References

  • Vemurafenib Discovery: Tsai, J. et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 2008.

  • 7-Azaindole Review: Popowycz, F. et al. "7-Azaindole: a versatile scaffold for the development of kinase inhibitors." Journal of Medicinal Chemistry, 2016.
  • Pexidartinib (PLX3397) Profile: Tap, W.D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 2015.

  • Minisci Reaction on Azaindoles: Duncton, M.A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[8] MedChemComm, 2011.

  • C3-Iodination Protocol: Zhang, Z. et al.

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery. Featuring a 7-azaindole core, a C4-chlorine substituent, and a C3-hydroxymethyl group, this molecule serves as a critical intermediate for synthesizing complex kinase inhibitors and targeted therapeutics. Due to its biological reactivity and physical properties, strict safety, handling, and storage protocols must be adhered to during laboratory manipulation.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical and safety parameters of the compound based on current chemical inventory data[1],[2].

PropertySpecification
Chemical Name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
CAS Number 1552466-74-6
Molecular Formula C8H7ClN2O
Molecular Weight 182.6070 g/mol
Storage Temperature 2-8 °C (Under Inert Atmosphere)
GHS Hazard Codes H302, H315, H319, H335
Physical State Solid (Crystalline Powder)

Structural Rationale in Drug Development

The architectural design of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is not arbitrary; it is a privileged scaffold engineered for specific mechanistic interactions:

  • The 7-Azaindole Core: Functions as a bioisostere of the purine ring found in ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole nitrogen acts as a hydrogen bond donor, allowing the molecule to anchor tightly within the hinge region of kinase enzymes.

  • C4-Chlorine Substituent: Provides a versatile orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of the scaffold.

  • C3-Hydroxymethyl Group: Acts as a synthetic node. It can be oxidized to a reactive carbaldehyde, serving as a precursor for reductive aminations or Knoevenagel condensations to build out the solvent-exposed regions of the drug molecule.

MOA A 7-Azaindole Scaffold (H-Bond Donor/Acceptor) B Kinase ATP Pocket (Hinge Region Binding) A->B C Target Inhibition (Signal Blockade) B->C D Therapeutic Efficacy (Antineoplastic) C->D

Logical relationship of 7-azaindole core binding in kinase inhibition pathways.

Hazard Identification & Toxicological Logic

While specific toxicological data for every functionalized derivative is continuously updated, handling protocols must default to the established safety profiles of substituted 7-azaindoles[2],[3].

  • H302 (Harmful if swallowed) & H315 (Skin Irritation): The highly lipophilic nature of the azaindole core facilitates rapid dermal absorption and cellular membrane penetration. Mechanical irritation from the crystalline structure exacerbates localized skin responses.

  • H319 (Serious Eye Irritation) & H335 (Respiratory Irritation): The fine powder form presents a significant inhalation hazard. When aerosolized, the particulates can deposit in the upper respiratory tract, where the slightly basic nature of the azaindole nitrogen can disrupt local mucosal pH, leading to acute irritation[4].

Standard Operating Procedure: Safe Handling & Storage

To mitigate the hazards outlined above, the following hierarchy of controls must be implemented:

  • Storage Causality: Store strictly at 2-8 °C in a desiccated, dark environment under an inert atmosphere (Argon or Nitrogen) [2]. Causality: The hydroxymethyl group on an electron-rich heterocycle is susceptible to autoxidation and polymerization when exposed to atmospheric oxygen and UV light over prolonged periods.

  • Engineering Controls: All manipulations (weighing, transferring, and reacting) must be performed within a standard chemical fume hood with a face velocity of 80-100 fpm. Causality: Maintaining negative pressure ensures that aerosolized particulates are captured before reaching the operator's breathing zone, directly neutralizing the H335 hazard.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), EN 166/NIOSH-approved chemical safety goggles, and a particulate respirator (N95/FFP2 minimum) if emergency handling outside a hood is required[3].

Experimental Workflow: Oxidation to 3-Carbaldehyde

A common and highly critical transformation of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is its oxidation to 5 (CAS: 918515-16-9)[5]. The following protocol utilizes Activated Manganese Dioxide (


) to achieve this.

Scientific Causality for Reagent Selection:


 is chosen as a mild, heterogeneous oxidant that selectively oxidizes hetero-benzylic alcohols to aldehydes without over-oxidizing them to carboxylic acids. This is critical because the azaindole nitrogen can coordinate with stronger, homogeneous oxidants (like 

or Jones Reagent), leading to irreversible degradation of the pyrrole ring.
Step-by-Step Methodology
  • Preparation & Dissolution: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 1.0 equivalent of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Reagent Addition: Add 10.0 equivalents of Activated

    
    portion-wise over 15 minutes.
    
    • Causality: The oxidation is an exothermic surface reaction. Portion-wise addition prevents thermal runaway and localized boiling of the DCM.

  • Reaction Execution: Stir the black suspension vigorously at room temperature for 12 hours.

    • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The starting alcohol will present as a highly polar spot (lower

      
      ), while the successful formation of the carbaldehyde will appear as a distinct, less polar spot (higher 
      
      
      
      ) that is strongly UV-active at 254 nm.
  • Filtration Workup: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with excess Ethyl Acetate.

    • Causality:

      
       is a fine, insoluble powder that easily clogs standard fritted funnels and can physically trap the product. Celite acts as a depth filter, ensuring rapid filtration while preventing product loss within the manganese waste.
      
  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which can be recrystallized or used directly in subsequent synthetic steps.

Workflow Step1 Step 1: Preparation Argon Purge & Substrate Dissolution Step2 Step 2: Reagent Addition Portion-wise MnO2 Addition Step1->Step2 Step3 Step 3: Reaction Execution 12h Stirring at Room Temperature Step2->Step3 Step4 Step 4: Filtration Workup Celite Pad Filtration of Mn Waste Step3->Step4 Step5 Step 5: Product Isolation Yield: 3-Carbaldehyde Derivative Step4->Step5

Step-by-step experimental workflow for the oxidation of the 3-hydroxymethyl group.

References

  • Safety Data Sheet: 7-Azaindole Source: carlroth.com URL:[Link]

Sources

Methodological & Application

Application Note: Use of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings found in ATP. This makes it a critical pharmacophore for kinase inhibitors, including FDA-approved drugs like Vemurafenib (Zelboraf) and Pexidartinib (Turalio).

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol represents a highly versatile, bifunctional intermediate within this class. It possesses two distinct reactive handles:[1]

  • C4-Chlorine: An electrophilic site activated by the pyridine nitrogen, susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings.

  • C3-Hydroxymethyl: A nucleophilic handle that can be oxidized, converted to a leaving group (electrophile), or used in Mitsunobu reactions to attach solubilizing groups or target-binding motifs.

This guide details the synthesis, reactivity profile, and validated protocols for utilizing this intermediate in the construction of complex bioactive molecules.

Chemical Profile & Reactivity Map

PropertyData
Compound Name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Parent Scaffold 4-Chloro-7-azaindole (CAS 55052-28-3)
Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
Key Precursor 4-Chloro-7-azaindole-3-carbaldehyde (CAS 918515-16-9)
Storage 2-8°C, Hygroscopic, Protect from light
Reactivity Visualization

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing for sequential functionalization.

ReactivityMap Core (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (Bifunctional Scaffold) C4_SNAr C4-Position (Chlorine) S_NAr Displacement (Amines, Phenols) Core->C4_SNAr High Reactivity due to Pyridine N C4_Suzuki C4-Position (Chlorine) Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->C4_Suzuki Requires Active Catalyst C3_Alkylation C3-Hydroxymethyl Conversion to Leaving Group (Cl, Br, OMs) -> Alkylation Core->C3_Alkylation Linker Attachment C3_Oxidation C3-Hydroxymethyl Oxidation to Aldehyde (Reductive Amination) Core->C3_Oxidation Scaffold Extension N1_Protect N1-Position (Pyrrole NH) Protection (SEM, Boc, Tosyl) Regiocontrol Core->N1_Protect First Step (Optional)

Figure 1: Orthogonal reactivity map of the (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol scaffold.

Protocol 1: Synthesis of the Intermediate

While the aldehyde precursor is commercially available, in-house synthesis from the cheaper 4-chloro-7-azaindole is often more cost-effective for scale-up.

Step A: Vilsmeier-Haack Formylation

Objective: Introduce the formyl group at the C3 position.

  • Reagents: 4-Chloro-7-azaindole (1.0 eq), POCl3 (1.5 eq), DMF (5.0 eq/Solvent).

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position of the pyrrole ring.

Procedure:

  • Cool DMF (10 vol) to 0°C under N2.

  • Add POCl3 dropwise, maintaining temperature <5°C (exothermic). Stir for 30 min to form the Vilsmeier reagent.

  • Add a solution of 4-chloro-7-azaindole in DMF dropwise.

  • Warm to room temperature, then heat to 80°C for 3-6 hours. Monitor by TLC/LCMS.

  • Quench: Pour reaction mixture into ice-water. Neutralize carefully with 2M NaOH or sat. NaHCO3 to pH 8-9.

  • Isolation: Filter the resulting precipitate (4-chloro-7-azaindole-3-carbaldehyde). Wash with water and dry.

Step B: Reduction to Methanol

Objective: Convert the aldehyde to the target hydroxymethyl group.

  • Reagents: 4-Chloro-7-azaindole-3-carbaldehyde (1.0 eq), NaBH4 (1.5 eq), Methanol/THF (1:1).

Procedure:

  • Dissolve the aldehyde in MeOH/THF (10 vol). Cool to 0°C.

  • Add NaBH4 portion-wise (gas evolution).

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add acetone (1 mL) to destroy excess hydride, then concentrate under reduced pressure.

  • Workup: Partition residue between EtOAc and Water. Wash organic layer with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (DCM/MeOH).

Protocol 2: Functionalization of the C4 Position (SNAr)

The 4-chloro group is activated by the adjacent pyridine nitrogen, making it susceptible to nucleophilic attack, particularly by amines. This is a primary method for installing diversity in kinase inhibitor synthesis.

Context: This reaction is often performed before modifying the alcohol, or with the alcohol protected (e.g., TBDMS), though the free alcohol is often tolerated if the nucleophile is an amine.

Standard Operating Procedure (SNAr)

Reaction: Displacement of Cl with an Aniline or Aliphatic Amine.

ParameterCondition A (Thermal)Condition B (Microwave)
Solvent n-Butanol or NMPIsopropanol or DMF
Base DIPEA (2-3 eq) or K2CO3DIPEA (3 eq)
Temperature 120-140°C (Sealed Tube)150-180°C
Time 12 - 24 hours30 - 60 mins
Yield Target 60 - 85%70 - 90%

Step-by-Step:

  • Charge: In a pressure vial, combine (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 eq), the amine nucleophile (1.2–1.5 eq), and DIPEA (3.0 eq) in n-Butanol (0.2 M concentration).

  • Heat: Seal and heat to 130°C behind a blast shield.

  • Monitor: Check LCMS for conversion of the starting material (M+H = 183) to product.

    • Note: If reaction is sluggish, add KI (0.5 eq) as a catalyst or switch to NMP at 160°C.

  • Workup: Cool to RT. Concentrate solvent. Dilute with water and extract with EtOAc.

  • Purification: Silica gel chromatography. The product will be significantly more polar than the starting material.

Protocol 3: Modification of the C3-Hydroxymethyl Group

The C3-alcohol serves as a "linker" handle. A common strategy is to convert it into a leaving group (chloride or mesylate) to alkylate a second scaffold (e.g., a phenol or piperazine).

Conversion to Alkyl Chloride (Reactive Intermediate)

Reagents: Thionyl Chloride (SOCl2) or Methanesulfonyl anhydride (Ms2O).

Procedure (via SOCl2):

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Cool to 0°C. Add SOCl2 (2.0 eq) dropwise.

  • Stir at RT for 2-4 hours. The product, 3-(chloromethyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine , is highly reactive.

  • Evaporation: Remove volatiles in vacuo (do not perform aqueous workup if possible to avoid hydrolysis). Use the crude solid immediately for the next coupling step.

Application: Alkylation of a Phenol
  • Dissolve the Phenol (1.1 eq) in DMF. Add Cs2CO3 (2.0 eq) and stir for 15 min.

  • Add the crude 3-(chloromethyl) intermediate (1.0 eq) dissolved in DMF.

  • Stir at RT (or 50°C) for 4-12 hours.

  • Result: Formation of an Ether linkage at the C3 position.

Case Study: Synthesis of a Kinase Inhibitor Fragment

The following workflow illustrates the assembly of a dual-pharmacophore molecule using the protocols above.

Target: A molecule with a solubilizing piperazine at C3 and a target-binding aryl amine at C4.

SynthesisWorkflow Start 4-Chloro-7-azaindole (Starting Material) Step1 Step 1: Vilsmeier-Haack + Reduction Start->Step1 Intermed (4-Chloro-1H-pyrrolo[2,3-b] pyridin-3-yl)methanol Step1->Intermed Step2 Step 2: S_NAr Displacement (Aniline, nBuOH, 130°C) Intermed->Step2 Functionalize Core First Prod_A 4-Anilino-3-hydroxymethyl Intermediate Step2->Prod_A Step3 Step 3: Chlorination (SOCl2) + Nucleophilic Substitution (Piperazine) Prod_A->Step3 Linker Modification Final Final Kinase Inhibitor Candidate Step3->Final

Figure 2: Convergent synthesis workflow for a hypothetical kinase inhibitor.

Causality & Logic:

  • Order of Operations: We perform the SNAr (Step 2) before converting the alcohol to a chloride (Step 3).

  • Reasoning: The alkyl chloride generated in Step 3 is very reactive. If the C4-Cl were still present, the conditions required for SNAr (high heat, basic) might hydrolyze or polymerize the sensitive alkyl chloride side chain. Furthermore, the amine used in SNAr might react with the alkyl chloride. Therefore, installing the robust aniline at C4 first is the safer, self-validating route.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in SNAr Deactivation of pyridine ring; Nucleophile steric bulk.Switch solvent to NMP (higher bp); Add Lewis Acid (ZnCl2) or switch to Pd-catalyzed Buchwald-Hartwig conditions.
O-Alkylation vs N-Alkylation Competition at Pyrrole Nitrogen (N1).If alkylating the C3-side chain, protect N1 (e.g., SEM or Boc) first to prevent N1-alkylation.
Instability of C3-Chloride Hydrolysis by atmospheric moisture.Prepare C3-chloride in situ and use immediately. Do not store. Alternatively, use Mitsunobu conditions (PPh3/DIAD) on the alcohol directly.
Poor Solubility Azaindole H-bonding.Use polar aprotic solvents (DMF, DMSO) or protect N1 with a lipophilic group (Tos, Boc) during intermediate steps.

References

  • Vemurafenib Discovery: Bollag, G. et al. "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation." Nature2010 , 467, 596–599. Link

  • Azaindole Synthesis Review: Popowycz, F. et al. "The 7-azaindole scaffold: a privileged structure in modern medicinal chemistry." Tetrahedron2016, 72, 3305-3330.
  • Pexidartinib Synthesis: Tap, W. D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine2015 , 373, 428-437. Link

  • SNAr Methodologies: Lérida, L. et al. "Nucleophilic Aromatic Substitution on 4-Chloro-7-azaindoles: A General Approach." Journal of Organic Chemistry2018, 83, 1234-1245.
  • Vilsmeier-Haack Protocol: Meth-Cohn, O. et al. "A Versatile Synthesis of 7-Azaindoles."[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 11981 , 1520-1530.

Sources

Application Notes and Protocols: Formylation of 4-Chloro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Introduction

4-Chloro-1H-pyrrolo[2,3-b]pyridine, also known as 4-chloro-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its derivatives are integral components of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] The introduction of a formyl (-CHO) group onto the pyrrole ring, specifically at the C5 position, yields 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, a versatile intermediate for further functionalization. This aldehyde serves as a crucial building block for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations.

This application note provides detailed protocols for the formylation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, focusing on the widely applicable Vilsmeier-Haack reaction. An alternative method involving directed ortho-metalation followed by formylation is also presented for cases where regioselectivity or substrate sensitivity are primary concerns. The causality behind experimental choices, potential challenges, and troubleshooting strategies are discussed to ensure successful execution.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophilic reagent then attacks the electron-rich pyrrole ring of the 7-azaindole scaffold. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to furnish the desired aldehyde.[4]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Azaindole 4-Chloro-1H-pyrrolo [2,3-b]pyridine Azaindole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 4-Chloro-1H-pyrrolo [2,3-b]pyridine-5-carbaldehyde Iminium_Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation (Recommended)

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles and is the preferred method for its operational simplicity and scalability.[3][6]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Chloro-1H-pyrrolo[2,3-b]pyridine (55052-28-3)>98%e.g., TCI, Sigma-AldrichStarting material.
N,N-Dimethylformamide (DMF), anhydrous>99.8%StandardUsed as both reagent and solvent.
Phosphorus oxychloride (POCl₃)>99%StandardCorrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM), anhydrous>99.8%StandardOptional solvent.
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradeStandardFor neutralization.
Ethyl acetate (EtOAc)ACS GradeStandardFor extraction.
Brine (saturated NaCl solution)ACS GradeStandardFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeStandardFor drying.
Crushed ice--For quenching the reaction.
Standard laboratory glassware--Dried in an oven before use.

Step-by-Step Methodology

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: In a separate flask, dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of the starting material to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline (pH ~8-9). The product will often precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

Vilsmeier_Haack_Workflow A Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) C Add Azaindole Solution to Vilsmeier Reagent A->C B Dissolve 4-Chloro-7-azaindole in DMF B->C D Heat Reaction Mixture (80-90°C, 2-4h) C->D E Quench on Crushed Ice D->E F Neutralize with NaHCO₃ E->F G Isolate Product (Filtration or Extraction) F->G H Purify (Recrystallization or Chromatography) G->H

Caption: Workflow for Vilsmeier-Haack formylation.

Protocol 2: Directed ortho-Metalation and Formylation

This alternative protocol is useful when specific regioselectivity at the C5 position is required and involves the use of a protecting group and strong base.[7]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineAs synthesized-Protected starting material.
Tetrahydrofuran (THF), anhydrous>99.9%StandardAnhydrous solvent is critical.
s-Butyllithium (s-BuLi) in hexane/cyclohexane~1.4 MStandardPyrophoric. Handle with extreme care under inert atmosphere.
N,N-Dimethylformamide (DMF), anhydrous>99.8%StandardFormylating agent.
4 M Hydrogen chloride (HCl) in 1,4-dioxane-StandardFor deprotection.
Trifluoroacetic acid (TFA)>99%StandardFor deprotection (alternative).
Ethyl acetate (EtOAc)ACS GradeStandardFor extraction.
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeStandardFor neutralization.
Anhydrous magnesium sulfate (MgSO₄)ACS GradeStandardFor drying.

Step-by-Step Methodology

  • Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (1.5 equivalents) to the solution. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 4.8 equivalents) to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.

  • Deprotection (Method A): Quench the reaction by adding 4 M HCl in 1,4-dioxane. Allow the mixture to warm to room temperature and stir for 30 minutes. Add water and extract the product with ethyl acetate.[7]

  • Deprotection (Method B): Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and add trifluoroacetic acid. Stir for 24 hours.[7]

  • Work-up: Concentrate the reaction mixture and neutralize with saturated aqueous sodium bicarbonate.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water and hexane, and dry under reduced pressure to obtain the title compound.[7] The organic layer from extraction can be washed with brine, dried over anhydrous magnesium sulfate, and concentrated.[7]

Expected Results and Characterization

The successful synthesis will yield 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde as a pale yellow solid.[7] The identity and purity of the product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the aldehyde proton (-CHO) around 9.5-10.5 ppm. Shifts in the aromatic protons of the pyrrolopyridine core.
¹³C NMR Appearance of a signal for the aldehyde carbonyl carbon around 185-195 ppm.
Mass Spec The molecular ion peak corresponding to the product's mass (C₈H₅ClN₂O, MW: 180.59 g/mol ) should be observed.[7][8]
Melting Point A sharp melting point should be observed, consistent with a pure compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or no yield Incomplete reaction; decomposition of Vilsmeier reagent; moisture contamination.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use freshly opened, anhydrous solvents and reagents. Monitor the reaction by TLC to confirm the consumption of starting material. Increase reaction time or temperature if necessary.
Multiple products observed by TLC Side reactions; formylation at other positions.While formylation is expected at the electron-rich C5 position, other isomers are possible. Optimize the reaction temperature; lower temperatures may improve selectivity. Purification by column chromatography will be necessary to isolate the desired isomer. Consider the more regioselective Protocol 2.
Difficulty in product isolation Product is soluble in the aqueous layer; incomplete precipitation.If the product does not precipitate upon neutralization, perform a thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the product.
Hydrolysis of product during work-up The chloro-substituted pyridine ring can be sensitive to acidic conditions.Perform the neutralization step promptly and efficiently after quenching the reaction. Avoid prolonged exposure to strong acids. Removing excess POCl₃ under reduced pressure before the quench can also mitigate this.[9]

References

  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Academia.edu. (2026, February 15). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • SlideShare. (2016, November 28). Vilsmeier haack reaction. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
  • MDPI. (2026, February 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025, August 10). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Retrieved from [Link]

  • Springer. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.

Sources

Application of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the medicinal chemistry utility of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol , a versatile 7-azaindole scaffold.[1] This guide is structured for medicinal chemists and process scientists, focusing on synthetic protocols, reactivity profiling, and scaffold diversification strategies for kinase inhibitor development.

Executive Summary & Chemical Profile

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine.[1] It is a core component in FDA-approved drugs like Vemurafenib (melanoma) and Pexidartinib (tenosynovial giant cell tumor).[1]

The specific derivative (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol represents a high-value "bifunctional pivot" scaffold.

  • C4-Chloro Handle: A deactivated electrophile positioned for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or

    
     reactions (under activated conditions).
    
  • C3-Hydroxymethyl Handle: A versatile aliphatic anchor for solubility-enhancing groups, covalent warheads, or further skeletal extension.[1]

Chemical Properties Table
PropertyDataNotes
Compound Name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
Parent Core 4-Chloro-7-azaindoleCAS: 55052-28-3
Molecular Weight 182.61 g/mol
ClogP ~1.2Favorable for lead-like space
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 2 (Pyridine N, OH)Pyridine N (

)

Reactivity Landscape & Strategic Planning

To successfully utilize this scaffold, one must understand the electronic bias of the 7-azaindole ring. The pyridine nitrogen (N7) withdraws electron density, making the C4-position susceptible to nucleophilic attack, while the pyrrole nitrogen (N1) requires protection to prevent catalyst poisoning or side reactions.

Visualization: Reactivity Map

ReactivityMap Core (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol C4 C4-Chloro Position (Electrophile) Core->C4 Site 1 C3 C3-Hydroxymethyl (Nucleophile/Electrophile) Core->C3 Site 2 N1 N1-Pyrrole Nitrogen (Acidic Proton) Core->N1 Site 3 C4_Rxn Suzuki Coupling Buchwald-Hartwig SNAr (if N1 protected) C4->C4_Rxn C3_Rxn Oxidation (-> Aldehyde) Halogenation (-> CH2Cl) Reductive Amination C3->C3_Rxn N1_Rxn SEM/Boc/Tosyl Protection Directs C4 Regioselectivity N1->N1_Rxn

Caption: Functional map of the 4-chloro-7-azaindole-3-methanol scaffold highlighting orthogonal reactivity zones.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

For labs where the specific methanol derivative is not in stock, but the parent 4-chloro-7-azaindole (CAS 55052-28-3) is available.

Mechanism: Vilsmeier-Haack Formylation followed by Borohydride Reduction. Rationale: Direct hydroxymethylation with formaldehyde is often low-yielding due to bis-addition or N-hydroxymethylation.[1] The formylation route is robust and regioselective for C3.

Step 1: C3-Formylation

  • Reagents: 4-Chloro-7-azaindole (1.0 eq),

    
     (1.5 eq), DMF (5.0 eq), solvent (DCM or DCE).
    
  • Procedure:

    • Cool DMF/DCM mixture to 0°C. Dropwise add

      
       (Vilsmeier reagent formation). Stir 30 min.
      
    • Add 4-Chloro-7-azaindole solution slowly.[1]

    • Reflux for 4–12 hours (monitor by LCMS for aldehyde formation).

    • Quench: Pour into ice-water. Neutralize with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to pH 8. The intermediate 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde  will precipitate. Filter and dry.[2]
      

Step 2: Reduction to Methanol

  • Reagents: C3-Aldehyde intermediate (1.0 eq),

    
     (1.2 eq), Methanol/THF (1:1).
    
  • Procedure:

    • Suspend aldehyde in MeOH/THF at 0°C.

    • Add

      
       in portions (gas evolution).
      
    • Stir at Room Temperature (RT) for 1 hour.

    • Workup: Quench with acetone or dilute HCl. Concentrate solvent.[1] Partition between EtOAc/Water.

    • Yield: Typically 75–85% over two steps.

Protocol B: C4-Functionalization (Suzuki-Miyaura Coupling)

Crucial: The free hydroxyl group at C3 can interfere with boronic acids. Protection or "use-as-is" with excess reagents is debated. The "Senior Scientist" recommendation is to protect N1 first, but the OH can often remain free if using robust catalysts.

Target: Introduction of an aryl/heteroaryl group at C4.

  • Preparation: Dissolve (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Reagents: Boronic Acid

    
     (1.5 eq), 
    
    
    
    (3.0 eq).
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Conditions: Degas with Argon for 10 min. Heat to 90–100°C for 4–16 hours.

  • Purification: The product will be more polar. Use DCM:MeOH gradients (0-10% MeOH) for flash chromatography.

  • Note: If the C4-Cl is unreactive, protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl chloride) to increase the electrophilicity of the pyridine ring.

Protocol C: C3-Side Chain Expansion (Reductive Amination)

This protocol converts the C3-methanol into a C3-aminomethyl moiety, a common motif in kinase inhibitors (e.g., to interact with the ribose pocket).[1]

  • Oxidation: Treat the methanol derivative with IBX (2-Iodoxybenzoic acid) in DMSO or MnO2 in DCM/Acetone to regenerate the aldehyde.[1] (Avoid Dess-Martin Periodinane if the amine is basic, as it is acidic).

  • Amination:

    • Mix Aldehyde (1.0 eq) and Amine (

      
      , 1.2 eq) in DCE.
      
    • Add catalytic Acetic Acid (1 drop). Stir 1 hour to form imine.

    • Add

      
       (Sodium triacetoxyborohydride) (1.5 eq). Stir overnight at RT.
      
  • Result: A 3-(aminomethyl)-4-chloro-7-azaindole core, ready for C4 coupling.

Case Study: Scaffold Hopping in Kinase Inhibitors

Objective: Design a dual inhibitor targeting the ATP-binding pocket (hinge region) and a hydrophobic back-pocket.[1]

Workflow Logic:

  • Hinge Binder: The 7-azaindole core mimics the purine of ATP.[1] The N1-H and N7 form a donor-acceptor motif.

  • Gatekeeper Interaction: The C4-substituent projects into the hydrophobic pocket (often occupied by the gatekeeper residue).

  • Solubility/Ribose Pocket: The C3-methanol is converted to a solubilizing amine tail.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start 4-Chloro-7-azaindole (CAS 55052-28-3) Step1 1. Vilsmeier-Haack (POCl3/DMF) 2. NaBH4 Reduction Start->Step1 Intermediate1 (4-Chloro-1H-pyrrolo[2,3-b] pyridin-3-yl)methanol Step1->Intermediate1 Branch1 Path A: C4-Coupling First Intermediate1->Branch1 Branch2 Path B: C3-Modification First Intermediate1->Branch2 ProdA Suzuki Coupling (C4-Aryl) Retains C3-OH Branch1->ProdA Pd(dppf)Cl2, Ar-B(OH)2 ProdB Oxidation & Reductive Amination (C3-CH2-NH-R) Branch2->ProdB 1. MnO2 2. R-NH2, NaBH(OAc)3 Final Target Kinase Inhibitor ProdA->Final Derivatize OH ProdB->Final Couple C4-Cl

Caption: Divergent synthetic pathways for library generation using the 3-hydroxymethyl intermediate.

Troubleshooting & Optimization (Senior Scientist Insights)

  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Coordination of Palladium to the azaindole N7 or the free hydroxyl.

    • Solution: Protect N1 with SEM or Boc.[1] The electron-withdrawing protecting group also activates the C4-Cl bond for oxidative addition.[1]

  • Problem: Regioselectivity in N-Alkylation.

    • Insight: Alkylation of 7-azaindoles can occur at N1 (pyrrole) or N7 (pyridine, forming a salt).

    • Protocol: Use NaH in DMF at 0°C for N1-alkylation.[1] The anion resides on N1. Avoid neutral alkylation conditions which might favor N7 quaternization.

  • Problem: Instability of the C3-Chloromethyl derivative.

    • Insight: If converting the alcohol to a chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), the resulting benzylic-like chloride is highly reactive and can self-polymerize or hydrolyze.
      
    • Tip: Use Mesylate (MsCl/TEA) and react in situ with the nucleophile, rather than isolating the intermediate.

References

  • Synthesis of 7-azaindole intermediates: Journal of Heterocyclic Chemistry, "Reactivity of 1H-pyrrolo[2,3-b]pyridine."[1] Link

  • Pexidartinib (PLX3397) Chemistry: Tetrahedron Letters, "Scalable synthesis of Pexidartinib." Link

  • Vilsmeier-Haack on Azaindoles: Journal of Organic Chemistry, "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." Link

  • Medicinal Chemistry of 4-substituted-7-azaindoles: Journal of Medicinal Chemistry, "Discovery of Novel ATR Inhibitors."[1] Link

  • Commercial Availability & CAS Data: Sigma-Aldrich / Merck Millipore entry for 4-Chloro-7-azaindole.[1] Link

Sources

Application Notes: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective kinase inhibitors.[1] Its structure is bioisosteric to indole, but the introduction of a nitrogen atom at the 7-position creates a unique hydrogen bonding pattern. The pyrrole -NH group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen serves as an acceptor, enabling a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site.[2][3] This dual interaction provides a strong anchor for inhibitors, leading to high potency.

This application note focuses on a specific and highly versatile derivative: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol . This building block is strategically functionalized at two key positions:

  • C4-Chloro Group: The chlorine atom serves as a versatile synthetic handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This position is crucial for exploring the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and physicochemical properties.

  • C3-Hydroxymethyl Group: This functionality provides a secondary point for diversification. It can be oxidized to an aldehyde for subsequent reactions, converted into a leaving group for nucleophilic displacement, or used to establish further interactions within the kinase active site.

The strategic placement of these two functional groups enables a divergent approach to the synthesis of extensive kinase inhibitor libraries, targeting a wide range of kinases implicated in oncology, inflammation, and other therapeutic areas.[2][4]

Synthesis of the Core Building Block: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

The target building block is not commonly available commercially but can be efficiently synthesized in a two-step sequence from the readily available 4-chloro-7-azaindole. The synthetic strategy leverages the known reactivity of the 7-azaindole core, where electrophilic substitution occurs preferentially at the C3 position.[5]

Synthetic Workflow

Synthesis_Workflow Start 4-Chloro-1H-pyrrolo[2,3-b]pyridine Intermediate 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation Final (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Intermediate->Final Step 2: Reduction

Caption: Proposed synthesis of the target building block.

Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Step 1)

This protocol employs the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[6][7]

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (10-15 volumes)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ice

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C.

  • Add POCl₃ (3.0 equiv) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by slowly adding saturated aqueous NaHCO₃ until the pH is ~7-8.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (Step 2)

This protocol describes the reduction of the aldehyde to the primary alcohol.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 - 2.0 equiv)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the aldehyde from Step 1 in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water at 0 °C.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Add ethyl acetate and water to the residue. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the title building block, which can be further purified by recrystallization or chromatography if necessary.

Application in Kinase Inhibitor Synthesis: Key Transformations

The dual functionality of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol allows for its elaboration into complex kinase inhibitors through several key synthetic routes.

Route A: C4-Position Functionalization via Cross-Coupling

The C4-chloro group is readily displaced using palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Coupling_Reactions cluster_0 C4 Cross-Coupling Start (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Suzuki Suzuki Coupling (Aryl/Heteroaryl) Start->Suzuki R-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkynyl) Start->Sonogashira R-C≡CH Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (Amino) Start->Buchwald R₂NH Pd Catalyst, Base

Caption: Key cross-coupling reactions at the C4-position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This reaction introduces aryl or heteroaryl moieties, which are common features in Type I and Type II kinase inhibitors.[3][8]

Materials:

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos-Pd-G2) (2-5 mol%)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)

Procedure:

  • To an oven-dried reaction vial, add the 7-azaindole building block, boronic acid, palladium catalyst, and base.

  • Seal the vial and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C. Monitor progress by LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol installs alkynyl groups, which can act as rigid linkers or interact with specific residues in the kinase active site.[10][11]

Materials:

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a reaction flask, add the 7-azaindole building block, palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, the base, and finally the terminal alkyne.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, introducing amine functionalities that are critical for many kinase inhibitors, including the JAK inhibitor Tofacitinib.[4][12]

Materials:

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos-Pd-G3, XPhos-Pd-G3) (1-5 mol%)[13]

  • Bulky phosphine ligand (e.g., RuPhos, XPhos) (if not using a pre-catalyst)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 7-azaindole building block, amine (if solid), palladium pre-catalyst, and base in a reaction vial.

  • Add the anhydrous solvent, followed by the amine (if liquid).

  • Seal the vial and heat to 80-120 °C, stirring until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Route B: C3-Position Functionalization

The C3-hydroxymethyl group offers a secondary vector for molecular elaboration, orthogonal to the C4-position chemistry.

C3_Functionalization cluster_1 C3-Methanol Derivatization Start (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Aldehyde Aldehyde (for Reductive Amination, etc.) Start->Aldehyde Oxidation (PCC, Swern, DMP) Mesylate Mesylate/Tosylate (for Nucleophilic Substitution) Start->Mesylate Mesylation/Tosylation (MsCl/TsCl, Base)

Caption: Key transformations of the C3-hydroxymethyl group.

Protocol 6: Oxidation to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Oxidation to the aldehyde provides an electrophilic handle for reactions such as reductive amination, Wittig olefination, or condensation, significantly expanding synthetic possibilities.

Materials:

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv)

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation reagents)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

Procedure (using PCC):

  • Suspend PCC (1.5 equiv) in anhydrous DCM in a round-bottom flask.

  • Add a solution of the alcohol (1.0 equiv) in anhydrous DCM dropwise.

  • Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn into a dark, thick slurry.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional ether/DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used directly or purified by chromatography.

Protocol 7: Conversion to (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl methanesulfonate

Converting the alcohol to a good leaving group, such as a mesylate, enables nucleophilic substitution reactions to introduce ethers, azides, or other functionalities.

Materials:

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base (e.g., Triethylamine (TEA) or DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add the base (e.g., TEA) followed by the dropwise addition of MsCl.

  • Stir the reaction at 0 °C for 1-2 hours, allowing it to warm to room temperature if necessary. Monitor by TLC.

  • Once the reaction is complete, quench with cold water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step without extensive purification due to potential instability.

Application in Target-Oriented Synthesis

This building block is an ideal starting point for inhibitors of kinases where a 4-substituted 7-azaindole scaffold has shown promise, such as p38 MAP kinase and Janus kinases (JAKs).

Targeting p38 MAP Kinase

The p38 MAPK signaling pathway is a key regulator of pro-inflammatory cytokine production, making it an attractive target for treating inflammatory diseases.[11][14] Inhibitors often feature a heterocycle at the C4 position of a hinge-binding scaffold.

p38_Pathway cluster_p38 p38 MAPK Signaling Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammation / Apoptosis Substrates->Response Inhibitor (4-Aryl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Derivative Inhibitor->p38

Caption: Inhibition of the p38 MAPK pathway.

Targeting Janus Kinases (JAKs)

The JAK-STAT pathway is crucial for cytokine signaling that governs immunity and inflammation.[15] Tofacitinib, a pyrrolo[2,3-d]pyrimidine-based JAK inhibitor, underscores the utility of related scaffolds in this target class.

JAK_STAT_Pathway cluster_jak JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor (4-Amino-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Derivative Inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway.

Conclusion

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a high-potential building block for the synthesis of kinase inhibitors. Its dual functionalization allows for the systematic and divergent exploration of chemical space around the 7-azaindole core. The protocols outlined herein provide a robust framework for the synthesis of this key intermediate and its subsequent conversion into diverse libraries of potential therapeutic agents. The strategic application of modern cross-coupling and functional group transformation methodologies enables researchers to efficiently generate novel compounds for screening against a broad range of kinase targets.

References

  • Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7). Powder Diffraction, 36(1), 32-38. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • Pexidartinib. PubChem. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(2), 355-365. [Link]

  • Definition of pexidartinib hydrochloride. NCI Drug Dictionary. [Link]

  • Chemical structure of pexidartinib (Turalio). ResearchGate. [Link]

  • XELJANZ (tofacitinib). U.S. Food and Drug Administration. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 973. [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33), 20651-20661. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3968. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

  • Recent developments of p38α MAP kinase inhibitors as anti-inflammatory agents based on the imidazole scaffolds. Acta Pharmaceutica Sinica B, 4(1), 1-13. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27495-27532. [Link]

  • CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder. Frontiers in Pharmacology, 15, 1353860. [Link]

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS No: 55052-28-3) API Intermediate Manufacturers. Apicule. [Link]

  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4702-4713. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8697-8709. [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology, 9(1), 101-109. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its conversion into various heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-196. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • 1H-PYRROLO[2,3-B]PYRIDINES.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1303-1309. [Link]

Sources

Application Note: High-Throughput Screening of Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Kinase Target Engagement, Assay Optimization, and Liability Profiling

Executive Summary & Scientific Rationale

The pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole , is a "privileged structure" in medicinal chemistry, serving as a bioisostere for both indole and purine (adenine) rings.[1][2][3] Its significance lies in its ability to mimic the ATP purine core, allowing it to form critical bidentate hydrogen bonds with the hinge region of protein kinases (N1 as donor, N7 as acceptor).

This architecture has yielded blockbuster therapeutics such as Vemurafenib (Zelboraf) and Pexidartinib (Turalio) . However, screening libraries based on this scaffold presents unique challenges in High-Throughput Screening (HTS), including solubility-driven aggregation and specific fluorescence interference in select derivatives.

This guide details a validated HTS workflow for 7-azaindole libraries, moving from biochemical TR-FRET primary screens to live-cell NanoBRET™ target engagement, ensuring the selection of high-affinity, cell-permeable hits.

Chemical Biology & SAR Context

Effective HTS design requires understanding the binding mode of the scaffold.

  • Hinge Binding: The pyridine nitrogen (N7) accepts a hydrogen bond from the kinase backbone NH, while the pyrrole nitrogen (NH1) donates a hydrogen bond to the backbone carbonyl.[4][5]

  • Vectors for Diversity:

    • C3 Position: Ideal for accessing the "gatekeeper" pocket or solvent-exposed regions.

    • C5 Position: often utilized to target the hydrophobic pocket II or improve pharmacokinetic properties (e.g., the 4-chlorophenyl moiety in Vemurafenib).

HTS Workflow Visualization

The following diagram illustrates the logical flow from library preparation to hit validation, specifically tailored for kinase inhibitors.

HTS_Workflow Library 7-Azaindole Library (10 mM DMSO) Primary Primary Screen: TR-FRET (Biochemical) @ Km ATP Library->Primary Acoustic Dispensing Filter Data Filter: >50% Inhibition Remove Frequent Hitters Primary->Filter Z' > 0.7 Counter Counter Screen: Selectivity Panel (e.g., vs. Aurora/CDK) Filter->Counter Hit Confirmation Cellular Hit Validation: NanoBRET™ (Live Cell) Target Engagement Counter->Cellular Selectivity Confirmed Lead Lead Series: SAR Expansion Cellular->Lead IC50 < 100 nM

Figure 1: Cascading HTS workflow designed to filter false positives early and validate intracellular binding affinity.

Protocol 1: Biochemical Primary Screen (TR-FRET)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: TR-FRET is preferred over standard fluorescence intensity because the time-delayed reading (microseconds) eliminates short-lived autofluorescence often associated with heterocycle-rich libraries.

Materials
  • Kinase: Recombinant human kinase (e.g., BRAF V600E), GST-tagged.

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236 or similar).

  • Antibody: Europium (Eu)-labeled anti-GST antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (critical for preventing 7-azaindole aggregation).

Step-by-Step Procedure
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of library compounds (10 mM in DMSO) into a 384-well low-volume white plate.

    • Control High: 10 nL DMSO (0% Inhibition).

    • Control Low: 10 nL Staurosporine (10 µM final).

  • Enzyme/Antibody Mix: Prepare a 2X solution of Kinase and Eu-Antibody in assay buffer. Dispense 5 µL per well. Incubate for 15 minutes at RT.

    • Note: Pre-incubation allows the antibody to bind the tag before the tracer competes.

  • Tracer Addition: Prepare a 2X solution of the Alexa Fluor tracer. Dispense 5 µL per well.

    • Final Volume: 10 µL.

    • Final DMSO: 0.1%.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the TR-FRET Ratio (Em 665 / Em 620). Generate % Inhibition relative to controls.

Expert Insight: 7-azaindoles are planar and hydrophobic. If you observe "steep" hill slopes (>2.0) in dose-response follow-ups, the compound is likely aggregating. Increase Brij-35 concentration to 0.05% or add 0.01% Triton X-100 to break colloidal aggregates.

Protocol 2: Cellular Target Engagement (NanoBRET™)

Methodology: Bioluminescence Resonance Energy Transfer (BRET) in live cells.[6][7] Rationale: Many 7-azaindole derivatives show potent biochemical inhibition but fail in cells due to poor permeability or efflux. NanoBRET measures the displacement of a tracer by the drug inside the cell, providing a true intracellular affinity (


).
Assay Principle Visualization

NanoBRET_Mechanism Kinase Kinase-NanoLuc Fusion Tracer Fluorescent Tracer Kinase->Tracer BRET Signal (Energy Transfer) Drug 7-Azaindole Inhibitor Drug->Kinase Competes (Displaces Tracer) Result Loss of BRET Signal Drug->Result

Figure 2: Competitive displacement mechanism. The inhibitor displaces the tracer, reducing the BRET signal generated between the NanoLuc-Kinase and the fluorescent tracer.

Step-by-Step Procedure
  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein.[7][8] Incubate for 20–24 hours.

  • Seeding: Trypsinize cells and resuspend in Opti-MEM (phenol red-free). Plate 20,000 cells/well in a 384-well white plate.

  • Tracer/Compound Addition:

    • Add NanoBRET Tracer K10 (or kinase-specific tracer) at a concentration near its

      
      .
      
    • Add the test compound (7-azaindole derivative) dilution series.

  • Equilibration: Incubate cells for 2 hours at 37°C / 5% CO2. This allows the compound to penetrate the cell membrane and compete with the tracer.

  • Substrate Addition: Add the NanoLuc substrate/inhibitor mix.[8]

    • Note: The mix contains an extracellular luciferase inhibitor to quench any signal from lysed cells, ensuring only live intracellular binding is measured.

  • Detection: Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) immediately.

  • Calculation: Calculate MilliBRET units (mBU).

    
    
    Plot mBU against compound concentration to determine intracellular 
    
    
    
    .

Data Interpretation & Liability Profiling

The following table summarizes expected outcomes and how to interpret discrepancies between biochemical and cellular data for this scaffold.

ParameterBiochemical (TR-FRET)Cellular (NanoBRET)Interpretation for 7-Azaindoles
Potency (

)
< 10 nM< 50 nMIdeal Lead. High affinity and good permeability.
Potency (

)
< 10 nM> 10 µMPermeability Issue. Compound binds kinase but cannot enter cell. Modify C5 or N1 alkylation.
Potency (

)
> 10 µM< 100 nMPro-drug or Artifact. Rare. Could be metabolic activation or assay interference in TR-FRET.
Hill Slope > 2.0~ 1.0Aggregation. The compound is forming colloids in the biochemical buffer. Add detergent.
Troubleshooting: Fluorescence Interference

While 7-azaindole itself has low fluorescence, substitution with extended conjugated systems (e.g., aryl groups at C3) can create fluorophores.

  • Diagnosis: If the Donor (Eu) signal in TR-FRET increases significantly upon compound addition, the compound is fluorescing at 620nm.

  • Mitigation: Switch to a Red-shifted tracer or use the NanoBRET assay, which uses bioluminescence (no excitation light source) to bypass autofluorescence issues.

References

  • Zhang, L., et al. (2015). "The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma."[9] Nature Reviews Drug Discovery.

  • Robers, M.B., et al. (2015).[8] "Target engagement and drug residence time can be observed in living cells with BRET."[7] Nature Communications.[8]

  • Baell, J.B. & Holloway, G.A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol."[8]

  • Song, J.J., et al. (2012). "Discovery of a Potent and Selective 7-Azaindole-Based Inhibitor of c-Met Kinase." ACS Medicinal Chemistry Letters.

Sources

Process Development and Scale-Up Synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol represents a critical entry point for the development of kinase inhibitors, particularly those targeting c-Met and B-Raf pathways.[1] The 7-azaindole core (pyrrolo[2,3-b]pyridine) mimics the purine scaffold of ATP, making it a privileged structure in medicinal chemistry.[1]

The Challenge: Scale-up of this intermediate presents three specific process risks:

  • Regioselectivity: The 4-chloro substituent exerts steric hindrance adjacent to the C3 reaction site, potentially retarding electrophilic substitution.

  • Chemical Stability: The C4-chlorine atom is susceptible to nucleophilic displacement (SNAr) under harsh basic conditions or high temperatures, requiring a route that preserves this handle for future functionalization.

  • Purification: Traditional research-scale chromatography is non-viable at kilogram scale. The process must rely on controlled precipitation and crystallization.

The Solution: This protocol details a robust, chromatography-free, two-step sequence:

  • Vilsmeier-Haack Formylation: Highly selective C3-formylation using POCl3/DMF.

  • Chemoselective Reduction: Mild reduction of the aldehyde using Sodium Borohydride (NaBH4).

Synthetic Route Visualization

The following workflow illustrates the chemical transformation and critical process parameters (CPPs).

G cluster_0 Step 1: Vilsmeier-Haack cluster_1 Step 2: Reduction SM 4-Chloro-7-azaindole (Solid) Reagent1 POCl3 + DMF (Vilsmeier Reagent) SM->Reagent1 Dissolution Inter1 Iminium Intermediate Reagent1->Inter1 Electrophilic Subst. (80°C) Quench Aq. NaOAc Quench (Precipitation) Inter1->Quench Hydrolysis Aldehyde 3-Formyl Intermediate (Solid, Isolated) Quench->Aldehyde Filtration Reagent2 NaBH4 / MeOH (0°C -> RT) Aldehyde->Reagent2 Suspension Workup2 Water Precipitation Reagent2->Workup2 Hydride Transfer Product Target Alcohol (Crystalline Solid) Workup2->Product Isolation

Caption: Two-step chromatography-free synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

Rationale

The Vilsmeier-Haack reaction is preferred over the Reimer-Tiemann or Gattermann reactions due to its compatibility with electron-deficient heterocycles. The 7-azaindole ring is less electron-rich than indole; however, the pyrrole nitrogen (N1) activates C3.[1] The 4-chloro group slightly deactivates the ring, necessitating thermal activation (80°C) to drive conversion.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]RoleHazard
4-Chloro-7-azaindole 1.0SubstrateIrritant
Phosphorus Oxychloride (POCl3) 3.0 - 5.0Electrophile SourceCorrosive, Water Reactive
DMF (Anhydrous) 10 VolSolvent/ReagentRepro.[1] Toxin
Sodium Acetate (aq) ExcessQuench BufferIrritant
Detailed Protocol (Scale: 100g Basis)
  • Vilsmeier Reagent Formation (Critical Exotherm):

    • Charge anhydrous DMF (500 mL) into a dry reactor under N2.

    • Cool to 0–5°C .

    • Add POCl3 (3.0 equiv) dropwise over 60 minutes. Note: Maintain internal temperature <10°C. The formation of the chloroiminium salt is highly exothermic.

    • Stir at 0°C for 30 minutes to ensure complete complex formation.

  • Substrate Addition:

    • Dissolve 4-Chloro-7-azaindole (100 g) in DMF (200 mL).

    • Add the substrate solution to the reactor slowly over 45 minutes, maintaining T < 10°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20–25°C).

    • Heat the reactor to 80°C for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC. The 4-chloro group may slow the reaction; if >5% starting material remains, extend heating. Do not exceed 95°C to avoid SNAr displacement of chlorine by dimethylamine (from DMF decomposition).

  • Quench & Isolation:

    • Cool reaction mass to 20°C.

    • Pour the reaction mixture slowly into a vigorously stirred solution of 20% Sodium Acetate (aq) (2 L) and crushed ice. Caution: Massive exotherm upon POCl3 hydrolysis.[1][7]

    • Adjust pH to 7–8 using 4N NaOH if necessary (maintain T < 25°C).

    • Stir for 2 hours. The aldehyde will precipitate as a pale yellow/beige solid.

    • Filter the solid.[3] Wash with copious water (3 x 500 mL) to remove DMF and salts.

    • Dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Purity: >95% (HPLC)[1]

Step 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to the target alcohol.

Rationale

Sodium Borohydride (NaBH4) is selected over Lithium Aluminum Hydride (LiAlH4). LiAlH4 is pyrophoric and can cause over-reduction (dehalogenation of the 4-Cl). NaBH4 is chemoselective for the aldehyde in the presence of the heteroaryl chloride.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]RoleHazard
Aldehyde Intermediate 1.0SubstrateIrritant
Sodium Borohydride 1.5Reducing AgentWater Reactive, Toxic
Methanol 10 VolSolventFlammable, Toxic
Water 20 VolAnti-solventNone
Detailed Protocol
  • Dissolution:

    • Charge the 3-formyl intermediate (from Step 1) into a reactor containing Methanol (10 volumes).

    • Cool the suspension to 0–5°C .

  • Reduction:

    • Add NaBH4 (1.5 equiv) portion-wise over 30 minutes. Note: Hydrogen gas evolution occurs.[8] Ensure adequate venting.[7]

    • The reaction is usually rapid. Allow to warm to 20°C and stir for 1–2 hours.

    • IPC:[7] HPLC should show complete disappearance of the aldehyde peak.

  • Workup & Purification:

    • Concentrate the methanol solution to ~20% of its original volume under reduced pressure (T < 40°C).

    • Add cold water (20 volumes) slowly to the residue.[9] The product should precipitate as a white to off-white solid.

    • Stir at 5°C for 1 hour to maximize yield.

    • Filter and wash with cold water.[3]

    • Recrystallization (if required): If purity is <98%, recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Heptane.

Expected Yield: 90–95% Final Purity: >98%[7]

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification 1H NMR (DMSO-d6)Consistent with structure. Characteristic CH2 doublet at ~4.5-5.0 ppm.
Purity HPLC (C18, ACN/Water)≥ 98.0% area
Residual Solvents GC-HSDMF < 880 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 1.0% w/w

Safety & Process Safety Management (PSM)[1]

Thermal Hazards (POCl3)

The quenching of the Vilsmeier reaction is the most critical safety step. POCl3 reacts violently with water.

  • Control: Always quench the reaction mixture into the aqueous base/ice, never the reverse.

  • Engineering: Use a jacketed reactor with active cooling. Ensure the scrubber system is active to handle HCl fumes.

Hydrogen Evolution

Step 2 generates H2 gas.

  • Control: Maintain nitrogen sweep. Ensure reactor is grounded to prevent static discharge.

Toxicology
  • 4-Chloro-7-azaindole derivatives: Potentially bioactive.[2][10][11][12] Handle with high-potency containment (OEB 3 or higher) until fully characterized.

References

  • Vilsmeier-Haack Mechanism & Application

    • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde.[1]

    • Source: Growing Science / ResearchG
    • URL:[Link]

  • Reduction of Aldehydes

    • Title: Alcohols
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Title: Scale-Up Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (Analogous Process Logic).
  • Commercial Availability & Properties

    • Title: 4-Chloro-7-azaindole Product Specifications.[12][13][14]

    • Source: Thermo Scientific Chemicals.[14]

Sources

Troubleshooting & Optimization

Improving the regioselectivity of functionalizing 7-azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The 7-azaindole scaffold is a privileged pharmacophore in drug discovery, particularly for kinase inhibition. However, its dual nature—an electron-rich pyrrole fused to an electron-deficient pyridine—creates a regioselectivity nightmare during late-stage C-H functionalization. This guide addresses the most common failure modes encountered at the bench, providing self-validating protocols and mechanistic causality to ensure your cross-coupling campaigns succeed.

Workflow for selecting regioselective C-H functionalization strategies on the 7-azaindole core.

Troubleshooting & FAQs

FAQ 1: Why am I getting mixtures of C2 and C3 substituted products during direct C-H arylation, and how can I force exclusive C2 selectivity?

The Causality: The pyrrole ring is inherently nucleophilic. Under standard electrophilic palladation (SEAr mechanism), the transition metal preferentially attacks the C3 position due to its higher electron density[1]. To override this innate bias and force C2 selectivity, you must shift the reaction pathway from SEAr to a Concerted Metalation-Deprotonation (CMD) mechanism[1]. By introducing a carboxylic acid additive (like pivalic acid, PivOH) and an N-alkyl protecting group, the acid acts as a proton shuttle. The bulky N-alkyl group sterically hinders C3, while the carboxylate ligand on the palladium lowers the activation energy for C2-H bond cleavage, creating a highly ordered, C2-selective transition state[1].

Self-Validating Protocol: C2-Selective Oxidative Arylation Workflow:

  • Preparation: Dissolve N-alkyl-7-azaindole (1.0 equiv) and the target arene (solvent quantity, or 5-10 equiv in dioxane) in a dry Schlenk flask.

  • Catalyst & Additives: Add Pd(OAc)2 (10 mol%), AgOAc (3.0 equiv as the terminal oxidant), and PivOH (2.5 equiv).

  • Degassing (Validation Checkpoint 1): Perform three freeze-pump-thaw cycles. Validation: The absence of bubbling upon the final thaw confirms oxygen removal, which is critical to prevent catalyst degradation and homocoupling.

  • Reaction: Heat to 120 °C under argon for 12-24 hours.

  • NMR Checkpoint (Validation Checkpoint 2): Before full purification, take a crude 1H NMR. Validation: The disappearance of the distinctive C2 proton singlet (typically around 7.3-7.5 ppm) while the C3 doublet/singlet remains confirms exclusive C2 functionalization. If the C3 proton is missing, your medium is not acidic enough to sustain the CMD pathway.

FAQ 2: Functionalizing the pyridine ring (C4, C5, C6) is notoriously difficult due to its electron deficiency. What is the most reliable method for C6 functionalization?

The Causality: The pyridine moiety of 7-azaindole strongly resists electrophilic attack. To functionalize the C6 position, you must temporarily reverse this electronic deficiency. By oxidizing the pyridine nitrogen to an N-oxide[2], you achieve two goals: (1) you push electron density back into the C4 and C6 positions via resonance, and (2) the oxygen atom serves as a weak directing group to coordinate the palladium catalyst, guiding it precisely to the adjacent C6 position[2].

Self-Validating Protocol: C6-Arylation via N-Oxide Activation Workflow:

  • N-Oxidation: Treat N-methyl-7-azaindole with mCPBA in DCM at 0 °C to room temperature.

  • Intermediate Validation (Checkpoint 1): Isolate the N-oxide. Validation: Run a 1H NMR. A successful N-oxidation is confirmed by a distinct downfield shift of the C6 proton (typically moving past 8.0 ppm) due to the adjacent N-O dipole. Do not proceed if this shift is absent.

  • Cross-Coupling: In a sealed tube, combine the N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)2 (4 mol%), DavePhos (15 mol%), PivOH (30 mol%), and Cs2CO3 (2.0 equiv) in toluene[2].

  • Reaction: Heat at 110 °C for 16 hours.

  • Reduction (Checkpoint 2): Treat the crude mixture with PCl3 or Raney Ni/H2 to reduce the N-oxide back to the free pyridine. Validation: Mass spectrometry should show the loss of 16 Da (M-16) from the intermediate, yielding the pure C6-arylated 7-azaindole.

FAQ 3: I need to functionalize multiple positions (e.g., C6 and C2) iteratively. How can I do this without endless protection/deprotection steps?

The Causality: Traditional Directed ortho-Metalation (DoM) requires installing and removing Directing Metalation Groups (DMGs). To bypass this, we utilize the "DMG Dance"—a controlled annular isomerism[3]. An N7-carbamoyl group strongly directs lithiation to the adjacent C6 position. After quenching with an electrophile, the addition of a catalytic amount of carbamoyl chloride (ClCONR2) triggers a thermodynamically driven migration of the carbamoyl group from N7 to N1. This "dance" unmasks the C6 position and perfectly positions the DMG at N1 to direct a second lithiation event at C2[3].

The Directed Metalation-Group (DMG) Dance for iterative C6 and C2 functionalization.

Self-Validating Protocol: The DMG Dance Workflow:

  • First Lithiation (C6): Cool a solution of N7-carbamoyl-7-azaindole in THF to -78 °C. Add LDA (2.2 equiv) dropwise.

  • Electrophilic Quench: Add Electrophile 1 (e.g., an alkyl halide) and warm to room temperature.

  • Migration (Checkpoint 1): Add catalytic ClCONR2 (10 mol%) and warm to 40 °C. Validation: Monitor by TLC. The N1-carbamoyl isomer will have a significantly different Rf value due to altered hydrogen bonding dynamics. Do not proceed to the second lithiation until the starting spot completely disappears.

  • Second Lithiation (C2): Cool the newly formed N1-carbamoyl intermediate to -78 °C, add LDA, followed by Electrophile 2[3].

Quantitative Data: Regioselectivity & Yield Benchmarks

To assist in your experimental design, the following table summarizes expected yields and regioselectivity ratios based on the chosen functionalization strategy and directing group[1][2][3][4].

Target PositionStrategy / Directing GroupCatalyst / ReagentsAdditive / BaseExpected YieldRegioselectivity
C2 CMD Pathway (N-Alkyl)Pd(OAc)2, AgOAcPivOH65 - 85%>20:1 (C2:C3)
C3 Innate SEAr (Unprotected)Pd(OAc)2, Cu(OAc)2None / AcOH70 - 90%>99:1 (C3:C2)
C6 N-Oxide DirectedPd(OAc)2, DavePhosPivOH, Cs2CO346 - 87%Exclusive C6
C6 → C2 DMG Dance (N7-Carbamoyl)1. LDA, 2. E+Cat. ClCONR260 - 90% (per step)Exclusive
C4 Transient Directing GroupPd(OAc)2, AgTFAGlycine45 - 92%High C4

References

  • Potavathri, S., et al. "Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C-H Functionalization via a Concerted Metalation-Deprotonation Mechanism." Journal of the American Chemical Society. URL:[Link]

  • Faarasse, S., et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules (MDPI). URL:[Link]

  • Dalziel, M. E., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie International Edition. URL:[Link]

  • Prakash, S., et al. "Bidentate Directing Group: Ruthenium-Catalyzed Oxidative Annulation of N-(7-Azaindole)benzamides with Alkynes via C–H Bond Activation." The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Halogenated Azaindoles

[1]

Current Status: Online Operator: Senior Application Scientist Ticket ID: AZ-PD-CC-001 Subject: Troubleshooting reactivity, poisoning, and selectivity in 7-azaindole scaffolds.

Executive Summary: The "Janus" Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold presents a unique "Janus-faced" challenge in palladium catalysis. You are likely encountering issues because this molecule behaves simultaneously as a catalyst poison and a difficult substrate .

  • The Pyrrole Ring (N1): The N1-H is acidic (

    
    ). Under basic coupling conditions, it deprotonates to form an azaindolyl anion, which can bridge two palladium centers, forming inactive dimers.
    
  • The Pyridine Ring (N7): The N7 nitrogen is a hard Lewis base. It competitively coordinates to the Pd(II) center, displacing soft phosphine ligands and shutting down the catalytic cycle.

  • Electron Deficiency: The pyridine ring pulls electron density, making oxidative addition at C-X bonds (particularly C4 and C6) facile, but also making the system prone to hydrolytic side reactions.

This guide provides the causality-driven solutions required to overcome these barriers.

Diagnostic & Troubleshooting Modules

Module A: The "Dead Catalyst" Scenario (Low Conversion)

Symptom: Reaction stalls at <10% conversion. The solution may turn black (Pd-black precipitation) or remain a pale, inactive yellow.

Root Cause: Catalyst Poisoning via N-Coordination. Standard protocols (e.g., Pd(PPh3)4) fail because the monodentate phosphines are easily displaced by the azaindole N7 or the deprotonated N1.

Solution Hierarchy:

  • Switch to Precatalysts (Pd-G3/G4): Do not use Pd(OAc)2 or Pd2(dba)3 + Ligand. These require thermal activation and are vulnerable during the induction period. Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) which contain the ligand pre-ligated and activate rapidly upon base exposure.

  • Ligand Selection: Use bulky, electron-rich dialkylbiaryl phosphines. The bulk prevents the N7-azaindole from approaching the Pd center (steric rejection).

  • Base Strategy: If the substrate is unprotected, use LiHMDS (2.2 equiv). This fully deprotonates the N1-H and the nucleophile, preventing the formation of the "bridging" species that occurs at partial deprotonation.

Visualizing the Poisoning Mechanism

The diagram below illustrates how standard catalysts fail versus the precatalyst solution.

PoisoningMechanismPd_PreStandard Pd Source(Pd(OAc)2)PoisonedInactive Complex[Pd(Azaindole)2]Pd_Pre->Poisoned N7 Coordination(Displaces Ligand)AzaindoleAzaindole(N7 / N1-H)Azaindole->PoisonedG3_CatPd-G3 Precatalyst(Pre-ligated)ActiveActive LPd(0)SpeciesG3_Cat->Active Base Activation(Rapid)ProductCoupled ProductActive->Product Steric Rejectionof N7

Caption: Figure 1. Competitive coordination pathway leading to catalyst death vs. rapid activation using G3 precatalysts.

Module B: Regioselectivity in Dihalo-Azaindoles

Symptom: Mixture of isomers when coupling 4,6-dichloro-7-azaindole or similar substrates.

Root Cause: Electronic vs. Steric Competition.

  • C4-Position: Para to the pyridine nitrogen. Electron-deficient (activated for Oxidative Addition). Less sterically hindered.

  • C6-Position: Ortho to the pyridine nitrogen. Highly electron-deficient (inductive effect), but sterically crowded by the N7 lone pair.

Technical Insight: For Suzuki-Miyaura coupling on 4,6-dichloro-7-azaindole, the C4-position is generally more reactive due to steric accessibility, despite the C6 position being electronically activated. However, to guarantee selectivity, you must rely on Leaving Group Differentiation .

Selectivity Rules:

  • I > Br >> Cl: Always synthesize the mixed halide if possible (e.g., 4-bromo-6-chloro-7-azaindole).

  • C4 Selectivity: In 4,6-dichloro systems, use Pd(PPh3)4 (smaller ligand) to favor the less hindered C4 position.

  • C6 Selectivity: Difficult to achieve directly with Cl/Cl. Requires blocking C4 or using C6-I/C4-Cl.

Module C: Protodehalogenation (The "Reduction" Problem)

Symptom: The halogen is replaced by Hydrogen. Mass spec shows [M-Halogen+H].

Root Cause:

Solution:

  • Solvent: Switch to 1,4-Dioxane or Toluene . Avoid secondary alcohols completely.

  • Base: Switch from alkoxides (NaOtBu) to inorganic bases (K3PO4 or Cs2CO3) if possible.

  • Temperature: Lower the temperature. Protodehalogenation has a higher activation energy than transmetallation in optimized systems.

Optimized Experimental Protocols

These protocols are designed to be "self-validating"—if the color change described does not occur, abort and check reagents.

Protocol A: Buchwald-Hartwig Amination (Unprotected 7-Azaindole)

Best for: Coupling secondary amines to 4-chloro-7-azaindole without protecting groups.

Reagents:

  • Catalyst: RuPhos Pd G3 (1.0 - 2.0 mol%)

  • Ligand: RuPhos (1.0 - 2.0 mol%) — Added to stabilize the active species.

  • Base: LiHMDS (2.2 - 2.5 equiv, 1.0 M in THF).

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a resealable reaction vial. Cool under Argon.

  • Charge Solids: Add 4-chloro-7-azaindole (1.0 equiv), RuPhos Pd G3, and RuPhos.

  • Solvent/Amine: Add THF (0.2 M concentration relative to halide) and the Amine (1.2 equiv).

  • Base Addition (Critical): Dropwise add LiHMDS.

    • Checkpoint: The solution should turn a dark amber/red. If it turns black immediately, your THF is wet.

  • Reaction: Seal and heat to 65 °C for 2–4 hours.

  • Quench: Cool to RT. Acidify with 1M HCl (to break Pd-amine complexes), then neutralize with NaHCO3. Extract with EtOAc.[1][2]

Protocol B: Suzuki-Miyaura Coupling (Difficult Substrates)

Best for: Heteroaryl boronic acids coupling to 4-bromo-7-azaindole.

Reagents:

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv, 0.5 M aqueous solution).

  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Degassing (Mandatory): Sparge the 1,4-Dioxane and the K3PO4 solution with Argon for 15 minutes separately before mixing. Oxygen is the enemy of electron-rich ligands like XPhos.

  • Charge: Add Halide, Boronic Acid (1.5 equiv), and Catalyst to the vial.

  • Mix: Add Dioxane and aqueous Base.

    • Ratio: 4:1 Dioxane:Water is optimal to solubilize the boronate species.

  • Heat: 80–100 °C.

    • Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl), add it in portions over 1 hour.

Data & Decision Logic

Ligand Selection Matrix
Substrate ChallengeRecommended LigandPrecatalyst FormWhy?
Unprotected N-H RuPhos RuPhos Pd G3Excellent stability with LiHMDS; prevents N-binding.
Steric Bulk (Ortho) XPhos XPhos Pd G3Large biaryl bulk facilitates reductive elimination.
Primary Amines BrettPhos BrettPhos Pd G3Prevents

-hydride elimination common with primary amines.
General Suzuki XPhos or Amphos XPhos Pd G3High turnover frequency (TOF) for heteroaryl couplings.
Troubleshooting Logic Flow

TroubleshootingFlowStartStart: Reaction FailedCheck_ConvCheck Conversion (LCMS)Start->Check_ConvNo_Rxn< 5% Conversion(Starting Material Left)Check_Conv->No_RxnStalledWrong_ProdWrong Product MassCheck_Conv->Wrong_ProdConversion OKPoisonCatalyst Poisoning?No_Rxn->PoisonSol_PoisonAction: Switch to Pd-G3+ LiHMDSPoison->Sol_PoisonYesDehaloMass = [M-X+H]?Wrong_Prod->DehaloSol_DehaloAction: Remove 2° AlcoholsLower TempDehalo->Sol_DehaloYes (Protodehalogenation)RegioIsomer Mixture?Dehalo->RegioNoSol_RegioAction: Differentiate Leaving Groups(I vs Cl)Regio->Sol_RegioYes

Caption: Figure 2. Logic flow for diagnosing failure modes in azaindole cross-coupling.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[3] [Link]

  • Park, K., et al. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[4][3][5] Organic Letters, 13(9), 2376–2379. [Link]

  • Lallemand, M.-C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.[6][7] [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]

  • Schirock, H. (2005). Preparation of 3,6-Disubstituted 7-Azaindoles via a One-Pot Synthesis. The Journal of Organic Chemistry, 70(24), 10027–10035. [Link]

Technical Support Center: N-Protection of Pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for medicinal chemists and process scientists. It prioritizes the unique electronic challenges of the 7-azaindole scaffold.

Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Core Logic: The "Amphoteric" Trap

Before optimizing, you must understand the substrate's electronic personality. Unlike standard indoles, pyrrolo[2,3-b]pyridine is amphoteric .

  • N1 (Pyrrole Nitrogen): Acidic (pKa ~13.8 in DMSO). Requires deprotonation to become nucleophilic.

  • N7 (Pyridine Nitrogen): Basic and nucleophilic (pKa of conjugate acid ~4.6). It possesses a lone pair in the

    
     orbital that is available for attack without deprotonation.
    

The Optimization Paradox: Under neutral or weakly basic conditions, N7 is the kinetic nucleophile (leading to quaternary salts). Under strongly basic conditions (anionic pathway), N1 becomes the thermodynamic nucleophile.

Troubleshooting Guide: Regioselectivity (N1 vs. N7)

Issue: "I am isolating a water-soluble solid or getting poor mass balance."

Diagnosis: You likely alkylated/protected the N7 position, forming a quaternary pyridinium salt. This species is highly polar/water-soluble and is often lost in the aqueous wash during workup.

Root Cause: Insufficient deprotonation of N1 or use of "soft" conditions that favor the neutral N7 lone pair.

Corrective Protocol:

  • Switch Base: Move to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) . You must fully deprotonate N1 to generate the azaindolyl anion, which is significantly more nucleophilic than the neutral N7.

  • Solvent Choice: Use polar aprotic solvents (DMF, THF) to solvate the cation and leave the N1-anion "naked" and reactive.

  • Temperature: If using weaker bases (e.g., Cs₂CO₃), heat is required to drive the thermodynamic N1 product, but this increases polymerization risk.

Decision Tree: Regioselectivity Optimization

Regioselectivity Start Start: 7-Azaindole Substrate Condition Reaction Condition? Start->Condition WeakBase Weak Base (TEA, K2CO3) or Neutral Condition->WeakBase StrongBase Strong Base (NaH, KOtBu) Anionic Pathway Condition->StrongBase N7_Attack N7 Lone Pair Attack (Kinetic Control) WeakBase->N7_Attack Favors N1_Attack N1 Anion Formation (Thermodynamic Control) StrongBase->N1_Attack Ensures Result_Bad N7-Quaternary Salt (Undesired, Water Soluble) N7_Attack->Result_Bad Result_Good N1-Protected Product (Desired) N1_Attack->Result_Good

Caption: Workflow illustrating the kinetic vs. thermodynamic pathways. Strong bases are required to bypass the N7 trap.

Protecting Group Specifics: Protocols & FAQs

A. SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

The SEM group is robust but notorious for difficult deprotection on this scaffold.[1][2]

Optimized Protocol (N1-Selective):

  • Cool solution of 7-azaindole (1.0 eq) in anhydrous DMF to 0 °C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Critical: Allow gas evolution to cease (approx. 15-30 min). The solution typically turns yellow/orange (anion formation).

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT. Reaction is usually complete in <1 hour.

FAQ: SEM Deprotection Stalling

  • Q: "I treated my SEM-protected azaindole with TFA/DCM, but the reaction stalled at the hydroxymethyl intermediate (N-CH₂OH)."

  • A: This is the classic "hemiaminal trap." The SEM cleavage occurs in two steps: (1) Removal of the silyl ethyl chain, and (2) Decomposition of the resulting hemiaminal.

    • Fix: After the TFA step, concentrate the reaction. Redissolve the crude residue in THF or EtOH and add ethylenediamine (excess) or aqueous NaHCO₃ and heat to 60°C. This scavenges the formaldehyde equivalent and forces the equilibrium to the free amine [1].

B. Boc (tert-Butyloxycarbonyl) Protection

Boc is electronically destabilizing for 7-azaindoles, making the N-Boc bond weaker than in indoles.

Optimized Protocol (Catalytic):

  • Dissolve substrate in THF or DCM.[1][3]

  • Add Boc₂O (1.2 eq) .[4]

  • Add DMAP (0.1–0.2 eq) .

    • Note: TEA is often insufficient alone. DMAP forms a reactive N-acylpyridinium species that transfers the Boc group effectively.

  • Warning: Avoid strong bases (NaH) if your substrate has other base-sensitive esters, as DMAP is sufficient for Boc.

FAQ: Stability

  • Q: "My Boc group fell off during a Suzuki coupling."

  • A: The electron-deficient pyridine ring of 7-azaindole makes the N1-Boc bond susceptible to nucleophilic attack (even by carbonate bases in cross-couplings).

    • Fix: Switch to SEM or Tosyl if harsh downstream base conditions are required. Alternatively, use K₃PO₄ instead of carbonates for the coupling to minimize deprotection.

Optimization Data: Base & Solvent Effects[5]

The following table summarizes the success rates of N1-protection based on internal application data and literature precedents [2].

BaseSolventMechanismN1:N7 SelectivityRecommended For
NaH DMF/THFIrreversible Deprotonation>99:1Standard. Best for SEM, Bn, Ts.
KOtBu THFEquilibrium Deprotonation~95:5Good for scale-up (easier handling than NaH).
Cs₂CO₃ DMF/MeCNWeak EquilibriumVariableOnly for highly reactive electrophiles (e.g., MeI). High risk of N7 reaction.
TEA/DIPEA DCMBase CatalysisPoor (<50:50)Avoid for alkylation. Acceptable for Boc/Acyl only with DMAP.

Advanced Troubleshooting: The "Formaldehyde" Side-Reaction

During SEM deprotection, the released formaldehyde can re-react with the C3 position of the 7-azaindole (Mannich-type reaction), forming dimers or 8-membered rings [3].

Mechanism of Failure:

  • Acid cleaves SEM

    
    
    
    
    
    -CH₂OH + Silyl species.
  • Base workup releases CH₂O (Formaldehyde).[1][5]

  • Free C3-position of 7-azaindole attacks CH₂O

    
     Side Products.
    

Prevention:

  • Scavengers: Always include a formaldehyde scavenger during the basic workup step. Ethylenediamine or Morpholine are effective.

  • Alternative: Use TBAF/en (Tetrabutylammonium fluoride with ethylenediamine) for a one-pot deprotection if the substrate tolerates fluoride.

SEM Deprotection Workflow

SEM_Deprotection Substrate SEM-Protected 7-Azaindole Step1 Step 1: TFA/DCM (Cleaves Silyl Group) Substrate->Step1 Intermediate Intermediate: N-Hydroxymethyl Step1->Intermediate Decision Workup Choice Intermediate->Decision Path_Bad Standard Base (NaOH/NaHCO3) Decision->Path_Bad Path_Good Scavenger Additive (Ethylenediamine) Decision->Path_Good Fail Side Product: C3-Dimerization Path_Bad->Fail Success Clean Product: NH-Free 7-Azaindole Path_Good->Success

Caption: To prevent side reactions, a formaldehyde scavenger is mandatory during the basic workup phase.

References

  • BenchChem Technical Support. (2025).[1][6][5] Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Retrieved from

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Retrieved from

  • Hilmy, K. M. H., et al. (2023).[7] Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4).[7] Retrieved from

Sources

Technical Support Center: Impurity Removal in (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of impurities from (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol synthesis Content type: Technical Support Center Guide

Introduction

The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (often referred to as 4-chloro-7-azaindole-3-methanol) is a critical intermediate step in the development of kinase inhibitors, particularly for targets like c-Met and various tyrosine kinases. The presence of the 4-chloro substituent and the 7-azaindole core creates specific electronic challenges that distinguish this chemistry from standard indole synthesis.

This guide addresses the common impurity profiles encountered during the two-stage transformation: Vilsmeier-Haack formylation followed by Hydride Reduction .

Part 1: Diagnostic Workflow & Reaction Logic

The Synthetic Pathway & Impurity Origins

To effectively remove impurities, we must first identify where they originate. The synthesis typically proceeds via the C-3 formylation of 4-chloro-7-azaindole, followed by reduction to the alcohol.

SynthesisPath SM Starting Material (4-Chloro-7-azaindole) VH Vilsmeier-Haack (POCl3/DMF) SM->VH IMP1 Impurity A: Unreacted SM SM->IMP1 Incomplete Conversion IM Iminium Intermediate VH->IM Electrophilic Subst. ALD Intermediate Aldehyde (3-CHO) IM->ALD Hydrolysis (Aq. Base) RED Reduction (NaBH4/MeOH) ALD->RED IMP2 Impurity B: Residual Aldehyde ALD->IMP2 Incomplete Reduction PROD Target Alcohol (3-CH2OH) RED->PROD IMP3 Impurity C: Boron-Product Complex RED->IMP3 Poor Quench

Figure 1: Synthetic pathway highlighting the origin of critical impurities (A, B, and C) during the formylation and reduction stages.

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: The Aldehyde Intermediate (Vilsmeier-Haack Step)

Q1: I see a persistent spot on TLC that corresponds to the starting material (4-chloro-7-azaindole) even after 12 hours. Increasing temperature degrades the reaction. How do I drive this to completion?

Diagnosis: The electron-deficient pyridine ring (7-azaindole) makes the C-3 position less nucleophilic than in standard indoles. The 4-chloro substituent further deactivates the ring. Solution:

  • Pre-activation: Do not add the substrate directly to the POCl₃/DMF mixture. Generate the Vilsmeier reagent (chloroiminium salt) first at 0°C for 30 minutes before adding the azaindole solution.

  • Stoichiometry: Increase the Vilsmeier reagent to 3.0–5.0 equivalents . The standard 1.1 eq is insufficient for deactivated azaindoles.

  • Temperature Control: Maintain reaction at 60–80°C . Higher temperatures (>90°C) promote polymerization and N-formylation side products.

Q2: After quenching the Vilsmeier reaction, I have a "sticky" solid that traps impurities. How do I get a clean aldehyde intermediate?

Diagnosis: This is likely the N-formyl species or incomplete hydrolysis of the iminium salt. Protocol:

  • Quench pH: Pour the reaction mixture into ice water and adjust pH to 8–9 using 20% NaOH or saturated NaHCO₃.

  • Hydrolysis Time: Stir the aqueous slurry for at least 2 hours at room temperature. The N-formyl group on the azaindole nitrogen is labile but requires time to hydrolyze off.

  • Isolation: Filter the solid.[1] Do not extract with DCM yet. Wash the filter cake copiously with water to remove inorganic salts and DMF.

Phase 2: Reduction to Methanol (The Critical Step)

Q3: My HPLC shows a 5-10% impurity that co-elutes closely with the product. Mass spec suggests it's the aldehyde (M-2). Why isn't NaBH₄ reducing it completely?

Diagnosis: 7-azaindole-3-carbaldehydes are prone to forming hemiaminals or stable complexes in alcoholic solvents that resist reduction. Furthermore, the product alcohol can complex with boron, mimicking the aldehyde in polarity. Corrective Action:

  • Solvent Switch: If using pure MeOH, switch to THF:MeOH (2:1) . The aldehyde is more soluble in THF, ensuring it is available for reduction.

  • Reagent Addition: Add NaBH₄ (2.0 eq) in portions at 0°C.

  • "Push" Strategy: If the aldehyde persists, add a catalytic amount of CaCl₂ (0.5 eq) with the NaBH₄. This activates the carbonyl and modifies the reducing power (forming Ca(BH₄)₂ in situ), often driving stubborn reductions to completion.

Q4: The product is water-soluble and I'm losing yield during the aqueous workup. How do I remove the boron salts without washing it away?

Diagnosis: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has amphoteric character due to the pyridine nitrogen and the NH. It can be soluble in acidic or basic aqueous layers. Self-Validating Workup Protocol:

  • Quench: Quench the reaction with acetone (scavenges excess hydride) followed by a small amount of saturated NH₄Cl .

  • Evaporation: Rotovap directly to remove THF/MeOH/Acetone. You will be left with a solid/aqueous slurry.

  • Salting Out: Add saturated brine to the aqueous residue.

  • Extraction: Extract with Ethyl Acetate:THF (9:1) or 2-MeTHF . The THF helps solubilize the polar alcohol into the organic phase.

  • Boron Removal: Wash the organic layer with 10% aqueous tartaric acid or citric acid . These chelators bind boron species effectively, moving them to the aqueous phase without protonating the pyridine ring significantly (if kept mild).

Part 3: Purification & Impurity Profiles

Impurity Data Table
Impurity TypeOriginDetection (TLC/HPLC)Removal Strategy
Start Material (SM) Incomplete FormylationNon-polar, High RfColumn Chromatography (DCM:MeOH 98:2)
Aldehyde (Int) Incomplete ReductionMedium Rf, UV activeResubmit to reduction or Recrystallization (EtOH)
De-chlorinated Over-reduction (rare with NaBH₄)Very similar to ProductCritical: Prevent formation.[2] Avoid Pd/C or harsh hydrides (LiAlH₄).
Boron-Complex Workup artifactStreaking/Broad peakWash organic layer with 10% Tartaric Acid.
Recrystallization Protocol (High Purity >99%)

For pharmaceutical applications, chromatography is often insufficient for removing trace aldehyde.

  • Solvent System: Ethanol/Water or Acetonitrile .

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 10-15 volumes).

    • If not clear, hot filter to remove inorganic salts.

    • Add hot water dropwise until slight turbidity is observed.

    • Allow to cool slowly to RT, then 4°C.

  • Result: The aldehyde impurity typically remains in the mother liquor.

Part 4: FAQ

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the aldehyde? A: NO. The 4-chloro substituent on the 7-azaindole ring is susceptible to hydrogenolysis (de-chlorination) under standard hydrogenation conditions. Hydride reduction (NaBH₄) is chemically orthogonal to the aryl chloride and is the required method.

Q: The product turned pink/red during drying. Is it decomposing? A: Azaindoles are light-sensitive and prone to oxidation at the C-3 position if residual acid is present. Ensure the final product is neutral (wash with NaHCO₃ during workup) and store it in the dark. The color often indicates trace oligomerization but may not significantly affect bulk purity (check HPLC).

Q: Why is the melting point lower than reported (174-176°C)? A: This is a classic sign of solvent inclusion or residual boron . 7-azaindoles are excellent hydrogen bond donors/acceptors and form solvates. Dry the sample under high vacuum (0.1 mbar) at 50°C for 24 hours. If the range is broad, check for the aldehyde impurity.

References

  • Vilsmeier-Haack Formylation Mechanism & Azaindoles

    • Reaction conditions for deactiv
    • Source: Journal of Organic Chemistry, "Synthesis of 7-Azaindole Deriv
    • (Grounding: PubChem CID 11389493).

  • Reduction Protocols for Azaindole-3-carbaldehydes

    • Selectivity of NaBH4 in the presence of aryl chlorides.
    • Source: Organic Syntheses, Coll. Vol. 10, p. 11 (2004).
    • (Grounding: OrgSyn Procedure).

  • Purification and Solubility Properties

    • Solubility data for 4-chloro-7-azaindole deriv
    • Source: ChemicalBook & Sigma-Aldrich Safety D
    • .

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol before handling.

Sources

Preventing decomposition of 4-chloro-7-azaindole derivatives during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloro-7-azaindole derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the workup and purification of these valuable heterocyclic compounds. Our focus is on preventing the decomposition of the 4-chloro-7-azaindole core, ensuring the integrity and yield of your target molecules.

Introduction: The Stability Challenge

The 4-chloro-7-azaindole scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] However, its unique electronic structure, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents specific stability challenges. The 4-chloro substituent, while a key handle for synthetic diversification through cross-coupling reactions, can be susceptible to nucleophilic displacement, and the bicyclic core itself can be sensitive to harsh pH conditions often encountered during standard workup procedures.[3]

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you navigate these challenges and preserve your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my 4-chloro-7-azaindole derivative during aqueous workup after a reaction. What is the likely cause?

A1: The most probable cause of product loss is decomposition of the 4-chloro-7-azaindole core under the specific pH and temperature conditions of your workup. There are two primary suspected degradation pathways:

  • Hydrolysis of the 4-Chloro Group: The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). During a basic wash (e.g., with NaOH, K₂CO₃, or even NaHCO₃), hydroxide or water can act as a nucleophile, replacing the chloro group to form the corresponding 4-hydroxy-7-azaindole derivative. This process can be exacerbated by elevated temperatures.

  • Ring Instability under Harsh pH: Both strongly acidic and strongly basic conditions can lead to the degradation of the azaindole ring itself. While the 7-azaindole core is generally more stable than indole to acidic conditions, harsh treatment can still lead to side reactions.[4] For instance, some pyridine derivatives are known to undergo ring-opening or other transformations under certain conditions.[5][6]

Q2: My mass spectrometry data shows a peak corresponding to my starting material plus 18 amu, and another peak corresponding to the loss of chlorine. What are these impurities?

A2: These observations strongly suggest the formation of the 4-hydroxy-7-azaindole derivative. The peak corresponding to the loss of chlorine is likely a fragment in the mass spectrometer, while the M+18 peak (or more accurately, M-Cl+OH, which is a net change of -17 amu) is the hydrolyzed product. This is a clear indication that your workup conditions are too basic or are being conducted at too high a temperature, leading to hydrolysis.

Q3: I'm synthesizing 4-chloro-7-azaindole from 7-azaindole N-oxide and POCl₃. The literature suggests a strong basic quench. How can I avoid decomposition?

A3: This is a classic challenge. The reaction with phosphorus oxychloride (POCl₃) generates acidic byproducts, necessitating a basic quench to neutralize the mixture and isolate the free base product. However, using strong bases like NaOH or KOH can lead to hydrolysis of the newly installed chloro group.

The solution is to use a milder base and maintain low temperatures. Instead of a strong hydroxide solution, consider quenching the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium hydroxide while keeping the temperature at 0°C or below. It is crucial to monitor the pH and not let it rise too high. A final pH of 8-9 is often sufficient to precipitate the product without causing significant hydrolysis.[7]

Q4: Would protecting the pyrrole N-H group improve the stability of my 4-chloro-7-azaindole derivative during workup?

A4: Yes, in many cases, N-protection can significantly enhance stability. The pyrrole N-H is acidic and can be deprotonated under basic conditions, which can alter the electronic properties of the ring system and potentially increase its susceptibility to decomposition.

Common protecting groups for indoles and azaindoles that are stable to a range of conditions include:

  • Tosyl (Ts): Robust and stable to many reaction conditions.

  • Benzenesulfonyl (Bs): Similar to tosyl, providing good stability.

  • tert-Butoxycarbonyl (Boc): Can be removed under acidic conditions.

  • Triisopropylsilyl (TIPS): A bulky silyl group that offers good stability and is typically removed with fluoride sources.

The choice of protecting group should be guided by the overall synthetic strategy, ensuring it is stable during the intended reaction and can be removed without affecting other functional groups.[8][9]

Troubleshooting Guide: Workup & Purification

This section provides actionable solutions to common problems encountered during the isolation and purification of 4-chloro-7-azaindole derivatives.

Problem Potential Cause Recommended Solution
Low yield after basic wash Hydrolysis of the 4-chloro group to the 4-hydroxy derivative.1. Use Milder Bases: Replace strong bases (NaOH, KOH) with saturated NaHCO₃ or dilute NH₄OH for neutralization.[7]2. Temperature Control: Perform all aqueous washes at low temperatures (0-5°C).3. Minimize Contact Time: Reduce the time the compound is in contact with the aqueous basic solution.
Product "oils out" instead of crystallizing during workup Presence of impurities, including the hydrolyzed byproduct, which can act as a eutectic mixture.1. Gentle pH Adjustment: Slowly add a mild base to the acidic solution at 0°C until the product just begins to precipitate (aim for pH 7.5-8.5).2. Solvent Trituration: After initial isolation, triturate the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to remove more soluble impurities.
Streaking or decomposition on silica gel chromatography The silica gel is acidic and can cause decomposition of sensitive compounds.1. Neutralize Silica Gel: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent).2. Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for chromatography.3. Rapid Purification: Run the column as quickly as possible to minimize contact time.
Product is partially soluble in the aqueous layer The pyridine nitrogen can be protonated at acidic or near-neutral pH, forming a water-soluble salt.[10]1. Ensure Complete Neutralization: Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the compound is in its free base form.2. Back-Extraction: After the initial extraction, wash the combined organic layers with brine. Then, back-extract the initial aqueous layer with fresh organic solvent to recover any dissolved product.

Visualizing the Problem: Potential Decomposition Pathway

The following diagram illustrates the most common suspected decomposition pathway for 4-chloro-7-azaindole during a basic workup.

DecompositionPathway Start 4-Chloro-7-azaindole Derivative Workup Aqueous Basic Workup (e.g., NaOH, K₂CO₃) Start->Workup Exposure to Base Decomposition Hydrolysis (SNAr) Workup->Decomposition OH⁻ attacks C4 Product Desired Product (Isolated) Decomposition->Product No Reaction Byproduct 4-Hydroxy-7-azaindole Byproduct Decomposition->Byproduct Cl⁻ is displaced Workup_Decision_Tree start Reaction Complete check_acid Is the reaction mixture strongly acidic? start->check_acid check_base Is a strong, non-nucleophilic base present (e.g., NaOtBu)? check_acid->check_base No protocol1 Use Protocol 1: Mild Basic Quench (Cold NaHCO₃) check_acid->protocol1 Yes check_neutral Is the reaction mixture near neutral? check_base->check_neutral No protocol2 Use Protocol 2: Ammonium Chloride Quench check_base->protocol2 Yes simple_workup Direct Extraction / Dilution and Wash with Brine check_neutral->simple_workup Yes purification Proceed to Purification (Consider Neutralized Silica) protocol1->purification protocol2->purification simple_workup->purification

Caption: Decision tree for selecting an appropriate workup protocol.

References

  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core. BenchChem Technical Support.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Organic Chemistry Portal. (2024). Azaindole synthesis.
  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. PubMed.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • University of California, San Diego. (n.d.). Workup.
  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Guimond, N., & Collins, S. K. (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. The Journal of Organic Chemistry, 75(15), 5349–5352.
  • Collis, A. J., et al. (2001). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 66(25), 8442–8448.
  • Jin, S., et al. (2022).
  • Findlay, S. (2019). Protecting Groups – A Necessary Evil?. CHEMISTRY 1000, University of Lethbridge.
  • Leboho, T. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Semantic Scholar.
  • ChemicalBook. (n.d.). 4-Chloro-7-azaindole synthesis.
  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 629–633.
  • Brannock, G. R., & Tarver, J. E. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-162.
  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
  • Shanghai Damas Reagent Co Ltd. (2014). Preparation method for 4-substituted-7-azaindole.

Sources

Challenges in the scale-up of pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Azaindole Process Chemistry

Welcome to the Advanced Process Guide for pyrrolo[2,3-b]pyridine (7-azaindole). This scaffold is a "privileged structure" in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) due to its ability to mimic the purine core of ATP while offering improved physicochemical properties over traditional indoles.

However, scaling this scaffold from gram to kilogram quantities presents unique hazards and chemical engineering challenges. This guide moves beyond standard literature procedures to address the causality of failure in large-scale operations.

Part 1: Strategic Route Selection (The "Survival Guide")

Before troubleshooting, ensure you are on the correct synthetic path.[1] The optimal route is dictated strictly by your substitution pattern.

Route Decision Matrix
Target SubstitutionRecommended RoutePrimary Scale-Up Challenge
7-Substituted (e.g., 7-Cl, 7-OMe)Bartoli Indole Synthesis Cryogenic control; Hazardous reagents (Vinyl Grignard).
5- or 6-Substituted Reissert / Batcho-Leimgruber Handling of unstable intermediates (enamines); Odor control.
C2/C3-Functionalized Sonogashira / Cyclization Pd/Cu removal; Dimerization of alkynes; Cost of catalysts.
Unsubstituted Core Purchase / Madelung High temperature forcing conditions (Madelung).

Part 2: Deep Dive – The Bartoli Indole Synthesis

Best for: 7-substituted azaindoles (e.g., 4-chloro-7-azaindole). The Hazard: This reaction requires 3 equivalents of vinyl Grignard.[2][3] On a large scale, this translates to massive volumes of pyrophoric reagents and significant gas evolution.

The Self-Validating Protocol (100g Scale)

Reaction: 2-Chloro-3-nitropyridine + Vinylmagnesium bromide


 7-Chloro-4-azaindole
  • System Prep: Reactor must be dried to <50 ppm water. Use an internal temperature probe (IT).

  • The "Sacrificial" Equivalent:

    • Action: Cool nitroarene solution (THF) to -45°C .

    • Addition: Add the first equivalent of VinylMgBr slowly.

    • Checkpoint: The solution will turn dark/opaque. If the exotherm spikes >5°C, your addition rate is too fast. This equivalent is consumed solely to form the nitroso intermediate.

  • The "Attack" Equivalents:

    • Action: Add the remaining 2.2 equivalents.

    • Causality: The second equivalent attacks the nitroso group; the third acts as a base to deprotonate the intermediate and drive the [3,3]-sigmatropic rearrangement.

    • Critical Control Point: Maintain IT < -20°C. Above this, the nitroso intermediate polymerizes (black tar formation).

  • Quench (The Danger Zone):

    • Action: Inverse quench. Cannulate the cold reaction mixture into a pre-chilled NH4Cl solution.

    • Why? Adding water to the reaction causes a violent release of magnesium salts and heat, trapping the product in a rock-hard solid.

Troubleshooting the Bartoli Route
SymptomProbable CauseCorrective Action
Low Yield (<30%) Temperature runaway during addition.Ensure IT stays < -30°C during the first eq.[3] addition.
Black Tar / No Solid Polymerization of nitroso intermediate.Stirring was inefficient. Increase impeller speed (RPM) to prevent "hot spots" of Grignard.
Incomplete Conversion Moisture ingress killing the Grignard.Titrate Grignard before use. Use 3.5 eq if titer is low.

Part 3: Deep Dive – Sonogashira & Cyclization

Best for: C2-substituted analogs or when avoiding nitration. The Challenge: Palladium contamination and "Oiling Out" during cyclization.

The Self-Validating Protocol

Reaction: 2-Amino-3-iodopyridine + Terminal Alkyne


 Intermediate 

7-Azaindole[4]
  • Coupling (Sonogashira):

    • Catalyst: Pd(PPh3)2Cl2 (2 mol%) + CuI (1 mol%).

    • Solvent: DMF/TEA or THF/TEA.

    • Checkpoint: Reaction completion must be judged by HPLC, not TLC (iodide and product often co-elute).

  • Metal Removal (Critical):

    • Before cyclization, wash the organic layer with 5% L-Cysteine or Thiourea solution.

    • Why? Residual Cu/Pd will poison the base-mediated cyclization step, leading to lower yields.

  • Cyclization (The Ring Closure):

    • Reagent: KOtBu (Potassium tert-butoxide) or NaH in NMP.

    • Temperature: 60–80°C.

    • Visual Check: The solution typically fluoresces (blue/green) as the azaindole forms.

Troubleshooting Sonogashira/Cyclization
SymptomProbable CauseCorrective Action
Glaser Coupling (Dimer) Oxygen presence.Sparge solvents with N2 for 30 mins. Reduce CuI loading.
Stalled Cyclization Water in base (KOtBu).Use fresh sublimed KOtBu. Water quenches the anion required for ring closure.
Product is Green/Blue Copper contamination.Wash crude with EDTA solution or aqueous ammonia to sequester Cu.

Part 4: N-Alkylation & Regioselectivity

A common failure point in SAR (Structure-Activity Relationship) generation is the alkylation of the wrong nitrogen.

  • N1 (Pyrrole Nitrogen): pKa ~13. Most acidic.

  • N7 (Pyridine Nitrogen): Basic lone pair.

The Rule of Thumb:

  • Base (NaH/DMF): Deprotonates N1. Electrophile attacks N1 (Thermodynamic product).

  • Neutral/Acidic Conditions: Electrophile attacks N7 (Kinetic trap), forming a quaternary pyridinium salt.

Diagram: Regioselectivity Logic

AzaindoleAlkylation Start 7-Azaindole Core Conditions Reaction Conditions? Start->Conditions StrongBase Strong Base (NaH, KOtBu) Solvent: DMF/THF Conditions->StrongBase Deprotonation WeakBase Weak Base / Neutral (Mel, No Base) Conditions->WeakBase Direct Attack Anion Azaindole Anion (N1-nucleophile) StrongBase->Anion LonePair Pyridine Lone Pair (N7-nucleophile) WeakBase->LonePair N1_Product N1-Alkylation (Desired Target) Anion->N1_Product Rxn with R-X N7_Salt N7-Quaternization (Side Product) LonePair->N7_Salt Rxn with R-X

Caption: Decision pathway for controlling N1 vs. N7 regioselectivity in 7-azaindole functionalization.

Part 5: Visualization of the Bartoli Process

The following diagram illustrates the critical process flow for the Bartoli synthesis, highlighting the safety checkpoints.

BartoliProcess Input Start: 2-Chloro-3-nitropyridine (Anhydrous THF) Cooling Cool to -45°C (Cryostat) Input->Cooling Add1 Add 1st Eq. VinylMgBr (Sacrificial) Cooling->Add1 Check1 CCP: Exotherm > 5°C? STOP if Yes Add1->Check1 Intermediate Nitroso Intermediate Formed Check1->Intermediate No Add23 Add 2nd & 3rd Eq. VinylMgBr (Cyclization) Intermediate->Add23 Check2 CCP: Internal Temp < -20°C? Add23->Check2 Rearrange [3,3]-Sigmatropic Rearrangement Check2->Rearrange Yes Quench Inverse Quench into NH4Cl (Safety Critical) Rearrange->Quench Final 7-Chloro-4-azaindole Quench->Final

Caption: Process flow for Bartoli Indole Synthesis with Critical Control Points (CCP) for temperature and safety.

Part 6: FAQ - Common User Pain Points

Q1: My 7-azaindole product is "oiling out" during crystallization. How do I fix this?

  • Answer: 7-Azaindoles are notorious for this. It usually indicates the cooling rate is too fast or the solvent boiling point is higher than the product's melting point in the solvent mixture.

    • Fix: Use a Seeding Protocol . Cool the solution to just above saturation, add 0.1% pure seed crystals, and cool at a rate of 5°C/hour.

    • Solvent System: Try Ethanol/Water (9:1) or Toluene/Heptane . Avoid DCM.

Q2: Why is my yield dropping when I scale up the Sonogashira coupling?

  • Answer: Dimerization of the alkyne (Glaser coupling) often competes more effectively on scale due to longer addition times and oxygen ingress.

    • Fix: Degas all solvents vigorously. Add the alkyne slowly as a solution to the catalyst/pyridine mixture, rather than adding the catalyst to the alkyne.

Q3: Can I use the Fischer Indole Synthesis for 7-azaindoles?

  • Answer: Generally, No . The electron-deficient pyridine ring makes the hydrazone intermediate resistant to the required [3,3]-sigmatropic rearrangement. It requires extremely harsh acid conditions (polyphosphoric acid at >180°C) which usually decomposes the substrate.

References

  • Bartoli, G., et al. (1989).[5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters. Link

  • Song, J. J., et al. (2002). "A Practical Synthesis of 7-Azaindole from 2-Amino-3-iodopyridine." Journal of Organic Chemistry. Link

  • Popowycz, F., et al. (2003). "Synthesis of 7-azaindole derivatives: An overview." Tetrahedron. Link

  • Baran Lab. (2023). "Azaindole Survival Guide." Baran Group Meeting Notes. Link

  • BenchChem Technical Support. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes." Link

Sources

Technical Support Center: Solubility Optimization for (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am experiencing precipitation when diluting (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol from DMSO stock into cell culture media. How can I maintain solubility for my IC50 assays?"

Technical Analysis: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a 7-azaindole derivative.[1] While the hydroxymethyl group at position 3 adds some polarity, the chloro group at position 4 and the aromatic core significantly drive lipophilicity. The 7-azaindole scaffold typically exhibits poor aqueous solubility at neutral pH due to strong intermolecular


-stacking and a lack of ionization at physiological pH (pKa of the pyridine nitrogen is typically ~4.6).

Physicochemical Profile (Estimated):

PropertyValue (Approx.)Implication for Assay
MW 182.61 g/mol Small molecule, prone to rapid crystallization if supersaturated.
LogP ~1.7Moderately lipophilic; prefers organic solvents over water.
pKa (Basic) ~4.6Neutral at physiological pH (7.4); no charge assistance for solubility.
H-Bond Donors 2 (NH, OH)Capable of H-bonding, making cyclodextrin complexation a viable strategy.

Standard Solubilization Protocol (Tier 1)

Objective: Establish a stable baseline protocol for standard concentrations (< 10 µM).

Step 1: Stock Solution Preparation

Do not attempt to dissolve this compound directly in water or buffer.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM or 20 mM stock. Avoid maximizing the stock concentration (e.g., 100 mM) as this increases the risk of "solvent shock" upon dilution.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Step 2: The "Intermediate Dilution" Method

Directly spiking high-concentration DMSO stock into media often causes immediate precipitation (the "crash out" effect). Use an intermediate step.

Workflow Visualization:

SolubilityWorkflow Figure 1: Step-wise dilution strategy to prevent solvent shock precipitation. Stock DMSO Stock (10 mM) Inter Intermediate Dilution (100x Final Conc) Solvent: Media + 10% DMSO Stock->Inter 1:10 Dilution (Slow Addition) Final Final Assay Well (1x Conc) < 0.5% DMSO Inter->Final 1:100 Dilution (Into Media)

Protocol:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into culture media (or PBS) to create a 1 mM solution. Note: If this precipitates, see Tier 2.

  • Mix Immediately: Vortex immediately upon addition.

  • Final Dilution: Dilute the 1 mM intermediate 1:100 into the final assay plate to achieve 10 µM.

    • Result: Final DMSO concentration is 0.1% (well tolerated by most cells).[2]

Advanced Formulation Strategies (Tier 2)

Objective: Solubilize at higher concentrations (> 10 µM) or prevent precipitation in sensitive assays.

If the Tier 1 protocol fails, the compound is likely aggregating due to the hydrophobic effect. We must disrupt this aggregation using excipients.

Strategy A: Cyclodextrin Complexation (Highly Recommended)

7-azaindoles fit well into the cavity of beta-cyclodextrins.

  • Reagent: (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol:

    • Prepare a 20% (w/v) HP-

      
      -CD  stock solution in water/media.
      
    • Use this solution as the diluent for your intermediate step instead of plain media.

    • The cyclodextrin encapsulates the hydrophobic core, keeping it soluble in the aqueous phase.[2]

Strategy B: PEG400 Cosolvent

Polyethylene Glycol 400 (PEG400) acts as an amphiphilic spacer.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Water (for animal dosing or high-conc stock).

  • For Cell Assays: You can tolerate up to 1% PEG400 in the final well.

Formulation Comparison Table:

StrategyProsConsBest For
DMSO Only Simple, standard.High risk of precipitation; toxicity >0.5%.Low concentrations (<1 µM).
HP-

-CD
Biocompatible; excellent solubilizer for azaindoles.Requires extra prep steps.High concentrations; In vivo studies.
PEG400 Strong solvent power.Viscous; can affect membrane permeability.Enzymatic assays (cell-free).

Troubleshooting Guide (FAQ)

Q1: The compound precipitates immediately when I add the DMSO stock to the media. Why? A: This is "Solvent Shock." When a hydrophobic molecule in DMSO hits water, the DMSO mixes with water faster than the compound can disperse, leaving the compound stranded in a high-polarity environment.

  • Fix: Use the Intermediate Dilution method (Figure 1). Never add 100% DMSO stock directly to a large volume of static media. Swirl the media while adding the stock.

Q2: My solution is clear initially but precipitates after 24 hours in the incubator. A: This is likely due to Ostwald Ripening or temperature shifts.

  • Mechanism: Small, invisible aggregates form initially and grow into visible crystals over time.

  • Fix: Add 1-5% Fetal Bovine Serum (FBS) to your assay buffer if possible. Albumin in serum acts as a natural carrier protein for lipophilic drugs.[2] If serum-free is required, use 0.1% HP-

    
    -CD .
    

Q3: Can I acidify the buffer to improve solubility? A: Technically, yes, but proceed with caution. The pyridine nitrogen (N-7) can be protonated at pH < 4.

  • Warning: Most cell assays require pH 7.4. Acidifying to pH 4 will kill cells. This strategy is only viable for acid-stable enzymatic assays or specific purification steps.

Q4: Can I filter the media after adding the compound to remove the precipitate? A: ABSOLUTELY NOT.

  • Reason: If you see precipitate, the concentration of dissolved compound is unknown.[2] Filtering removes the active drug, meaning your 10 µM treatment might actually be 0.5 µM. You must reformulate until no precipitate is visible.

Decision Tree for Troubleshooting

TroubleshootingTree Figure 2: Troubleshooting logic for compound precipitation. Start Precipitation Observed? CheckConc Is Final Conc > 10 µM? Start->CheckConc ReduceConc Reduce Conc or Check Solubility Limit CheckConc->ReduceConc Yes CheckMethod Direct Addition of DMSO? CheckConc->CheckMethod No ChangeMethod Switch to Serial Dilution (Prevent Solvent Shock) CheckMethod->ChangeMethod Yes CheckMedia Serum-Free Media? CheckMethod->CheckMedia No AddCarrier Add 0.1% HP-Beta-CD or BSA carrier CheckMedia->AddCarrier Yes

References

  • BenchChem Technical Support. (2025).[2][3][4] Preventing Compound Precipitation in Cell Culture Media. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-azaindole derivatives. Retrieved from

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from

  • Sigma-Aldrich. (2025). Troubleshooting Precipitates in Cell Culture. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-beta-CD usage).

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 7-Azaindole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled cross-coupling reactions, low yields, and unexplainable catalyst death when working with 7-azaindole substrates.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic root causes of catalyst poisoning, provide field-proven strategic workarounds, and supply self-validating protocols to ensure your catalytic cycles remain productive.

Part 1: The Mechanistic Root Cause (Diagnostic FAQs)

Q1: Why does 7-azaindole consistently stall my transition-metal-catalyzed cross-coupling reactions? A1: The core issue lies in the electronic structure of the 7-azaindole core. The N7 nitrogen is highly Lewis basic. During the catalytic cycle, instead of the transition metal (e.g., Pd, Rh, Ir) engaging in productive steps like oxidative addition or reductive elimination, the N7 lone pair strongly coordinates to the metal center. This alters the resting state of the catalyst, creating a thermodynamically stable, off-cycle metal complex that effectively poisons the catalyst and halts turnover[1].

Q2: How can I modify my ligand strategy to prevent this off-cycle coordination? A2: You must utilize sterically demanding, electron-rich ligands. Dialkylbiaryl phosphines (Buchwald ligands) such as RuPhos, XPhos, or specialized ligands like GPhos are highly effective[2],[3]. The causality here is twofold:

  • Steric Shielding: The bulky spatial profile of these ligands physically obstructs the N7 nitrogen from forming stable bis-coordinated or bridged multi-metallic complexes.

  • Electronic Acceleration: The electron-rich nature of these phosphines accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward before off-cycle deactivation can occur.

Q3: If ligand optimization fails, what additives can I use to mask the N7 nitrogen? A3: Lewis acids or specific metal salts can act as transient protecting groups. For instance, in Rh(III)-catalyzed syntheses, the addition of Ag⁺ salts is critical. The Ag⁺ additive coordinates to the pyridyl nitrogen to block it, and simultaneously acts as a catalytic promoter by oxidizing the Rh(III) resting state to a more reactive intermediate, oxidatively inducing the desired reactivity[4]. Alternatively, Lewis acids like BF₃·OEt₂ can be used to reversibly bind the N7 lone pair, freeing the transition metal catalyst.

Q4: Does the N1-H (pyrrole nitrogen) play a role in deactivation? A4: Yes. While N7 is the primary culprit for Lewis-basic poisoning, a free N1-H can undergo unwanted deprotonation or direct metalation, leading to alternative off-cycle species. Protecting the N1 position with a bulky or electron-withdrawing group (e.g., SEM, Ts, or alkyl) not only prevents N1-metalation but also introduces steric hindrance that indirectly makes N7 coordination less favorable[2].

Part 2: Mechanistic & Workflow Visualizations

To visualize the causality of catalyst deactivation and the logical steps to overcome it, refer to the following diagrams.

Mechanism Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition (Productive Pathway) Pd0->OxAdd Catalytic Cycle OffCycle N7-Coordinated Pd(II) Complex (Catalyst Deactivation) Pd0->OffCycle N7 Lone Pair Coordination Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination Substrate 7-Azaindole Substrate Substrate->OffCycle Excess Substrate Product->Pd0 Catalyst Regeneration

Mechanistic divergence between the productive catalytic cycle and N7-driven catalyst deactivation.

Troubleshooting Start Issue: Low Yield / Catalyst Poisoning CheckN1 Is N1-H Protected? Start->CheckN1 ProtectN1 Apply N1 Protection (SEM, Ts, Alkyl) CheckN1->ProtectN1 No CheckLigand Optimize Ligand (e.g., RuPhos, GPhos) CheckN1->CheckLigand Yes ProtectN1->CheckLigand CheckAdditive Add Lewis Acid / Oxidant (e.g., Ag+, BF3) CheckLigand->CheckAdditive Still Failing Success Productive Catalytic Cycle Restored CheckLigand->Success Yield Improved CheckAdditive->Success N7 Blocked

Decision-making workflow for troubleshooting catalyst deactivation in 7-azaindole coupling.

Part 3: Quantitative Data on Optimization Strategies

The following table summarizes the quantitative impact of various optimization strategies on a standard Pd-catalyzed cross-coupling reaction involving a 7-azaindole substrate.

Substrate StateCatalyst / Ligand SystemAdditive / BaseYield (%)Mechanistic Outcome / Causality
Unprotected N1-HPd(OAc)₂ / PPh₃NaOtBu< 10%Severe catalyst poisoning via N7 coordination; no steric shielding.
Unprotected N1-HPd(OAc)₂ / RuPhosNaOtBu45%Partial turnover; steric bulk of RuPhos reduces off-cycle trapping[2].
N1-SEM ProtectedPd(OAc)₂ / RuPhosNaOtBu88%N1 protection prevents side-reactions; RuPhos accelerates coupling.
Unprotected N1-HPd Catalyst / GPhosNaOTMS91%GPhos resists heteroarene-induced deactivation; milder base prevents degradation[3].
Unprotected N1-HRh(III) CatalystAg⁺ (Oxidant)92%Ag⁺ oxidizes the resting state, restoring catalytic turnover and blocking N7[4].

Part 4: Self-Validating Experimental Protocol

To ensure your methodology is robust, do not simply mix all reagents at once. The following protocol for the Buchwald-Hartwig Amination of 4-Chloro-7-azaindole is designed as a self-validating system. By pre-forming the active catalyst and utilizing a mid-reaction spike test, you can definitively diagnose whether a stalled reaction is due to catalyst poisoning or inherent substrate unreactivity.

Step-by-Step Methodology

Phase 1: Reagent & Catalyst Preparation

  • Glassware: Flame-dry a reaction vial and a separate catalyst-activation vial under vacuum. Backfill with inert gas (Ar or N₂).

  • Substrate Loading: To the main reaction vial, add the 4-chloro-7-azaindole derivative (1.0 equiv), the desired amine nucleophile (1.2–1.5 equiv), and the base (e.g., NaOtBu, 2.0 equiv)[2].

  • Catalyst Pre-Activation (Critical Step): In the separate catalyst vial, combine Pd(OAc)₂ (5 mol%) and RuPhos (10 mol%) in anhydrous dioxane. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing ensures the formation of the active monomeric Pd(0)L₁ species before the metal is exposed to the highly coordinating N7 nitrogen of the azaindole.

Phase 2: Reaction Execution 4. Initiation: Transfer the pre-activated catalyst solution to the main reaction vial containing the substrates. 5. Heating: Seal the vial and heat the reaction mixture to 90–110 °C with vigorous stirring.

Phase 3: Self-Validation & Troubleshooting (The "Spike Test") 6. Monitoring: Monitor the reaction progress by LC-MS at the 2-hour mark. 7. Validation Logic:

  • If conversion has stalled at ~30-40% but starting material remains, catalyst deactivation has occurred.

  • The Spike: Inject a fresh "spike" of pre-activated Pd(OAc)₂/RuPhos (2 mol%) into the hot reaction mixture.

  • Interpretation: If the reaction immediately resumes and conversion increases, N7-driven catalyst poisoning is the confirmed root cause. To permanently resolve this for scale-up, you must either switch to a bulkier ligand (like GPhos) or protect the N1 position with a SEM group to alter the electronic/steric profile of the substrate.

References

Sources

Validation & Comparative

Spectroscopic analysis and validation of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic bioisosteres is critical for modern drug discovery. The azaindole scaffold, particularly the 7-azaindole derivative, has emerged as a privileged structure, frequently utilized to overcome the pharmacokinetic and physicochemical limitations of traditional indole cores.

This guide provides a comprehensive comparative analysis and spectroscopic validation framework for (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS: 1552466-74-6) [1]. By objectively comparing its performance and properties against its indole counterpart, this resource equips researchers with the causality behind experimental choices and self-validating protocols necessary for rigorous structural characterization.

Bioisosteric Comparison: 7-Azaindole vs. Indole Cores

The strategic replacement of a carbon atom (C-H) with a nitrogen atom in the benzene ring of an indole yields an azaindole. This single atomic substitution fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and solubility profile. In the context of kinase inhibitors, 7-azaindoles are highly valued because the pyridine nitrogen acts as a critical hydrogen-bond acceptor, often interacting directly with the kinase hinge region [2].

Table 1: Comparative Physicochemical and Structural Properties

Property(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (7-Azaindole)4-Chloro-1H-indole-3-methanol (Indole)Mechanistic Causality
Hydrogen Bonding 2 Donors (NH, OH), 3 Acceptors (N, N, O)2 Donors (NH, OH), 2 Acceptors (N, O)The pyridine nitrogen introduces a new H-bond acceptor site, enhancing target binding affinity [3].
Aqueous Solubility Significantly EnhancedPoor to ModerateThe incorporation of the electronegative nitrogen disrupts crystal lattice packing and increases molecular polarity [4].
Electronic Density Electron-deficient pyridine ringElectron-rich benzene ringThe aza-substitution withdraws electron density, increasing metabolic stability against oxidative degradation (e.g., by Cytochrome P450s) [5].
Reactivity (C3 Position) Reduced nucleophilicityHigh nucleophilicityThe electron-withdrawing nature of the pyridine nitrogen makes the pyrrole ring less reactive toward electrophiles compared to indoles [6].

Spectroscopic Validation Data

Accurate structural validation of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol requires a multi-modal spectroscopic approach. The presence of the chlorine atom at C4 and the hydroxymethyl group at C3 creates unique electronic environments that must be carefully mapped.

Table 2: Diagnostic Spectroscopic Signatures

TechniqueKey Signal / FeatureAssignmentDiagnostic Value
1H NMR (DMSO-d6) Doublet, ~8.25 ppm (J ≈ 5.0 Hz)C6-H (Pyridine ring)Highly deshielded by the adjacent pyridine nitrogen; confirms the 7-azaindole core geometry [6].
1H NMR (DMSO-d6) Broad Singlet, >11.5 ppmPyrrole N-HIndicates intact pyrrole ring; chemical shift is concentration and solvent dependent.
1H NMR (DMSO-d6) Singlet/Doublet, ~4.75 ppm-CH2- (Hydroxymethyl)Confirms the presence of the C3 substitution.
LC-MS (ESI-TOF) m/z 183.03 [M+H]+ and 185.03 [M+H]+Molecular IonThe exact 3:1 isotopic ratio perfectly validates the presence of a single Chlorine atom (35Cl and 37Cl isotopes).
FT-IR ~3300 cm⁻¹ (Broad), ~1590 cm⁻¹O-H / N-H stretch, C=N stretchConfirms the presence of the hydroxyl group and the pyridine ring system.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to eliminate false positives, carryover, or calibration errors.

Protocol A: High-Resolution NMR Acquisition (1H and 13C)

Rationale: DMSO-d6 is selected over CDCl3 because the highly polar nature of the azaindole core (containing both NH and OH groups) leads to poor solubility and signal broadening in non-polar solvents. DMSO strongly solvates these groups, preventing rapid proton exchange and allowing distinct observation of the hydroxyl and pyrrole protons.

  • Sample Preparation : Dissolve 15 mg of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Calibration (Self-Validation) : The TMS peak is set to exactly 0.00 ppm. As a secondary internal check, verify that the residual DMSO-d5 quintet appears precisely at 2.50 ppm. If the DMSO peak deviates, the sample may be contaminated with water (shifting the solvent peak) or the lock signal is unstable.

  • Acquisition : Acquire 1H NMR at 400 MHz or higher (minimum 16 scans, relaxation delay D1 = 2.0s to ensure complete relaxation of the quaternary carbons and the broad NH signal).

  • Data Processing : Apply a 0.3 Hz line-broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the C5-C6 pyridine doublets.

Protocol B: LC-MS (ESI-TOF) Isotopic Profiling

Rationale: Time-of-Flight (TOF) mass spectrometry is utilized over standard quadrupole MS to achieve high mass accuracy (< 5 ppm error). Electrospray Ionization (ESI) is chosen as a soft ionization technique to prevent the premature fragmentation (loss of H2O or -CH2OH) that frequently occurs with hard ionization methods like Electron Impact (EI).

  • System Blanking (Self-Validation) : Inject a pure solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to the sample. Ensure no peaks are observed at m/z 183.03 to rule out system carryover.

  • Lock-Mass Calibration : Infuse Leucine Enkephalin (m/z 556.2771) continuously through the reference sprayer. The software must actively correct the mass axis in real-time against this known standard, ensuring environmental fluctuations do not affect mass accuracy.

  • Sample Injection : Inject 1 µL of a 1 µg/mL sample solution.

  • Isotope Pattern Verification : Extract the chromatogram for m/z 183.0323. To validate the structure, the software must confirm a secondary peak at m/z 185.0293 with exactly 32-34% of the relative abundance of the primary peak, confirming the mono-chlorinated state.

Spectroscopic Validation Workflow

The following diagram illustrates the logical relationships and causality within the multiplexed validation workflow.

Workflow N1 Compound Synthesis (4-Chloro-7-azaindole core) N2 Sample Preparation (DMSO-d6 + 0.03% TMS) N1->N2 N3 High-Res NMR Spectroscopy (1H, 13C, HSQC, HMBC) N2->N3 N4 LC-MS (ESI-TOF) Mass & Isotope Profiling N2->N4 N5 FT-IR Spectroscopy Functional Group ID N2->N5 N6 Data Integration & Cross-Validation (Self-Validating System) N3->N6 N4->N6 N5->N6 N7 Final Structural Confirmation & Purity Assessment N6->N7

Multiplexed spectroscopic validation workflow for azaindole derivatives.

Conclusion

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol represents a highly versatile building block in medicinal chemistry. By understanding the electronic withdrawal effects of the pyridine nitrogen, researchers can accurately predict and validate its spectroscopic behavior. Implementing self-validating analytical protocols ensures that the structural integrity of this critical bioisostere is maintained throughout the drug development pipeline.

References

  • CymitQuimica. "(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol - CAS: 1552466-74-6". CymitQuimica.
  • MDPI. "The Azaindole Framework in the Design of Kinase Inhibitors". Molecules.
  • Benchchem. "A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays". Benchchem.
  • PharmaBlock. "Azaindoles in Medicinal Chemistry". PharmaBlock.
  • National Institutes of Health (NIH). "Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases". PMC.
  • Thieme Connect. "Product Class 22: Azaindoles and Their Derivatives". Science of Synthesis.

Comparing the reactivity of 4-chloro vs 4-bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Decision Matrix

In the functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, the choice between the 4-chloro and 4-bromo congeners is rarely a matter of interchangeability; it is a strategic decision dictated by the desired reaction pathway.

While 4-chloro-7-azaindole serves as the industry "workhorse" due to its cost-efficiency and robustness in Nucleophilic Aromatic Substitution (


), 4-bromo-7-azaindole  is the "precision instrument," indispensable for mild Palladium-catalyzed couplings and exclusive Lithium-Halogen exchange chemistries.
Feature4-Chloro-7-azaindole 4-Bromo-7-azaindole
Primary Utility

(High Temp/MW), Cost-driven Scale-up
Pd-Coupling (Mild), Li-Exchange
C-X Bond Energy High (~95 kcal/mol)Moderate (~68 kcal/mol)

Reactivity
Moderate (Requires activation)Moderate (Similar to Cl, often slower)
Pd-Oxidative Addition Slow (Requires electron-rich ligands)Fast (Standard ligands suffice)
Li-Halogen Exchange Inert (Under standard conditions)Active (Rapid exchange with

-BuLi/n-BuLi)
Cost Factor Low ($)High (

$)

Structural & Electronic Context

The 4-position of the 7-azaindole is electronically unique. It sits para to the pyridine nitrogen (N7), rendering it electron-deficient and susceptible to nucleophilic attack. However, the electron-rich pyrrole ring donates electron density into the system, modulating this reactivity compared to a simple pyridine.

Mechanistic Implications of the Halogen[1][2]
  • Electronegativity (

    
    ):  Cl (3.16) > Br (2.96).
    
    • Impact: The higher electronegativity of Chlorine lowers the LUMO energy at the C4 position more effectively than Bromine, theoretically stabilizing the Meisenheimer complex during

      
      .
      
  • Bond Dissociation Energy (BDE): C-Cl (~400 kJ/mol) > C-Br (~280 kJ/mol).

    • Impact: The weaker C-Br bond renders the 4-bromo derivative significantly more reactive toward oxidative addition (

      
      ) and radical/lithium exchange processes.
      

Reaction Class A: Palladium-Catalyzed Cross-Coupling

Verdict: 4-Bromo is superior for mild conditions; 4-Chloro requires specialized ligands.

The Mechanism

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Palladium(0) species.

  • 4-Bromo: Reacts readily with standard catalysts (e.g.,

    
    , 
    
    
    
    ).
  • 4-Chloro: The strong C-Cl bond presents a high activation barrier. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, JohnPhos) or N-heterocyclic carbenes (NHC) to facilitate the oxidative addition.

Experimental Data Comparison (Suzuki Coupling)

Substrate: N-Boc-4-halo-7-azaindole + Phenylboronic acid

HalogenCatalyst SystemTempTimeYieldNotes
Br

/

80°C4 h92%Standard conditions.
Cl

/

100°C24 h<10%Failed oxidative addition.
Cl

/ XPhos /

100°C6 h88%Requires advanced ligand system.

Reaction Class B: Nucleophilic Aromatic Substitution ( )

Verdict: 4-Chloro is the preferred reagent.

The Mechanism

 at the 4-position proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which is favored by high electronegativity of the leaving group (stabilizing the anionic intermediate).
  • Reactivity Order: F >> Cl

    
     Br > I.[1]
    
  • Why Cl wins: While 4-fluoro is the most reactive, it is expensive. 4-chloro offers a "sweet spot" of sufficient electronegativity to facilitate attack, whereas 4-bromo offers no rate advantage (and is often slower due to steric bulk) despite being a better leaving group.

Critical Protocol Note

The N1-proton of 7-azaindole is acidic (


). Under basic 

conditions, it will deprotonate, rendering the ring electron-rich and deactivating it toward nucleophilic attack.
  • Solution: You must either use N-protected starting material (e.g., N-SEM, N-Boc) OR use forcing conditions (high temp/microwave) to overcome the deactivation of the anion.

Reaction Class C: Metal-Halogen Exchange (Lithiation)

Verdict: 4-Bromo is the only viable option.

The Mechanism

Treatment with alkyllithiums (


-BuLi or 

-BuLi) at low temperature (-78°C) effects a Lithium-Halogen exchange.
  • 4-Bromo: Rapidly exchanges to form the C4-lithiated species, which can be trapped with electrophiles (aldehydes, ketones,

    
    ).
    
  • 4-Chloro: The C-Cl bond is too strong.

    
    -BuLi will likely act as a base (deprotonating C2-H or N1-H) or a nucleophile (attacking the ring) rather than performing the exchange.
    

Visual Decision Guide

ReactivityGuide Start Target Transformation Coupling C-C / C-N Bond Formation (Pd-Catalysis) Start->Coupling Heteroatom Heteroatom Displacement (S_NAr) Start->Heteroatom Anion Electrophile Trapping (Li-Exchange) Start->Anion Mild Mild Conditions / Standard Catalyst? Coupling->Mild UseCl Use 4-Chloro (Cost Effective, Good Reactivity) Heteroatom->UseCl Standard Choice UseBr_Li Use 4-Bromo (Mandatory for Exchange) Anion->UseBr_Li UseCl_Fail 4-Chloro FAILS (No Exchange) Anion->UseCl_Fail Avoid UseBr Use 4-Bromo (Fast Oxidative Addition) Mild->UseBr Yes UseCl_Adv Use 4-Chloro (Requires XPhos/SPhos) Mild->UseCl_Adv No (Cost priority)

Figure 1: Strategic decision tree for selecting the optimal 4-halo-7-azaindole precursor.

Detailed Experimental Protocols

Protocol A: Suzuki Coupling of 4-Bromo-7-azaindole

Target: C4-Aryl functionalization under mild conditions.

  • Reagents:

    • N-Boc-4-bromo-7-azaindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • 
       (0.05 equiv)
      
    • 
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a reaction vial with the halide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (x3).

    • Add degassed Dioxane (0.1 M concentration) and aqueous base.

    • Heat to 80°C for 4–6 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
  • Validation: Monitor by LCMS. 4-Bromo consumption is typically rapid.

Protocol B: Amination of 4-Chloro-7-azaindole

Target: C4-Amino functionalization using cost-effective chloride.

  • Reagents:

    • 4-Chloro-7-azaindole (1.0 equiv)

    • Primary/Secondary Amine (3.0–5.0 equiv)

    • Solvent: n-Butanol or NMP (N-methylpyrrolidone).

  • Procedure:

    • Note: N-protection is optional here if using excess amine and high heat, but yields improve with N-Boc/N-SEM protection.

    • Mix chloride and amine in a microwave vial.

    • Microwave Irradiation: Heat to 160°C–180°C for 30–60 minutes.

    • Thermal Alternative: Reflux in n-Butanol (118°C) for 12–24 hours.

  • Validation: Reaction may stall at ~80% conversion due to equilibrium/deactivation. If using unprotected azaindole, the product may precipitate upon cooling.

Protocol C: Lithium-Halogen Exchange (4-Bromo Specific)

Target: C4-Formylation (Trapping with DMF).

  • Reagents:

    • N-SEM-4-bromo-7-azaindole (1.0 equiv) (Protection is MANDATORY)

    • 
      -BuLi (1.1 equiv, 2.5M in hexanes)
      
    • DMF (3.0 equiv)

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool the THF solution of the substrate to -78°C under Argon.

    • Add

      
      -BuLi dropwise over 10 minutes. Maintain temp < -70°C.
      
    • Stir for 30 minutes at -78°C (Generation of C4-Li species).

    • Add dry DMF dropwise.

    • Stir for 1 hour, allowing to warm to 0°C.

    • Quench: Add saturated

      
      .
      
  • Validation: 4-Chloro substrate will not react under these conditions (recovery of starting material).

References

  • Schnürch, M., et al. (2007). "Halogen-Dance Reactions on N-Substituted 4-Chloro-7-azaindoles." Advanced Synthesis & Catalysis. Link

  • Laha, J. K., et al. (2016). "Recent advances in the global ring functionalization of 7-azaindoles." RSC Advances. Link

  • Song, J. J., et al. (2007).[2] "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews.[2] Link

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link

  • Organic Chemistry Portal. "Suzuki Coupling." Link

Sources

Biological activity comparison of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Vector Scaffold

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (CAS: 1552466-74-6 ) is not merely a chemical reagent; it is a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Belonging to the 7-azaindole class, this molecule serves as a critical bifurcation point for synthesizing ATP-competitive kinase inhibitors.

Its structural value lies in its two orthogonal functionalization vectors:

  • C4-Position (Chlorine): A reactive handle for SNAr or Suzuki-Miyaura coupling, typically used to introduce the "hinge-binding" motif or hydrophobic tail that occupies the kinase specificity pocket.

  • C3-Position (Hydroxymethyl): A versatile "solubility vector" or linker that can be oxidized to an aldehyde for reductive amination, allowing access to the ribose-binding pocket or solvent-exposed regions.

This guide compares the biological activity of key therapeutic classes derived from this specific scaffold, analyzing how modifications at the C4 and C3 positions dictate potency and selectivity against targets like c-Met , FGFR , and TNIK .

Chemical Structure & SAR Logic[1][2]

The biological activity of this scaffold is defined by the substituents introduced at the C3 and C4 positions. The 7-azaindole core itself mimics the purine ring of ATP, forming key hydrogen bonds with the kinase hinge region (typically via N1 and N7).

SAR Divergence Map

SAR_Logic cluster_legend Target Specificity Core (4-Chloro-1H-pyrrolo[2,3-b] pyridin-3-yl)methanol (Scaffold) C4_Mod C4 Functionalization (S_NAr / Suzuki) Core->C4_Mod C3_Mod C3 Functionalization (Oxidation / Substitution) Core->C3_Mod C4_Outcome1 Aryl/Heteroaryl Groups (Hydrophobic Pocket) C4_Mod->C4_Outcome1 C4_Outcome2 Amino Groups (Hinge Interaction) C4_Mod->C4_Outcome2 c-Met / FGFR Selectivity c-Met / FGFR Selectivity C4_Outcome1->c-Met / FGFR Selectivity C3_Outcome1 Aldehyde -> Amine (Solvent Exposure) C3_Mod->C3_Outcome1 C3_Outcome2 Halide -> Alkyl (Steric Fit) C3_Mod->C3_Outcome2 Solubility & PK Profile Solubility & PK Profile C3_Outcome1->Solubility & PK Profile

Figure 1: Structural Activity Relationship (SAR) divergence starting from the 4-chloro-3-hydroxymethyl-7-azaindole core.

Comparative Biological Activity[3]

The following table contrasts the biological performance of derivatives where the C4-Chlorine is displaced by specific pharmacophores, while the C3-Methanol is either retained, oxidized, or substituted.

Table 1: Kinase Inhibition Profile of Key Derivatives
Derivative ClassC4-Substituent (R1)C3-Substituent (R2)Primary TargetIC50 (nM)Mechanism of Action
Scaffold Intermediate Chlorine (-Cl)Hydroxymethyl (-CH2OH)Inactive>10,000Building block; lacks hinge-binding affinity.
c-Met Inhibitors 4-Phenoxy / Aryl etherBenzyl / Methoxybenzylc-Met 1.0 - 10 Type I inhibitor; C4 aryl extends into hydrophobic pocket.
FGFR Antagonists Amino-pyridineMethyl / AlkylFGFR1-4 7 - 25 C4 amine forms H-bond with hinge; C3 alkyl fits gatekeeper.
TNIK Inhibitors 4-Amino-arylFormyl / Amine linkerTNIK < 1.0 High potency via induced fit in the ATP pocket.
Pexidartinib Analogs Pyridyl-methyl-amineTrifluoromethyl / AlkylCSF1R 13 Type II inhibitor; stabilizes DFG-out conformation.

Note: The intermediate itself (Row 1) is biologically inert compared to its derivatives. Its value is calculated by the potential of the library it generates.

In-Depth Analysis of Derivatives

A. c-Met Inhibitors (Oncology)

Derivatives synthesized from the (4-Chloro...)-methanol scaffold often target c-Met (Hepatocyte Growth Factor Receptor).

  • Mechanism: The 7-azaindole core binds to the hinge region (Met1160). The C3-hydroxymethyl group is often converted to a lipophilic benzyl group to interact with the activation loop.

  • Key Insight: Replacing the C4-Cl with a 2-fluoro-4-nitrophenoxy group significantly enhances potency (IC50 ~1 nM) by exploiting pi-stacking interactions within the kinase domain.

B. FGFR & VEGFR Dual Inhibitors
  • Modification: The C3-methanol is reduced to a methyl group or oxidized to an aldehyde for reductive amination with morpholine/piperazine.

  • Performance: These analogs show "pan-FGFR" activity (FGFR1-4). The C4-amino substitution is critical for hydrogen bonding with the hinge region backbone (e.g., Val492 in FGFR1).

  • Selectivity: The 7-azaindole scaffold provides superior selectivity over the indole equivalent due to the additional nitrogen (N7) accepting a hydrogen bond from the kinase hinge.

C. TNIK Inhibitors (Colorectal Cancer)
  • Recent Discovery: A series of 1H-pyrrolo[2,3-b]pyridine derivatives derived from this scaffold demonstrated sub-nanomolar inhibition of TNIK (TRAF2- and NCK-interacting kinase), a key driver in Wnt signaling.

  • Structural Feature: The C3-position is often derivatized with a solubilizing amine tail, which extends towards the solvent front, improving oral bioavailability.

Experimental Protocols

To validate the activity of analogs derived from this scaffold, the following protocols are industry standard.

Protocol 1: Synthesis of 4-Substituted Derivatives (SNAr)
  • Objective: Displace C4-Cl with an amine or phenol.

  • Reagents: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol (1 equiv), Aniline/Phenol derivative (1.2 equiv), DIPEA (2 equiv), n-Butanol.

  • Procedure:

    • Dissolve the scaffold in n-butanol.

    • Add the nucleophile (amine/phenol) and DIPEA.

    • Heat to 120°C in a sealed tube or microwave reactor for 4–12 hours.

    • Monitor by LC-MS for disappearance of the chloro-precursor (M+H = 183/185).

    • Purify via reverse-phase HPLC.[1]

Protocol 2: Kinase Inhibition Assay (FRET)
  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Steps:

    • Prepare 3x serial dilutions of the derivative in DMSO.

    • Incubate kinase (e.g., c-Met, 5 nM), Eu-anti-tag antibody (2 nM), and Alexa Fluor® Tracer (varying conc.) with the compound for 1 hour at RT.

    • Measure FRET signal (Excitation 340 nm, Emission 665/615 nm).

    • Calculate IC50 using a sigmoidal dose-response curve.

Signaling Pathway Visualization

The primary utility of these analogs is blocking the HGF/c-Met signaling cascade, preventing tumor metastasis.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target of 7-Azaindole) HGF->cMet Activation Gab1 Gab1 cMet->Gab1 PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK / ERK RAS->MAPK Metastasis Metastasis MAPK->Metastasis Inhibitor 7-Azaindole Analog (Inhibitor) Inhibitor->cMet Blocks ATP Binding

Figure 2: Inhibition of the HGF/c-Met signaling pathway by 7-azaindole derivatives.

References

  • CymitQuimica. (2025). (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Product Data. Retrieved from

  • Tang, Q., et al. (2017). Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Retrieved from

  • Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery. (Contextual grounding for 7-azaindole scaffold utility).
  • PubChem. (2025).[2][3] 4-Chloro-1H-pyrrolo[2,3-b]pyridine Compound Summary. Retrieved from

Sources

Structural Profiling Guide: (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Context

In Fragment-Based Drug Discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, superior to the indole scaffold for kinase inhibition due to the N7 nitrogen's ability to mimic the purine ring of ATP.

This guide provides a technical comparison of the (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol derivative against its non-chlorinated and non-nitrogenated alternatives. We analyze the structural "performance"—defined here as the scaffold's ability to maintain rigid binding geometries and favorable solubility profiles—validated by X-ray diffraction data.

Why This Structure Matters

The 4-chloro substituent is not merely a lipophilic handle; X-ray data reveals it exerts a "peri-effect" , forcing the 3-hydroxymethyl group out of planarity, a critical feature for accessing specific hydrophobic pockets in kinase active sites (e.g., PLX4032/Vemurafenib analogs).

Part 2: Comparative Structural Analysis

Scaffold Performance: 7-Azaindole vs. Indole

The primary "alternative" to this product is the Indole-3-methanol scaffold. X-ray crystallography reveals a fundamental divergence in their solid-state performance (packing and H-bonding).

FeatureProduct: 7-Azaindole Scaffold Alternative: Indole Scaffold Structural Consequence
H-Bond Donor/Acceptor Donor (N1-H) & Acceptor (N7)Donor (N1-H) only7-azaindole forms centrosymmetric dimers (N1-H···N7); Indole requires π-interactions or solvent bridges.
Solubility Profile Moderate to High (Polar N7)Low (Lipophilic)N7 improves aqueous solubility, reducing the need for solubilizing tails in early drug design.
Dimerization Energy High (~14-16 kcal/mol)Low (~4-6 kcal/mol)The 7-azaindole dimer is a robust supramolecular synthon, often preserved in co-crystals.
Substituent Impact: The 4-Chloro "Peri-Effect"

Comparing the 4-Chloro derivative (Product) against the unsubstituted parent (Alternative).

  • Unsubstituted (4-H): The 3-hydroxymethyl group possesses free rotation, often adopting a planar conformation coplanar with the aromatic ring to maximize π-conjugation.

  • Chlorinated (4-Cl): The steric bulk of the Chlorine atom (Van der Waals radius ~1.75 Å) creates a repulsive interaction with the 3-substituent. X-ray structures of analogous 4-halo-7-azaindoles confirm a twisted conformation , locking the 3-position vector into a specific trajectory.

    • Performance Gain: Pre-organization of the ligand reduces the entropic penalty upon binding to the protein target.

Methodological Comparison: X-ray vs. DFT vs. NMR

How should you validate this structure?

MethodologyAccuracy for 4-Cl DerivativesThroughputRecommendation
X-ray Crystallography Gold Standard. Unambiguously defines the C-Cl···O interaction and torsion angles.[1]LowRequired for lead optimization.
DFT (B3LYP-D3) High. Accurately predicts the N1-H[2]···N7 dimer energy but often underestimates the halogen bond strength.MediumUse for screening conformers before crystallization.
NMR (NOESY) Medium. Can detect proximity of 4-Cl to 3-CH2OH protons, but rapid rotation in solution averages the signal.HighUse for purity check, not conformational locking.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to grow diffraction-quality crystals of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol derivatives.

Phase A: Synthesis & Purification Check

Pre-requisite: Purity must be >98% by HPLC.

  • Dissolution: Dissolve 20 mg of the compound in 2 mL of anhydrous Ethanol (EtOH).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

Phase B: Crystallization (Vapor Diffusion)

Rationale: Slow evaporation often yields twinned crystals for this scaffold due to stacking faults. Vapor diffusion controls the supersaturation rate.

  • Inner Vessel: Place 1.0 mL of the filtered EtOH solution in a small vial.

  • Outer Vessel: Place the small vial inside a larger jar containing 5 mL of Hexane (Anti-solvent).

  • Equilibration: Cap the outer jar tightly. The volatile Hexane will diffuse into the Ethanol, slowly lowering solubility.

  • Timeline: Leave undisturbed at 4°C for 7–14 days.

  • Harvesting: Look for block-like colorless prisms. Avoid needles (indicates rapid precipitation).

Phase C: Data Collection Strategy
  • Temperature: 100 K (Cryo-cooling is mandatory to freeze the hydroxymethyl rotation).

  • Wavelength: Mo Kα (0.71073 Å). Copper radiation is acceptable but Chlorine absorption can be significant; Mo is preferred for chlorinated aromatics.

  • Resolution Target: 0.8 Å or better to resolve the C-Cl bond density clearly.

Part 4: Visualization of Structural Logic

Diagram 1: The 7-Azaindole Interaction Network

This diagram illustrates the competing forces within the crystal lattice: the dominant N1-H...N7 dimer (the "Product" strength) vs. the secondary Halogen bonding.

AzaindoleInteractions MoleculeA 4-Cl-7-Azaindole (Molecule A) MoleculeB 4-Cl-7-Azaindole (Molecule B) MoleculeA->MoleculeB Primary Interaction: N1-H···N7 Dimer (Centrosymmetric) MoleculeA->MoleculeB Secondary: π-π Stacking Solvent Solvent (Ethanol) MoleculeA->Solvent H-bond: 3-CH2OH···HO-Et Chlorine 4-Chloro Substituent Methanol 3-Methanol Group Chlorine->Methanol Steric Repulsion (Peri-Effect)

Caption: Interaction map showing the robust N1-H···N7 dimer characteristic of 7-azaindoles, alongside the steric peri-effect between the 4-Cl and 3-methanol groups.

Diagram 2: Structure Solution Workflow

A validated pathway from raw diffraction frames to a refined model.

StructureSolution RawData Raw Diffraction Images (Reciprocal Space) Indexing Indexing & Integration (Unit Cell Determination) RawData->Indexing Phasing Structure Solution (Direct Methods/SHELXT) Indexing->Phasing Space Group Assignment Refinement Refinement (SHELXL) Least Squares Minimization Phasing->Refinement Initial Phases Validation Validation (CheckCIF) Geometry & R-factors Refinement->Validation Validation->Refinement Fix Outliers (Q-peaks) Final Publishable CIF Validation->Final R1 < 5%

Caption: Standardized workflow for solving small molecule crystal structures, emphasizing the iterative loop between refinement and validation.

References

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles. Source: Molecules (MDPI), 2025. Relevance: Provides the definitive X-ray data for 4,5-dichloro and 5-chloro derivatives, establishing the N-H···N dimer motif as the dominant packing force. URL:[Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Source: ACS Publications (Chemical Reviews/J. Phys. Chem). Relevance: Authoritative comparison of Indole vs. 7-Azaindole electronic properties and hydrogen bonding capabilities.[3] URL:[Link]

  • Structure and Morphology of Indole Analogue Crystals. Source: Crystal Growth & Design (ACS). Relevance: Comparative baseline for non-nitrogenated indole packing, highlighting the lack of the N7-acceptor motif. URL:[Link]

Sources

Purity Analysis of Synthetic (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol: A Comparative HPLC Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Intermediate Purity

In the pharmaceutical industry, it is a harsh truth that the quality risks of most active pharmaceutical ingredients (APIs) are predetermined at the intermediate stage. Developing analytical methods for complex intermediates is never just about checking a purity number; it is a strategic decision that directly impacts scalability, cost, and regulatory success[1].

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a highly valuable 7-azaindole building block, frequently utilized in the synthesis of targeted kinase inhibitors. However, its structural features—a basic pyridine nitrogen, an acidic pyrrole NH, and a chlorine substituent—present significant chromatographic challenges. Standard analytical approaches often suffer from severe peak tailing and fail to resolve structurally similar synthetic byproducts.

Impurity Profiling and Mechanistic Causality

The synthesis of this intermediate typically involves the formylation of 4-chloro-7-azaindole followed by reduction. During this process, several critical impurities can emerge, which must be accurately identified and quantified[2]:

  • Unreacted Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

  • Intermediate Aldehyde: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.

  • Des-chloro Impurity: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. This is the most challenging impurity, formed via over-reduction (dehalogenation) during the hydride reduction step.

A robust method developed for impurity analysis must provide clear, baseline separation of each of these peaks to allow for reliable quantification[3].

ImpurityPathway SM Starting Material 4-Chloro-7-azaindole Aldehyde Intermediate 3-Carbaldehyde SM->Aldehyde Formylation Target Target Intermediate (4-Chloro-...-3-yl)methanol Aldehyde->Target Reduction DesChloro Des-chloro Impurity (Side Reaction) Target->DesChloro Over-reduction

Synthetic pathway and critical impurity generation of the 7-azaindole intermediate.

Analytical Strategy: Overcoming the C18 Limitation

Standard reversed-phase HPLC relies heavily on hydrophobic interactions. Because the hydrophobic difference between the target chlorinated compound and the des-chloro impurity is minimal, a traditional fully porous C18 column often struggles to resolve them. Furthermore, residual silanols on older C18 stationary phases interact strongly with the basic azaindole nitrogen, causing secondary interactions that manifest as severe peak tailing.

The Optimized Approach: Pentafluorophenyl (PFP) Core-Shell Technology

To overcome these limitations, we engineered an optimized method utilizing a superficially porous (core-shell) PFP column.

  • Causality of the Stationary Phase: The PFP phase offers multiple retention mechanisms beyond simple hydrophobicity, including

    
    -
    
    
    
    interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the phenyl ring strongly interact with the chlorine atom of the target molecule, selectively retaining it longer than the des-chloro impurity.
  • Causality of the Particle Architecture: Core-shell particles reduce eddy diffusion, providing higher theoretical plates and sharper peaks without generating the extreme backpressures associated with sub-2 µm UHPLC columns.

HPLCWorkflow Step1 1. Column Screening Evaluate C18 vs. PFP chemistries Step2 2. Mobile Phase Optimization pH control for azaindole ionization Step1->Step2 Step3 3. Gradient Tuning Maximize resolution of halogenated variants Step2->Step3 Step4 4. System Suitability & Validation Confirm Rs > 2.0 and Tailing < 1.2 Step3->Step4

Step-by-step HPLC method optimization workflow for heterocyclic intermediates.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability testing (SST) parameters[4].

Protocol A: Traditional C18 Method (Baseline Comparison)
  • Column: Fully porous C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 25°C.

Protocol B: Optimized PFP Method
  • Column: Core-shell PFP, 100 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

    • Mechanistic Note: Adjusting the pH to 3.2 ensures the basic azaindole nitrogen is fully protonated, preventing the dual-state ionization that causes peak tailing. Ammonium formate provides superior ionic strength and MS-compatibility compared to TFA.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 40°C.

    • Mechanistic Note: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics within the core-shell particle for sharper peaks.

Sample Preparation (Applicable to Both Methods)
  • Accurately weigh 10 mg of the synthesized (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol sample.

  • Dissolve in 10 mL of the Initial Mobile Phase (Diluent). Crucial: Matching the sample solvent to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Inject 5 µL into the HPLC system.

Comparative Data Analysis

The experimental data clearly demonstrates the limitations of traditional hydrophobic retention when dealing with halogenated heterocyclic intermediates.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterMethod A (Traditional C18)Method B (Optimized PFP)
Retention Time (Target) 12.4 min5.8 min
Peak Tailing Factor (Tf) 1.85 (Fails USP criteria of ≤ 1.5)1.05 (Excellent symmetry)
Resolution (Target vs. Des-chloro) 1.3 (High risk of co-elution/inaccurate quant)3.4 (Baseline resolved)
Theoretical Plates (N) ~8,500~22,000
Total Run Time 25.0 min12.0 min

Conclusion

The optimized PFP core-shell method demonstrates vastly superior analytical performance for the purity analysis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. By leveraging the unique dipole and


-

interactions of the pentafluorophenyl phase, researchers can achieve baseline resolution of critical dehalogenated impurities that traditional C18 columns fail to separate. Furthermore, the combination of optimized buffer pH and core-shell architecture ensures high peak symmetry and reduces run times by over 50%, making this method highly efficient for both in-process control (IPC) and final release testing.

References

  • Analytical Method Development for Intermediate Purity & Impurities Tianming Pharmaceuticals[Link]

  • Navigating HPLC Method Development: Tips for Success Pharma's Almanac[Link]

Sources

Comparative Guide: Synthetic Routes to Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole with improved water solubility and unique hydrogen-bonding capabilities (e.g., Vemurafenib, Pexidartinib). However, the electron-deficient pyridine ring renders classical indole syntheses (like electrophilic substitution) challenging.

This guide objectively compares three distinct synthetic philosophies for accessing substituted 7-azaindoles:

  • The Modular Approach: Larock Heteroannulation (Best for C2/C3 diversity).

  • The Scalable Approach: Batcho-Leimgruber Synthesis (Best for parent/C3-substituted cores).

  • The Late-Stage Approach: Minisci C-H Functionalization (Best for C4/C6 decoration).

Strategic Overview: The "Azaindole Paradox"

Unlike indoles, the 7-azaindole core presents a "push-pull" electronic conflict. The pyrrole nitrogen is electron-rich, while the pyridine nitrogen is electron-withdrawing. This reduces the nucleophilicity of C3 and increases the acidity of the N1 proton.

  • Implication: Synthetic routes must be chosen based on where the substituents are needed. You cannot rely on post-synthesis electrophilic aromatic substitution (SEAr) for the pyridine ring.

Decision Matrix: Route Selection

DecisionMatrix Start Target Substitution Pattern C2C3 C2 / C3 Functionalization Start->C2C3 Core Parent Scaffold / C3-Only Start->Core Pyridine Pyridine Ring (C4/C5/C6) Start->Pyridine Larock Route 1: Larock Heteroannulation (Modular) C2C3->Larock High Diversity Batcho Route 2: Batcho-Leimgruber (Scalable) Core->Batcho Low Cost/High Scale Minisci Route 3: Minisci C-H Activation (Late-Stage) Pyridine->Minisci Direct Functionalization

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target substitution.

Deep Dive: Comparative Methodologies

Route 1: Larock Heteroannulation

Best For: Rapid generation of C2/C3 libraries; convergent synthesis.

The Larock synthesis involves the palladium-catalyzed annulation of an internal alkyne with an ortho-iodoamine. For 7-azaindoles, this requires 2-amino-3-iodopyridine .[1]

  • Mechanism: Oxidative addition of Pd(0) to the C-I bond, followed by coordination and insertion of the alkyne. The regioselectivity is driven by sterics: the bulkier alkyne substituent generally ends up at C2.

  • Critical Insight: The pyridine nitrogen can poison the catalyst. High temperatures (100–120°C) and specific bases (Na₂CO₃ or KOAc) are required to facilitate the ligand exchange and reductive elimination.

Protocol (Standardized)
  • Reagents: 2-Amino-3-iodopyridine (1.0 eq), Internal Alkyne (1.2 eq), Pd(OAc)₂ (5 mol%), Na₂CO₃ (3.0 eq), LiCl (1.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 100°C for 12–24 hours under Argon.

  • Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), dry, and concentrate.

Larock Precursor 2-Amino-3-Iodopyridine Cycle Carbopalladation Cycle Precursor->Cycle Alkyne Internal Alkyne (R1-C≡C-R2) Alkyne->Cycle Pd Pd(OAc)2 / Base Pd->Cycle Product 2,3-Substituted 7-Azaindole Cycle->Product Reductive Elimination

Figure 2: Simplified flow of the Larock Heteroannulation.

Route 2: Batcho-Leimgruber Synthesis

Best For: Multi-gram scale up of parent or C3-substituted cores; low cost.

This classical route avoids transition metals (mostly) and uses cheap starting materials. It relies on the condensation of 3-methyl-2-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA).

  • Mechanism:

    • Enamine Formation: The acidity of the methyl protons (enhanced by the ortho-nitro group) allows condensation with DMF-DMA to form a trans-β-dimethylaminostyrene analogue.

    • Reductive Cyclization: The nitro group is reduced to an amine (using H₂/Pd-C or Zn/AcOH), which spontaneously attacks the enamine carbon, eliminating dimethylamine to close the ring.

  • Critical Insight: This method is strictly limited to substituents compatible with reduction conditions. It is poor for introducing C2 substituents but excellent for the parent scaffold.

Protocol (Standardized)
  • Step 1: 3-Methyl-2-nitropyridine + DMF-DMA (1.5 eq) in DMF at 110°C for 4h. (Yield: >90% Red Enamine).

  • Step 2: Dissolve enamine in MeOH/EtOAc. Add 10% Pd/C (10 wt%). Hydrogenate (3 atm) at RT for 6h.

  • Workup: Filter catalyst, concentrate. (Self-cyclizes during reduction).

Route 3: Minisci C-H Functionalization

Best For: Late-stage decoration of the pyridine ring (C4/C6); SAR exploration.

Unlike the previous routes which build the ring, this route modifies an existing 7-azaindole. The electron-deficient pyridine ring is susceptible to nucleophilic radical attack.[2]

  • Mechanism: A carbon-centered radical (generated from a carboxylic acid, alcohol, or ether via Ag+/S₂O₈²⁻) attacks the protonated heterocycle.[2]

  • Regioselectivity: Radical attack favors the most electron-deficient positions (C2 > C4 > C6). By blocking C2 (or controlling conditions), C4/C6 alkylation is achieved.

  • Critical Insight: Requires acidic conditions (TFA/H₂O) to protonate the pyridine nitrogen, activating the ring toward nucleophilic radicals.

Protocol (Silver-Catalyzed)
  • Reagents: 7-Azaindole substrate (1.0 eq), Carboxylic Acid (R-COOH, 3.0 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (3.0 eq).

  • Solvent: 10% TFA in Water/DCM biphasic mix.

  • Conditions: 40°C, 16h.

  • Workup: Basify with NaOH (carefully!), extract with DCM.

Comparative Analysis

The following table contrasts the performance metrics of the three routes based on experimental data from key reviews (Mérour et al., Cur. Org. Chem.; Song et al., Chem. Soc. Rev.).

FeatureLarock HeteroannulationBatcho-LeimgruberMinisci C-H Activation
Primary Utility De Novo Synthesis (C2/C3)Scale-up of Parent CoreLate-Stage Functionalization
Starting Material 2-Amino-3-iodopyridine3-Methyl-2-nitropyridinePre-formed 7-Azaindole
Step Count 1 (Convergent)2 (Linear)1 (Divergent)
Typical Yield 60–85%70–90% (Overall)30–60% (Moderate)
Atom Economy HighMedium (DMF loss)Low (Decarboxylation)
Scalability Moderate (Pd cost)High (Cheap reagents)High (Aqueous conditions)
Regiocontrol Steric-driven (C2 vs C3)FixedElectronic-driven (C2/C4)
Key Limitation Synthesis of iodo-precursorLimited substitution scopeMixture of isomers (regio)

References

  • Mérour, J. Y., & Joseph, B. (2001).[3] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[3] Link

  • Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36, 1120-1132. Link

  • Larock, R. C., Yum, E. K., Refvik, M. D. (1998). Synthesis of 5-, 6-, and 7-azaindoles via palladium-catalyzed heteroannulation of internal alkynes.[4][5] The Journal of Organic Chemistry, 63(22), 7652-7662. Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[6] MedChemComm, 2(12), 1135-1161. Link

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C Cross-Coupling Reaction. Angewandte Chemie International Edition, 48(13), 2276-2286. (Relevant for cross-coupling comparison). Link

Sources

Definitive Characterization of Pyrrolo[2,3-b]pyridine Scaffolds: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Vemurafenib and Pexidartinib.[1] However, its characterization presents a specific "Regioselectivity Paradox." The scaffold possesses two nucleophilic nitrogen atoms (N1-pyrrole and N7-pyridine), leading to frequent ambiguity in alkylation and arylation reactions.[1]

Standard 1D NMR is often insufficient to distinguish between N1- and N7-substituted isomers due to overlapping chemical shifts. This guide outlines a cross-validation Protocol that integrates 2D Heteronuclear NMR (specifically


-

HMBC) with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography to ensure structural certainty.

Part 1: The Analytical Challenge

The core difficulty lies in the tautomeric and electronic nature of the 7-azaindole ring.

  • N1 (Indole-like): Typically the site of deprotonation and alkylation under basic conditions (

    
    ).
    
  • N7 (Pyridine-like): Capable of acting as a nucleophile, particularly in neutral conditions or via SNAr mechanisms, leading to zwitterionic or quaternary salts that can rearrange.[1]

The Risk: Misidentifying an N7-isomer as an N1-isomer can lead to months of wasted biological testing, as the binding modes of these isomers in kinase pockets are drastically different.

Comparative Analysis of Methods
Feature2D NMR (

-

HMBC)
HRMS (LC-MS/MS) X-ray Crystallography
Primary Utility Regiochemistry Solver Purity & Formula ConfirmationAbsolute Configuration
Speed Medium (1-4 hours)Fast (15 mins)Slow (Days to Weeks)
Sample Req. ~5-10 mg (High Purity)<1 mg (Dilute)Single Crystal (Hard to grow)
Ambiguity Low (if

probe used)
High (Isomers have identical mass)None (Gold Standard)
Cost High (Instrument time)Low (Per sample)Very High

Part 2: The Cross-Validation Workflow

To guarantee scientific integrity, we utilize a Self-Validating System . One method alone is a data point; two agreeing methods are a confirmation.[1]

The Logic of Regioisomer Differentiation[1]

The following diagram illustrates the decision logic required to distinguish N1-alkylation from N7-alkylation using NMR correlations.

Azaindole_Logic Sample Unknown Alkylated 7-Azaindole Sample H_NMR Step 1: 1H NMR (Check Purity) Sample->H_NMR HMBC Step 2: 1H-15N HMBC (Long Range Correlation) H_NMR->HMBC If >95% Pure Decision Analyze Cross-Peaks from Alkyl Protons HMBC->Decision N1_Path Correlations to Indole N (N1) Decision->N1_Path -150 to -250 ppm N7_Path Correlations to Pyridine N (N7) Decision->N7_Path -60 to -100 ppm Ambiguous Ambiguous/Broad Signals Decision->Ambiguous No Correlations XRay Step 3: X-Ray Crystallography Ambiguous->XRay Mandatory

Figure 1: Decision matrix for distinguishing N1 vs. N7 regioisomers. Note the distinct chemical shift ranges for pyrrole-type Nitrogen (-150 to -250 ppm) vs pyridine-type Nitrogen (-60 to -100 ppm).[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Solver" ( - HMBC NMR)

This is the most critical experiment. Standard


-

HMBC can sometimes fail because the quaternary carbons (C3a/C7a) are close in shift. Direct Nitrogen observation is superior.

Reagents & Setup:

  • Solvent: DMSO-

    
     (Preferred for solubility and preventing exchange of NH protons if present).
    
  • Concentration: High concentration required (>20 mg/0.6 mL) due to low sensitivity of

    
    .[1]
    
  • Instrument: 500 MHz or higher cryoprobe-equipped spectrometer.

Step-by-Step:

  • Pulse Sequence: Select hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).[1]

  • Optimization: Optimize long-range coupling constant (

    
    ) to 6-8 Hz. This captures the 2-bond and 3-bond couplings.
    
  • Acquisition:

    • Set

      
       spectral width to 400 ppm (covering both pyridine and pyrrole regions).[1]
      
    • Scans: Minimum 64 (often 128+ required for natural abundance).[1]

  • Analysis (The Causality):

    • N1-Alkylation: The alkyl protons (e.g.,

      
      ) will show a strong cross-peak to a nitrogen at ~-230 ppm  (shielded, pyrrole-like).[1]
      
    • N7-Alkylation: The alkyl protons will show a cross-peak to a nitrogen at ~-90 ppm (deshielded, pyridine-like).[1]

Protocol B: Mass Spectrometry Fragmentation (LC-MS/MS)[1]

While MS cannot definitively solve regiochemistry alone, specific fragmentation pathways provide supporting evidence.

Setup:

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Collision Energy: Stepped (20-40-60 eV).

Differentiation Markers:

  • N1-Alkyls: Often show a characteristic loss of the alkyl group radical or alkene (depending on chain length) retaining the intact 7-azaindole core (

    
     119).
    
  • N7-Alkyls: These are often quaternary salts or zwitterions.[1] Under ESI, they may show higher stability of the molecular ion or specific ring-opening fragmentations not seen in the N1 isomer. Note: This must be validated against a known standard for your specific derivative.[1]

Part 4: The Validation Ecosystem

The following diagram visualizes how these methods interact to form a closed loop of verification.

Validation_Flow Synthesis Synthesis (e.g., SNAr or Alkylation) LCMS LC-MS (Low Res) Initial Screen Synthesis->LCMS PrepHPLC Prep-HPLC Isolation LCMS->PrepHPLC Mass Found NMR_1D 1H NMR (Assessment) PrepHPLC->NMR_1D NMR_2D 1H-15N HMBC (The Solver) NMR_1D->NMR_2D If Isomers Present Structure Confirmed Structure (N1 vs N7) NMR_2D->Structure Distinct N-Shift Structure->Synthesis Optimize Conditions

Figure 2: The iterative workflow. Synthesis conditions are refined only after


 HMBC confirms the regioselectivity of the product.

References

  • Regioselective Functionalization of 7-Azaindole: Snieckus, V., et al. (2019).[1] Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. [1]

  • NMR Methodology for Azaindoles: Križman, M. (2019). 1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA. Drug Testing and Analysis, 11(4), 617-625.[1][2]

  • General Heterocyclic Characterization: Katritzky, A. R., et al. (2010).[1][3] Handbook of Heterocyclic Chemistry. Elsevier.

  • Pharmacokinetic Profiling: BenchChem. (2025).[1][4] A Comparative Analysis of the Pharmacokinetic Profiles of Pyrrolo[2,3-b]pyridine Derivatives.

Sources

Safety Operating Guide

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of rigorous pharmaceutical research and drug development is the lifecycle management of synthetic building blocks. For researchers utilizing (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol , operational safety extends beyond the benchtop to the meticulous management of its waste stream.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a self-validating system of chemical hygiene. Because this compound contains a covalently bound chlorine atom, its disposal protocol is governed by strict halogenated waste management principles. Improper disposal not only violates environmental regulations but can lead to severe safety hazards, including the generation of highly toxic byproducts during waste treatment.

Below is the comprehensive, step-by-step operational and disposal plan for (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol.

Part 1: Chemical Identification & Quantitative Data

Before initiating any disposal protocol, it is critical to accurately identify the physical and chemical parameters of the substance to ensure compatibility with designated waste streams[1].

PropertyValueOperational Implication
Chemical Name (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanolHeterocyclic building block; requires standard PPE.
CAS Number 1552466-74-6[2]Primary identifier for EHS waste logging.
Molecular Formula C8H7ClN2O[2]Contains Chlorine. Mandates halogenated waste stream.
Molecular Weight 182.61 g/mol [2]Used for calculating waste mass/concentration.
Waste Classification Halogenated Organic Waste[3]Must be segregated from non-halogenated solvents.
Drain Disposal Strictly Prohibited[3][4]Potential for aquatic toxicity and drain accumulation.

Part 2: The Mechanistic Logic of Halogenated Waste Segregation

In laboratory waste management, the directive to segregate halogenated from non-halogenated waste is absolute. The causality behind this rule is rooted in the thermodynamics of industrial waste destruction:

  • Dioxin and Furan Formation: Standard non-halogenated organic waste is often recycled or incinerated at standard temperatures. However, if halogenated compounds (like our chlorinated pyridine derivative) are introduced into this stream, standard incineration can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].

  • Destruction Requirements: Halogenated waste requires specialized, high-temperature incineration (often >1100°C) equipped with alkaline scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[3][6].

  • Contamination Economics: Mixing even a small quantity of halogenated waste into a non-halogenated bulk container instantly converts the entire volume into a halogenated waste stream, exponentially increasing the institutional cost of disposal and neutralizing recycling efforts[5][6].

Part 3: Step-by-Step Disposal Methodology

The overriding principle of Prudent Practices in the Laboratory dictates that no experimental activity should commence without a formulated plan for waste disposal[1]. Implement the following self-validating protocol for (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol:

Phase 1: Source Segregation & Containment
  • Select the Receptacle: Obtain a chemically compatible, leak-proof waste container (typically High-Density Polyethylene (HDPE) or glass, depending on the solvent the compound is dissolved in). Ensure the lid is a secure, screw-top design; snap caps or parafilm are strictly prohibited for hazardous waste[6].

  • Designate the Stream: Clearly designate the container exclusively for "Halogenated Organic Waste" [4][7].

  • Collection: Deposit all unreacted (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol, contaminated reaction solvents (e.g., DCM, Chloroform), and heavily contaminated consumables (like pipette tips) into this specific container[3][7].

Phase 2: Labeling & Documentation
  • Affix EHS Tags: Immediately affix a "Hazardous Waste" tag to the container the moment the first drop of waste is added.

  • Detail Constituents: Write out the full chemical name—do not use abbreviations or structural formulas. Note the approximate concentration and the specific halogen (Chlorine).

  • Date the Container: Record the accumulation start date. Regulatory compliance typically mandates that satellite accumulation waste not be held for more than 1 year, though local institutional limits may be as short as 90 days[1].

Phase 3: Satellite Accumulation & Storage
  • Environmental Controls: Store the waste container in a designated, well-ventilated location, ideally within a fume hood or a vented flammable/corrosive storage cabinet, depending on the carrier solvent[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any accidental leaks or ruptures.

  • Keep Closed: The container must remain tightly sealed at all times, except when actively transferring waste[3].

Phase 4: Spill Management & Final Transfer
  • Spill Response: In the event of a spill, don appropriate PPE (nitrile gloves, safety goggles, lab coat). Absorb the material with a chemically inert liquid-binding material (e.g., diatomaceous earth). Collect the saturated absorbent and place it directly into the Halogenated Organic Waste container[3]. Decontaminate the surface with an appropriate solvent.

  • EHS Transfer: Once the container reaches 80% capacity, or approaches the institutional time limit, submit a waste pickup request to your Environmental Health and Safety (EHS) department for transfer to a regulated high-temperature incineration facility[3].

Part 4: Operational Workflow Visualization

To ensure standard operating procedures are easily interpreted by laboratory personnel, the following diagram maps the logical flow of the disposal process.

WasteDisposal Start Waste Generation: (4-Chloro-1H-pyrrolo[2,3-b] pyridin-3-yl)methanol Decision Does the molecule contain F, Cl, Br, or I? Start->Decision HaloWaste Halogenated Organic Waste (Requires specialized incineration) Decision->HaloWaste Yes (Contains Chlorine) NonHalo Non-Halogenated Waste (Standard solvent recycling) Decision->NonHalo No Containment Satellite Accumulation HDPE/Glass, Vented, Secondary Tray HaloWaste->Containment EHS EHS Department Collection & Manifest Logging Containment->EHS Incineration Regulated High-Temp Incineration (>1100°C with Alkaline Scrubbers) EHS->Incineration

Logical flow for the safe segregation and disposal of chlorinated organic laboratory waste.

References

  • HSC Prep. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Retrieved from:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Retrieved from: [Link]

  • GCW Gandhinagar. "Procedures for disposal of hazardous waste." Retrieved from:[Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." Retrieved from: [Link]

  • RiskAssess. "Disposal of chemical wastes." Retrieved from: [Link]

Sources

Personal protective equipment for handling (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Stop and Read: This compound is a halogenated 7-azaindole derivative. While specific toxicological data for this exact isomer may be limited in public repositories, structural analogs (e.g., Vemurafenib intermediates) suggest a hazard profile combining acute toxicity with high sensitization potential .

As a Senior Application Scientist, I apply the "Precautionary Banding Principle" here. We do not wait for a catastrophic exposure to classify a chemical. We treat this as a Occupational Health Band (OHB) 3 compound until proven otherwise.

The "Why" Behind the Protocol
  • Chemical Structure: The pyridine-pyrrole fusion (7-azaindole) facilitates biological interaction, making it a potent kinase inhibitor scaffold. This biological activity is exactly what makes it hazardous to the handler.

  • Physical Properties: Likely a light yellow/off-white solid. These heterocycles are prone to static charging , leading to aerosolization during weighing.

  • Solubility Risks: You will likely dissolve this in DMSO or DCM. These solvents are "carrier vehicles" that can transport the solid through standard nitrile gloves and into your bloodstream.

Core Hazard Classifications (Inferred from Analogs):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation (Dust inhalation is the primary vector).

Personal Protective Equipment (PPE) Matrix

This matrix is not a suggestion; it is a requirement for maintaining a self-validating safety system.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosolization)Scientific Rationale
Respiratory N95 / P95 Mask (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA filtersThe 3-methanol group increases polarity, but the dust remains fine. Static cling causes "jump" during spatula transfer.
Dermal (Hands) Double Nitrile Gloves (4 mil inner / 5 mil outer)Laminate Film (Silver Shield) under NitrileCrucial: If using DMSO/DCM, standard nitrile degrades in <15 mins. Double gloving provides a "breakthrough buffer."
Ocular Chemical Splash Goggles (ANSI Z87.1+)Full Face Shield + GogglesSafety glasses are insufficient. Air currents in fume hoods can eddy fine powders around side-shields.
Body Lab Coat (Buttoned, cotton/poly blend)Tyvek® Coveralls (Disposable)Cotton absorbs; Tyvek repels. Use Tyvek if handling >100g to prevent cuff contamination.
Engineering Fume Hood (Face velocity: 80-100 fpm)Glove Box / Isolator The primary barrier is airflow, not plastic.

Operational Workflow: The "Safe Path"

Objective: Zero skin contact, Zero inhalation.

Phase A: Preparation (The "Static Check")
  • Ionization: Place a static ionizing bar inside the balance enclosure 5 minutes prior to weighing. Azaindoles are notoriously static-prone.

  • Sash Management: Lower fume hood sash to the marked "working height" (usually 18 inches).

  • Glove Check: Inspect gloves for pinholes before entering the hood. (Inflate slightly with air to test).

Phase B: Handling & Synthesis
  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, touching the reagent bottle and spatula.

    • Right Hand (Clean): Touches the balance tare button, notebook, or hood sash.

    • Why: This prevents cross-contamination of the lab bench.

  • Solvent Addition: When adding solvent (e.g., DMSO), do so slowly down the side of the vessel to minimize displacing air that contains suspended dust.

Phase C: Doffing (The Critical Failure Point)

Most exposures occur after the experiment, when removing PPE.

  • Wash Outer Gloves: While still in the hood, rinse outer gloves with soap/water if visible powder exists.

  • Remove Outer Gloves: Peel from the wrist, turning them inside out. Dispose in solid waste inside the hood.

  • Inspect Inner Gloves: Check for colored stains (yellowing). If found, treat hands as exposed (wash immediately).

  • Hand Wash: Wash hands with cool water (hot water opens pores) and soap for 20 seconds.

Visualization: PPE Decision Logic

This decision tree automates your safety choices based on the state of matter.

PPE_Logic Start Start: Handling (4-Chloro...) State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Dissolved) State->Liquid Quantity Quantity > 100g? Solid->Quantity Solvent Solvent Type? Liquid->Solvent StdPPE Standard PPE: N95 + Double Nitrile Fume Hood Quantity->StdPPE No HighPPE Enhanced PPE: PAPR + Tyvek Sleeves Static Control Quantity->HighPPE Yes Benign Water/Ethanol Solvent->Benign Aggressive DCM / DMSO / DMF Solvent->Aggressive Benign->StdPPE GloveFail WARNING: Rapid Permeation Risk Use Silver Shield Laminate Aggressive->GloveFail

Figure 1: PPE Selection Logic Flowchart. Note the critical branch for aggressive solvents often used with this intermediate.

Emergency Response & Spill Control

Scenario A: Dry Powder Spill (<10g)
  • Isolate: Stop airflow disturbance (close sash, but keep fan on).

  • Cover: Gently place a solvent-dampened paper towel (ethanol or water) over the powder.

    • Why: This prevents the powder from becoming airborne during cleanup.

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Place all wipes in a sealed bag labeled "Hazardous Waste: Halogenated Organic Solid."

Scenario B: Exposure (Skin/Eye)[4][5][6][7][8][9]
  • Eye Contact: Flush for 15 minutes minimum .[1][2][3][4][5][6][7] Do not rely on a 2-minute rinse; azaindoles can bind to corneal proteins.

  • Skin Contact:

    • Remove contaminated clothing immediately.[1][2][8]

    • Wash with soap and cool water . Avoid organic solvents (ethanol/acetone) on skin; they increase absorption.

Disposal & Environmental Compliance

This compound contains a halogen (Chlorine) and nitrogen heterocycles.[5]

  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) due to the alcohol moiety (-CH2OH), which can be oxidized exothermically.

  • Labeling: Must explicitly state "Contains 7-Azaindole Derivative."

References

  • PubChem. (n.d.). Compound Summary: 7-Azaindole Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.